molecular formula C24H28N4O4 B1682741 Temanogrel CAS No. 887936-68-7

Temanogrel

Cat. No.: B1682741
CAS No.: 887936-68-7
M. Wt: 436.5 g/mol
InChI Key: ZEOQUKRCASTCFR-UHFFFAOYSA-N
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Description

Temanogrel is a member of benzamides.
APD791 is an oral anti-thrombotic drug candidate being evaluated in a Phase 1 clinical trial by Arena. APD791 is intended to lower the risk of arterial thrombosis by reducing the amplification of platelet aggregation, arterial constriction and intimal hyperplasia mediated by serotonin.

Properties

IUPAC Name

3-methoxy-N-[3-(2-methylpyrazol-3-yl)-4-(2-morpholin-4-ylethoxy)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-27-22(8-9-25-27)21-17-19(26-24(29)18-4-3-5-20(16-18)30-2)6-7-23(21)32-15-12-28-10-13-31-14-11-28/h3-9,16-17H,10-15H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOQUKRCASTCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237321
Record name Temanogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887936-68-7
Record name Temanogrel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887936687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temanogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMANOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F42Z27575A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pharmacodynamics of selective 5-HT2A inverse agonists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacodynamics of Selective 5-HT2A Inverse Agonists

Introduction

The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system for the treatment of various neuropsychiatric disorders, including psychosis and insomnia.[1][2] Unlike neutral antagonists that only block agonist-induced activity, inverse agonists bind to the receptor and reduce its basal, or constitutive, activity.[3][4] This is particularly relevant for receptors like the 5-HT2A, which can exhibit signaling activity even in the absence of an agonist.[5][6] This technical guide provides a detailed overview of the pharmacodynamics of selective 5-HT2A inverse agonists, focusing on their mechanism of action, quantitative pharmacological data, and the experimental protocols used for their characterization.

Core Mechanism of Action: Attenuation of Constitutive Signaling

The 5-HT2A receptor primarily couples to the Gq/11 signaling pathway.[1][7] In its active state, the receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][7] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[7][8][9]

Selective 5-HT2A inverse agonists bind to the receptor and stabilize it in an inactive conformation. This action has a dual effect: it blocks the binding of agonists like serotonin and, more importantly, it reduces the receptor's constitutive (ligand-independent) signaling, thereby decreasing the basal activity of the PLC pathway.[3][4] Recent studies also indicate that 5-HT2A receptors can couple to other G proteins, such as Gi1, and that some inverse agonists may show biased activity, preferentially inhibiting one pathway over another.[10][11] For example, pimavanserin has been shown to act as an inverse agonist on the 5-HT2A–Gi1 pathway while blocking the 5-HT2A–Gq pathway.[10][11]

G_Protein_Signaling cluster_membrane Cell Membrane cluster_ligands Ligands cluster_cytosol Cytosol Receptor_Inactive 5-HT2A Receptor (Inactive State) Receptor_Active 5-HT2A Receptor (Active State) Receptor_Inactive->Receptor_Active Constitutive Activity Gq_Protein Gq/11 Receptor_Active->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist Serotonin (Agonist) Agonist->Receptor_Active Binds & Activates Inverse_Agonist Selective Inverse Agonist Inverse_Agonist->Receptor_Inactive Binds & Stabilizes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_Release ↑ Intracellular Ca2+ IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Binding_Assay_Workflow start Start prep Prepare Membranes (e.g., CHO-K1 cells expressing 5-HT2A) start->prep incubate Incubate Membranes with: - Radioligand ([3H]ketanserin) - Test Compound (Varying Conc.) prep->incubate filter Rapid Filtration (Separate bound from unbound ligand) incubate->filter wash Wash Filters (Remove non-specific binding) filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end Behavioral_Assay_Workflow start Start acclimate Acclimate Rodents to Test Cages start->acclimate pretreat Administer Test Compound (Inverse Agonist) or Vehicle acclimate->pretreat wait Pre-treatment Period pretreat->wait challenge Administer 5-HT2A Agonist (e.g., DOI) wait->challenge observe Observe and Count Head-Twitch Responses challenge->observe analyze Analyze Data (Dose-Response Inhibition) observe->analyze end End analyze->end Logical_Flow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation binding Determine Binding Affinity (Ki) (Radioligand Binding Assay) functional Assess Functional Activity (e.g., IP Accumulation Assay) binding->functional is_inverse_agonist Reduces Basal Signal? functional->is_inverse_agonist selectivity Profile Selectivity vs. Other Receptors (e.g., 5-HT2C, D2) is_inverse_agonist->selectivity Yes antagonism Confirm In Vivo Target Engagement (e.g., DOI Head-Twitch Model) is_inverse_agonist->antagonism efficacy Test in Disease-Relevant Model (e.g., MK-801 Hyperlocomotion) antagonism->efficacy

References

Preclinical Profile of Temanogrel: A Novel Antithrombotic Agent Targeting the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Temanogrel (APD791) is a potent and highly selective inverse agonist of the serotonin 5-HT2A receptor, a key mediator in the amplification of platelet aggregation and thrombus formation. Preclinical investigations in various in vitro and in vivo models have demonstrated its potential as a novel antithrombotic agent. This document provides a comprehensive overview of the preclinical evidence for this compound, detailing its pharmacological profile, efficacy in thrombosis models, and the experimental protocols utilized in these pivotal studies. The data presented herein supports the continued investigation of this compound as a promising therapeutic for thrombotic diseases.

Mechanism of Action

This compound exerts its antithrombotic effects by specifically targeting the 5-HT2A receptor on platelets. Serotonin, released from dense granules of activated platelets, acts on these receptors to amplify the aggregation response initiated by other agonists like ADP and collagen. As a potent inverse agonist, this compound not only blocks the binding of serotonin but also reduces the basal activity of the 5-HT2A receptor, thereby effectively dampening this amplification loop in thrombus formation.[1]

cluster_0 Platelet Activation Cascade cluster_1 Serotonin-Mediated Amplification Platelet_Agonists Primary Agonists (e.g., ADP, Collagen, Thrombin) Platelet_Activation Platelet Activation Platelet_Agonists->Platelet_Activation Serotonin_Release Serotonin (5-HT) Release Platelet_Activation->Serotonin_Release Serotonin Serotonin (5-HT) Serotonin_Release->Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Amplification Amplification of Platelet Aggregation HT2A_Receptor->Amplification Thrombus_Formation Thrombus Formation Amplification->Thrombus_Formation This compound This compound (APD791) Inhibition Inverse Agonism This compound->Inhibition Inhibition->HT2A_Receptor

This compound's Mechanism of Action

Quantitative Preclinical Data

The preclinical development of this compound has yielded significant quantitative data supporting its potent and selective activity. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Pharmacological Profile of this compound (APD791)
ParameterSpeciesValueReference
Receptor Binding Affinity (Ki)
5-HT2A ReceptorHuman4.9 nM[1]
Functional Inverse Agonism (IC50)
Inositol Phosphate AccumulationHuman (HEK cells)5.2 nM[1]
Inhibition of Platelet Aggregation (IC50)
5-HT-amplified ADP-stimulated aggregationHuman8.7 nM[1]
5-HT-amplified ADP-stimulated aggregationDog23.1 nM[1]
Receptor Selectivity
5-HT2A vs. 5-HT2C/5-HT2BHuman>2000-fold[1]
Table 2: In Vivo Efficacy of this compound (APD791) in a Canine Model of Coronary Thrombosis
Treatment GroupNCoronary Patency (Flow-Time Area, % of baseline)p-value (vs. Saline)Bleeding TimeReference
Protocol 1 (Pre-treatment)
Saline728 ± 8-Not specified
APD791759 ± 9<0.01Not increased
Protocol 2 (Treatment post-thrombosis onset)
Saline621 ± 9-Not specified
APD791658 ± 11<0.01Not increased

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key experimental protocols used to evaluate this compound.

In Vitro Assays
  • Objective: To determine the binding affinity and functional activity of this compound at the human 5-HT2A receptor.

  • Methodology:

    • Receptor Binding: Competition binding assays were performed using membranes from human embryonic kidney (HEK) cells stably expressing the human 5-HT2A receptor.[1]

    • Functional Assay: Inverse agonism was assessed by measuring the inhibition of inositol phosphate accumulation in the same HEK cell line.[1]

    • Selectivity: The binding affinity of this compound was determined for a wide panel of other G-protein-coupled receptors, including 5-HT2C and 5-HT2B, to assess its selectivity.[1]

  • Objective: To quantify the inhibitory effect of this compound on serotonin-amplified platelet aggregation.

  • Methodology:

    • Sample Preparation: Platelet-rich plasma (PRP) was prepared from whole blood collected from healthy human donors and dogs.

    • Agonist-induced Aggregation: Platelet aggregation was induced by the addition of a sub-maximal concentration of ADP.

    • Serotonin Amplification: The aggregation response was amplified by the co-addition of serotonin.

    • This compound Inhibition: The inhibitory effect of varying concentrations of this compound on the serotonin-amplified aggregation was measured using a turbidimetric aggregometer to determine the IC50 value.[1]

cluster_0 Sample Preparation cluster_1 Aggregation Measurement cluster_2 Data Analysis Whole_Blood Whole Blood Collection Centrifugation Centrifugation Whole_Blood->Centrifugation PRP Platelet-Rich Plasma (PRP) Centrifugation->PRP Aggregometer Turbidimetric Aggregometer PRP->Aggregometer Measure_Aggregation Measure Light Transmittance (Aggregation) Aggregometer->Measure_Aggregation Add_Agonists Add ADP + Serotonin Add_Agonists->Aggregometer Add_this compound Add this compound (varying concentrations) Add_this compound->Aggregometer IC50 Calculate IC50 Measure_Aggregation->IC50

Platelet Aggregation Assay Workflow
In Vivo Thrombosis Model

  • Objective: To evaluate the in vivo antithrombotic efficacy of this compound in a model that mimics unstable angina.

  • Methodology:

    • Animal Preparation: Anesthetized dogs were instrumented to monitor coronary blood flow in the left anterior descending (LAD) coronary artery.

    • Thrombosis Induction: Recurrent coronary thrombosis was initiated by creating an endothelial injury and a critical stenosis in the LAD.

    • Treatment Protocols:

      • Protocol 1 (Pre-treatment): this compound or saline was administered as an intravenous bolus followed by a continuous infusion before the induction of thrombosis.

      • Protocol 2 (Post-treatment): this compound or saline was administered one hour after the onset of recurrent thrombosis.

    • Efficacy Endpoint: Coronary artery patency was monitored for 3 hours, and the efficacy was quantified by measuring the flow-time area, normalized to baseline coronary flow.

    • Safety Endpoint: Template bleeding time was measured to assess the effect of this compound on hemostasis.

    • Pharmacodynamic Assessment: Blood samples were collected for in vitro flow cytometric analysis of platelet responsiveness to serotonin.

cluster_0 Animal Preparation & Thrombosis Induction cluster_1 Treatment & Monitoring cluster_2 Data Analysis Anesthesia Anesthetize Dog Instrumentation Instrument for Coronary Blood Flow Monitoring Anesthesia->Instrumentation Injury_Stenosis Induce Endothelial Injury & Stenosis in LAD Instrumentation->Injury_Stenosis Treatment Administer this compound or Saline (IV) Injury_Stenosis->Treatment Monitoring Monitor Coronary Blood Flow (3 hours) Treatment->Monitoring Bleeding_Time Measure Bleeding Time Monitoring->Bleeding_Time Blood_Sampling Collect Blood for Flow Cytometry Monitoring->Blood_Sampling Flow_Time_Area Calculate Flow-Time Area (% of baseline) Monitoring->Flow_Time_Area

Canine Coronary Thrombosis Model Workflow

Conclusion

The preclinical data for this compound strongly support its development as a novel antithrombotic agent. Its high potency and selectivity for the 5-HT2A receptor translate to effective inhibition of a key amplification pathway in platelet aggregation. Crucially, in a relevant in vivo model of coronary thrombosis, this compound demonstrated significant efficacy in improving coronary patency without a concomitant increase in bleeding time, a critical differentiator for antithrombotic therapies. These findings provide a solid foundation for the continued clinical investigation of this compound for the treatment and prevention of thrombotic disorders.

References

The Intracellular Impact of Temanogrel: A Technical Guide to its Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[December 14, 2025] – Temanogrel (APD791), a potent and selective inverse agonist of the serotonin 2A (5-HT2A) receptor, has been a subject of interest for its antithrombotic properties. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its effects on intracellular signaling pathways. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the affected pathways, this document serves as a comprehensive resource for professionals in the field.

Core Mechanism of Action: Inverse Agonism at the 5-HT2A Receptor

This compound exerts its primary effect by binding to the 5-HT2A receptor and stabilizing it in an inactive conformation. This inverse agonism not only blocks the receptor's activation by its endogenous ligand, serotonin (5-HT), but also reduces the receptor's basal, ligand-independent activity. In platelets, the activation of the 5-HT2A receptor by serotonin, released from dense granules upon initial platelet activation, serves as a potent amplification signal for aggregation. By inhibiting this pathway, this compound effectively dampens the thrombotic response.

Quantitative Analysis of this compound's Potency

Preclinical studies have established the high affinity and functional potency of this compound. The following tables summarize the key quantitative data regarding its interaction with the 5-HT2A receptor and its impact on platelet function.

ParameterSpeciesValueAssayReference
Receptor Binding Affinity (Ki) Human4.9 nMRadioligand binding assay with membranes from HEK cells expressing the human 5-HT2A receptor.[1]
Functional Inverse Agonism (IC50) Human5.2 nMInositol phosphate accumulation assay in HEK cells stably expressing the human 5-HT2A receptor.[1]

Table 1: Receptor Binding and Functional Inverse Agonism of this compound.

ParameterSpeciesAgonistValueAssayReference
Inhibition of Platelet Aggregation (IC50) HumanSerotonin-amplified ADP8.7 nMLight transmission aggregometry in platelet-rich plasma.[1]
Inhibition of Platelet Aggregation (IC50) DogSerotonin-amplified ADP23.1 nMLight transmission aggregometry in platelet-rich plasma.[1]

Table 2: Inhibitory Effect of this compound on Platelet Aggregation.

Impact on Intracellular Signaling Pathways

The canonical signaling pathway initiated by the 5-HT2A receptor in platelets involves the activation of the Gq alpha subunit (Gαq), leading to a cascade of downstream events. This compound, as an inverse agonist, is expected to inhibit these processes.

The Gαq/PLC/IP3/Ca2+ Pathway

Activation of the 5-HT2A receptor leads to the Gαq-mediated activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system (the platelet equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium is a critical event in platelet activation, leading to shape change, granule secretion, and activation of integrins.

This compound's potent inhibition of inositol phosphate accumulation (IC50 = 5.2 nM) directly demonstrates its ability to block this initial step in the signaling cascade[1].

Gq_PLC_Pathway This compound This compound HT2A_R 5-HT2A Receptor This compound->HT2A_R Inhibits Gq Gαq HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores IP3->Ca_Store Stimulates Release Ca_Cytosol Cytosolic Ca2+ Ca_Store->Ca_Cytosol Platelet_Activation Platelet Activation (Shape Change, Granule Release) Ca_Cytosol->Platelet_Activation Triggers IP_Assay_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Culture HEK-5-HT2A cells Label 2. Label with [³H]myo-inositol Culture->Label Preincubate 3. Pre-incubate with LiCl Label->Preincubate Incubate 4. Incubate with this compound Preincubate->Incubate Extract 5. Extract Inositol Phosphates Incubate->Extract Purify 6. Purify via Anion Exchange Extract->Purify Quantify 7. Quantify with Scintillation Counting Purify->Quantify Analyze 8. Calculate IC50 Quantify->Analyze

References

Investigating the Pharmacokinetics of APD791 in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APD791, also known as temanogrel, is a selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This receptor plays a crucial role in amplifying platelet aggregation and mediating vasoconstriction, making it a key target for anti-thrombotic therapies.[[“]][2] APD791 has been investigated for its potential in treating and preventing arterial thrombosis. Understanding its pharmacokinetic profile in preclinical animal models is fundamental to its development and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the available pharmacokinetic data, experimental methodologies, and the underlying mechanism of action of APD791 in animal models.

Core Principles of Preclinical Pharmacokinetic Assessment

The evaluation of a drug candidate's pharmacokinetics in animal models is a critical step in drug development. These studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters derived from these studies, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2), are vital for dose selection and for predicting the drug's efficacy and safety profile. The choice of animal species is crucial and should be based on similarities in metabolic pathways to humans when possible.

Pharmacokinetics of APD791 in Animal Models

Preclinical studies have demonstrated that APD791 is orally bioavailable. The primary animal model for which pharmacokinetic data has been reported in the public domain is the dog.

Data Presentation

While specific quantitative data from preclinical studies are not extensively available in the public literature, the following table summarizes the key qualitative pharmacokinetic findings for APD791 in dogs.

ParameterFinding in Dog ModelReference
Oral Bioavailability APD791 is orally available.[2]
Absorption Rapidly absorbed following oral administration.Arena Pharmaceuticals Press Release
Metabolism Two active metabolites, APD791-M1 and APD791-M2, have been identified after oral administration. These metabolites were also generated in vitro using human liver microsomes.[2]
Metabolite Activity The affinity and selectivity profiles of both APD791-M1 and APD791-M2 are similar to the parent compound, APD791.[2]
Efficacy Oral administration resulted in both acute (1-hour) and subchronic (10-day) inhibition of 5-HT-mediated amplification of collagen-stimulated platelet aggregation in whole blood.[2]

Note: Detailed quantitative parameters such as Cmax, Tmax, AUC, and half-life from these animal studies are not publicly available.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of APD791 in animal models have not been fully published. However, a general methodology for such a study can be outlined based on standard practices in the field.

General Protocol for an Oral Pharmacokinetic Study in Dogs
  • Animal Model: Beagle dogs are a commonly used non-rodent species in preclinical drug development due to their physiological similarities to humans in some aspects.

  • Housing and Acclimatization: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are allowed to acclimatize for a sufficient period before the study.

  • Dosing:

    • APD791 is formulated in a suitable vehicle for oral administration.

    • The drug is administered via oral gavage at a predetermined dose.

    • A control group receiving the vehicle only is typically included.

  • Blood Sampling:

    • Blood samples are collected from a suitable vein (e.g., cephalic or jugular) at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalysis:

    • Plasma concentrations of APD791 and its metabolites (APD791-M1 and APD791-M2) are determined using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis software.

Mandatory Visualizations

Signaling Pathway of APD791 in Platelets

The primary mechanism of action of APD791 is the antagonism of the 5-HT2A receptor on platelets. Serotonin (5-HT) itself is a weak platelet agonist but acts as a potent amplifier of aggregation induced by other agonists like ADP and collagen. By blocking the 5-HT2A receptor, APD791 inhibits this amplification loop.

APD791_Signaling_Pathway cluster_platelet Platelet Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Gq Gq protein activation Receptor->Gq APD791 APD791 APD791->Receptor PLC Phospholipase C (PLC) activation Gq->PLC IP3_DAG IP3 & DAG production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC activation IP3_DAG->Ca_PKC Aggregation Amplification of Platelet Aggregation Ca_PKC->Aggregation

APD791 blocks the 5-HT2A receptor signaling cascade in platelets.
Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study in an animal model.

PK_Workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_post_study Post-Study Phase Protocol Protocol Design & IACUC Approval Animal_Prep Animal Acclimatization & Health Check Protocol->Animal_Prep Dose_Prep Dose Formulation & Preparation Animal_Prep->Dose_Prep Dosing Oral Administration of APD791 Dose_Prep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Bioanalysis LC-MS/MS Bioanalysis of APD791 & Metabolites Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Reporting Data Interpretation & Report Generation PK_Analysis->Reporting

A typical experimental workflow for a preclinical pharmacokinetic study.

Conclusion

APD791 (this compound) is an orally active 5-HT2A receptor antagonist with demonstrated anti-platelet activity in animal models, particularly in dogs. Its pharmacokinetic profile is characterized by rapid absorption and metabolism to active metabolites. While detailed quantitative pharmacokinetic data and specific experimental protocols from preclinical studies are not widely available in the public domain, the foundational understanding of its mechanism of action and qualitative ADME properties provides a strong basis for its continued investigation. Further disclosure of preclinical data would be invaluable for a more complete understanding of its pharmacokinetic and pharmacodynamic relationship.

References

Structural Activity Relationship of Temanogrel and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temanogrel (APD791) is a potent and selective inverse agonist of the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor implicated in a variety of physiological processes, including platelet aggregation, vasoconstriction, and thrombosis. Developed by Arena Pharmaceuticals, this compound has been investigated for its potential therapeutic application in arterial thrombosis. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound and its analogs, detailing the key structural motifs responsible for its pharmacological activity. This document also outlines the experimental protocols for the key assays used to characterize these compounds and visualizes the associated signaling pathways and experimental workflows.

Core Compound Data: this compound (APD791)

This compound, chemically known as 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide, emerged from a medicinal chemistry program aimed at optimizing a series of phenyl pyrazole derivatives. The optimization focused on enhancing selectivity, aqueous solubility, antiplatelet activity, and pharmacokinetic properties while minimizing off-target effects, such as hERG activity.

CompoundChemical Name5-HT2A Binding Affinity (Ki, nM)Functional Activity (IC50, nM)Platelet Aggregation Inhibition (IC50, nM)
This compound (APD791) 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide4.95.2 (Inositol phosphate accumulation)8.7 (Serotonin-amplified human platelet aggregation)

Table 1: Pharmacological data for the lead compound, this compound.

Structural Activity Relationship (SAR) Analysis

The SAR studies of the phenyl pyrazole series leading to this compound revealed several key structural features crucial for high affinity and selectivity for the 5-HT2A receptor.

Key Structural Features and Their Contributions:

  • Phenyl Pyrazole Core: This central scaffold is essential for the overall binding to the 5-HT2A receptor.

  • 3-Methoxybenzamide Moiety: The methoxy group at the 3-position of the benzamide ring is critical for potent inverse agonist activity. Modifications at this position generally lead to a decrease in potency.

  • N-Methyl-1H-pyrazole Group: This group contributes to the high selectivity of this compound for the 5-HT2A receptor over other serotonin receptor subtypes, particularly 5-HT2B and 5-HT2C.

  • Morpholinoethoxy Side Chain: The morpholinoethoxy group enhances the aqueous solubility and pharmacokinetic profile of the molecule, making it suitable for oral administration.

SAR_Logic This compound This compound (APD791) High Affinity & Selectivity Core Phenyl Pyrazole Core Scaffold This compound->Core Essential for Binding Benzamide 3-Methoxybenzamide Potency Driver This compound->Benzamide Crucial for Potency Pyrazole N-Methyl-1H-pyrazole Selectivity Element This compound->Pyrazole Determines Selectivity Sidechain Morpholinoethoxy Chain PK/Solubility Enhancer This compound->Sidechain Improves Druglikeness

Figure 1: Key structural components of this compound and their contribution to its activity.

Experimental Protocols

The characterization of this compound and its analogs involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and efficacy.

5-HT2A Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of test compounds for the 5-HT2A receptor.

  • Materials:

    • Human recombinant 5-HT2A receptor membranes (e.g., from CHO-K1 cells)

    • Radioligand: [3H]Ketanserin

    • Non-specific binding control: Mianserin or another suitable unlabeled ligand

    • Assay buffer: 50 mM Tris-HCl, pH 7.4

    • 96-well microplates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, [3H]Ketanserin, and either the test compound, buffer (for total binding), or non-specific binding control.

    • Initiate the binding reaction by adding the receptor membranes.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value for each test compound. The Ki value is then calculated using the Cheng-Prusoff equation.

Serotonin-Induced Platelet Aggregation Assay

This functional assay measures the ability of test compounds to inhibit platelet aggregation induced by serotonin.

  • Materials:

    • Human platelet-rich plasma (PRP) or washed platelets

    • Serotonin (5-HT)

    • ADP (as a co-agonist)

    • Test compounds

    • Platelet aggregometer

  • Procedure:

    • Prepare PRP from fresh human blood.

    • Pre-incubate the PRP with various concentrations of the test compound or vehicle.

    • Initiate platelet aggregation by adding a sub-maximal concentration of ADP followed by serotonin.

    • Monitor the change in light transmittance using a platelet aggregometer.

    • Calculate the percentage of inhibition of platelet aggregation for each concentration of the test compound and determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay 5-HT2A Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., IP1 Accumulation) (Determine IC50) Binding_Assay->Functional_Assay Platelet_Assay Platelet Aggregation Assay (Determine IC50) Functional_Assay->Platelet_Assay Lead_Optimization Lead Optimization Platelet_Assay->Lead_Optimization PK_Studies Pharmacokinetic Studies (Oral Bioavailability) Efficacy_Models Thrombosis Models (e.g., Arterial Thrombosis) PK_Studies->Efficacy_Models Clinical_Candidate This compound (APD791) Clinical Candidate Efficacy_Models->Clinical_Candidate Synthesis Synthesis of This compound Analogs Synthesis->Binding_Assay Lead_Optimization->PK_Studies Lead_Optimization->Synthesis

Figure 2: General experimental workflow for the discovery and optimization of this compound.

Signaling Pathway of this compound

As a 5-HT2A receptor inverse agonist, this compound reduces the constitutive activity of the receptor, thereby inhibiting downstream signaling pathways. The 5-HT2A receptor primarily couples to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC).

Signaling_Pathway This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Inhibits (Inverse Agonism) G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Platelet_Response Platelet Aggregation & Vasoconstriction Ca_Release->Platelet_Response PKC_Activation->Platelet_Response

Figure 3: Simplified signaling pathway of the 5-HT2A receptor and the inhibitory action of this compound.

Conclusion

The development of this compound represents a successful application of structure-based drug design to identify a potent and selective 5-HT2A receptor inverse agonist with potential for the treatment of arterial thrombosis. The key to its pharmacological profile lies in the specific combination of a phenyl pyrazole core, a 3-methoxybenzamide moiety for potency, an N-methyl-1H-pyrazole group for selectivity, and a morpholinoethoxy side chain for improved drug-like properties. The experimental protocols and workflows described herein provide a framework for the continued exploration of this chemical space and the development of novel antithrombotic agents.

Temanogrel: A Technical Whitepaper on its Molecular Target Profile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Temanogrel (APD791) is an investigational, orally bioavailable small molecule developed as a potent and highly selective inverse agonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1] Its primary pharmacological effect is the inhibition of serotonin-mediated platelet aggregation and vasoconstriction. Extensive review of publicly available preclinical and clinical data indicates that this compound's mechanism of action is narrowly focused on the 5-HT2A receptor. To date, there is no scientific literature documenting any significant off-target molecular interactions. This technical guide provides a detailed overview of this compound's molecular target, its high selectivity, the signaling pathways it modulates, and the standard experimental protocols used to characterize its activity.

Introduction to this compound

This compound is a therapeutic agent designed to mitigate the risks of arterial thrombosis.[2] Serotonin, released from activated platelets during vascular injury, amplifies platelet aggregation and induces vasoconstriction by binding to 5-HT2A receptors on platelets and smooth muscle cells.[2] By selectively blocking these receptors, this compound aims to reduce the thrombotic response without significantly impacting broader hemostasis, a common challenge with other antiplatelet agents.

Molecular Target Profile of this compound

The core of this compound's pharmacological profile is its high affinity and selectivity for the 5-HT2A receptor. Preclinical studies have established it as a potent inverse agonist at this receptor. An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response.

Primary Target: 5-HT2A Receptor

This compound binds to the 5-HT2A receptor with high affinity, thereby preventing the binding of endogenous serotonin and reducing the receptor's basal (constitutive) activity. This targeted action inhibits downstream signaling cascades that lead to platelet activation and smooth muscle contraction.

Off-Target Activity Assessment

A critical aspect of drug development is the characterization of a compound's selectivity profile to identify potential off-target effects that could lead to adverse events. While comprehensive proprietary screening data for this compound is not publicly available, published research has highlighted its selectivity. Specifically, this compound has been shown to have negligible binding affinity for the closely related 5-HT2B and 5-HT2C receptor subtypes. The potential for off-target effects at the 5-HT2B receptor is a significant concern for cardiovascular drugs, as agonism at this receptor has been linked to valvular heart disease.[3] The lack of affinity for the 5-HT2B receptor is a key safety feature of this compound.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key available data.

Target ReceptorLigand/CompoundAssay TypeParameterValue (nM)Reference
Human 5-HT2AThis compoundRadioligand BindingKi4.9[2]
Human 5-HT2AThis compoundInositol Phosphate AccumulationIC505.2[2]
Human Platelets (5-HT2A)This compoundSerotonin-amplified ADP-stimulated aggregationIC508.7[2]
Dog Platelets (5-HT2A)This compoundSerotonin-amplified ADP-stimulated aggregationIC5023.1[2]
Human 5-HT2BThis compoundBinding Affinity-Negligible-
Human 5-HT2CThis compoundBinding Affinity-Negligible-

Signaling Pathway of the 5-HT2A Receptor in Platelets

Activation of the 5-HT2A receptor on platelets by serotonin is a key step in the amplification of the thrombotic response. The receptor is coupled to the Gq/G11 signaling pathway.

Gq_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Store Intracellular Ca2+ Stores IP3->Ca_Store Binds to Receptor Platelet_Activation Platelet Activation (Shape Change, Granule Release, Aggregation) PKC->Platelet_Activation Ca_Release Ca2+ Release Ca_Store->Ca_Release Ca_Release->Platelet_Activation Serotonin Serotonin (5-HT) Serotonin->5HT2A Binds & Activates This compound This compound This compound->5HT2A Binds & Inhibits

Caption: 5-HT2A Receptor Signaling Pathway in Platelets.

Experimental Protocols

The characterization of this compound's molecular target profile relies on standard pharmacological assays. Below are detailed methodologies for the key experiments used to determine affinity, potency, and selectivity.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT2A, 5-HT2B, and 5-HT2C receptors.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptors.

    • Radioligand: e.g., [3H]Ketanserin for 5-HT2A, or other suitable radioligands for 5-HT2B/C.

    • Test Compound: this compound at various concentrations.

    • Non-specific binding control: A high concentration of a known, non-labeled antagonist (e.g., Mianserin).

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates (e.g., GF/B glass fiber).

    • Scintillation fluid and a microplate scintillation counter.

  • Procedure:

    • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound.

    • Controls: Include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + non-specific control).

    • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

    • Filtration: Terminate the reaction by rapidly filtering the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Counting: After drying the filter mat, add scintillation fluid to each filter and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Platelet Aggregation Assay for Functional Potency (IC50)

This functional assay measures the effect of a test compound on platelet aggregation induced by an agonist.

  • Objective: To determine the IC50 of this compound for the inhibition of serotonin-amplified platelet aggregation.

  • Materials:

    • Freshly prepared platelet-rich plasma (PRP) from healthy human donors.

    • Aggregating agents: Adenosine diphosphate (ADP) at a sub-maximal concentration and serotonin (5-HT).

    • Test Compound: this compound at various concentrations.

    • A light transmission aggregometer.

  • Procedure:

    • PRP Preparation: Obtain whole blood and centrifuge at a low speed to separate the PRP. Adjust platelet count if necessary.

    • Pre-incubation: Pre-incubate aliquots of PRP with either vehicle control or varying concentrations of this compound for a short period (e.g., 10-15 minutes) at 37°C in the aggregometer cuvettes.

    • Aggregation Induction: Add serotonin to the cuvettes, followed shortly by the sub-maximal concentration of ADP to induce aggregation.

    • Measurement: Record the change in light transmission through the PRP suspension over time. Aggregation of platelets causes the suspension to become more transparent, increasing light transmission.

    • Data Analysis: The maximum aggregation percentage is determined for each concentration of this compound. Plot the percentage inhibition of aggregation against the logarithm of the this compound concentration. The IC50 value is determined as the concentration of this compound that produces 50% inhibition of the maximal aggregation response.

Standard Workflow for Selectivity Profiling

The development of a selective drug like this compound follows a rigorous screening cascade to ensure on-target activity and minimize off-target liabilities.

Selectivity_Screening_Workflow Primary_Screen Primary Screening (e.g., 5-HT2A Binding Assay) Hit_Identification Hit Identification (Compounds with high affinity for 5-HT2A) Primary_Screen->Hit_Identification Selectivity_Panel Broad Selectivity Panel (Binding assays against a wide range of receptors, ion channels, transporters, and enzymes) Hit_Identification->Selectivity_Panel Counter_Screen Counter-Screening (Focused binding assays on closely related receptors, e.g., 5-HT2B, 5-HT2C) Hit_Identification->Counter_Screen Functional_Assays Functional Assays (On-target: Platelet Aggregation Off-target: e.g., 5-HT2B functional assay) Selectivity_Panel->Functional_Assays Counter_Screen->Functional_Assays Lead_Candidate Lead Candidate Selection (High on-target potency, clean off-target profile) Functional_Assays->Lead_Candidate

Caption: A typical experimental workflow for GPCR drug selectivity profiling.

Conclusion

This compound exemplifies a targeted therapeutic agent with a well-defined molecular mechanism of action. All available public data underscore its high selectivity for the 5-HT2A receptor, with no other documented molecular targets. This specificity is a desirable characteristic for a modern antiplatelet agent, as it promises a focused therapeutic effect with a potentially reduced risk of adverse effects mediated by off-target interactions. For researchers in drug development, the profile of this compound serves as a case study in achieving high target selectivity for a G-protein coupled receptor in the cardiovascular space.

References

Early-Stage Research on Temanogrel for Cardiovascular Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temanogrel (APD791) is an investigational, peripherally acting, small molecule developed as a selective inverse agonist of the serotonin 2A (5-HT2A) receptor. Early-stage research has primarily focused on its potential to mitigate cardiovascular disorders characterized by platelet aggregation and vasoconstriction. Serotonin, released from activated platelets, amplifies the thrombotic response and promotes vasoconstriction by binding to 5-HT2A receptors on platelets and smooth muscle cells. By selectively targeting this receptor, this compound was investigated for its potential as an anti-thrombotic agent with a focused mechanism of action. This technical guide summarizes the foundational preclinical and clinical data, outlines key experimental methodologies, and illustrates the core signaling pathways involved in its mechanism of action.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a well-established signaling molecule that, in the cardiovascular system, plays a significant role in hemostasis and thrombosis. Upon vascular injury, platelets release dense granules containing high concentrations of 5-HT.[1] While 5-HT itself is a weak platelet agonist, it potently amplifies aggregation induced by other agonists such as ADP, collagen, and thrombin.[2] This amplification is mediated through the Gq-coupled 5-HT2A receptor, making it a strategic target for antiplatelet therapy.[3] this compound was developed by Arena Pharmaceuticals (later acquired by Pfizer) to inhibit this serotonin-mediated amplification of platelet aggregation and vasoconstriction.[4] Its primary development focus was on treating coronary microvascular obstruction (cMVO), a complication of percutaneous coronary intervention (PCI), and Raynaud's phenomenon.[4]

Mechanism of Action: 5-HT2A Receptor Inverse Agonism

This compound functions as an inverse agonist at the 5-HT2A receptor. Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist reduces the receptor's basal, constitutive activity. The canonical signaling pathway for the 5-HT2A receptor involves coupling to the Gαq protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[7][8] This cascade results in platelet shape change, granule release, and amplification of the aggregation response. By inhibiting this pathway, this compound is designed to reduce platelet hyperreactivity in thrombotic conditions.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gαq/11 Gβγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 ↑ [Ca²⁺]i ER->Ca2 Releases Ca2->PKC Activates PlateletResponse Platelet Shape Change Granule Release Aggregation Amplification Ca2->PlateletResponse Leads to PKC->PlateletResponse Leads to Serotonin Serotonin (5-HT) Serotonin->Receptor Activates This compound This compound (Inverse Agonist) This compound->Receptor Inhibits Canine_Model_Workflow node_prep Animal Preparation (e.g., Anesthetized Beagle Dog) node_surgery Surgical Procedure (e.g., Isolate femoral or coronary artery) node_prep->node_surgery node_injury Induce Thrombosis (e.g., Electrolytic injury or stenosis) node_surgery->node_injury node_treatment Administer Treatment (IV this compound or Saline Control) node_injury->node_treatment node_monitor Monitor Blood Flow (e.g., Doppler flow probe) node_treatment->node_monitor node_endpoint Measure Endpoints - Coronary Patency (Flow-Time Area) - Bleeding Time - Ex vivo Platelet Aggregation node_monitor->node_endpoint node_analysis Data Analysis (Compare treatment vs. control) node_endpoint->node_analysis IMR_Workflow node_wire 1. Advance Pressure-Temperature Guidewire Distal to Stenosis node_hyperemia 2. Induce Maximal Hyperemia (e.g., IV or IC Adenosine) node_wire->node_hyperemia node_saline 3. Inject 3-4 Boluses of Room-Temperature Saline (3 mL) node_hyperemia->node_saline node_measure 4. Guidewire Measures: - Distal Coronary Pressure (Pd) - Mean Transit Time (Tmn) node_saline->node_measure node_calculate 5. Calculate IMR IMR = Pd × Tmn node_measure->node_calculate node_result Result (Normal IMR < 25) node_calculate->node_result

References

Methodological & Application

Application Notes and Protocols for Measuring Temanogrel's Antiplatelet Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Temanogrel is a dual-action antiplatelet agent under investigation for the prevention of thrombotic events. Its mechanism involves the targeted inhibition of two key pathways in platelet activation: it acts as an inverse agonist of the serotonin 5-hydroxytryptamine 2A (5-HT2A) receptor and as an inhibitor of thromboxane A2 (TXA2) synthase.[1][2] Serotonin, released from dense granules of activated platelets, potentiates the aggregation response to other agonists, while TXA2, synthesized from arachidonic acid, is a potent platelet agonist itself.[1][3][4] By inhibiting both pathways, this compound offers a potentially more comprehensive antiplatelet effect.

These application notes provide detailed protocols for key in vitro assays to characterize and quantify the antiplatelet activity of this compound. The described methods include light transmission aggregometry, whole blood impedance aggregometry, TXB2 quantification, and ATP release assays. These protocols are intended for researchers, scientists, and drug development professionals working on the characterization of antiplatelet agents.

This compound's Dual Mechanism of Action

This compound's antiplatelet effect stems from its ability to interfere with two distinct signaling pathways that contribute to platelet activation and aggregation.

  • 5-HT2A Receptor Inverse Agonism: Serotonin (5-HT) released during platelet activation binds to 5-HT2A receptors, which are Gq-protein coupled.[5] This binding activates Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in increased intracellular calcium and protein kinase C (PKC) activation, amplifying the platelet response to other agonists like ADP and collagen.[5] this compound acts as an inverse agonist at this receptor, preventing this serotonin-mediated amplification.[1]

  • Thromboxane Synthase Inhibition: Upon platelet activation, arachidonic acid (AA) is liberated from the membrane and converted by cyclooxygenase-1 (COX-1) to prostaglandin H2 (PGH2).[3][6] Thromboxane synthase then metabolizes PGH2 into thromboxane A2 (TXA2), a potent vasoconstrictor and platelet agonist that signals through the thromboxane prostanoid (TP) receptor to further promote aggregation.[2][4] this compound inhibits thromboxane synthase, thereby blocking the production of TXA2.[7][8]

Temanogrel_MoA cluster_0 Platelet Activation Pathways Serotonin Serotonin (5-HT) Receptor5HT2A 5-HT2A Receptor Serotonin->Receptor5HT2A PLC PLC Activation Receptor5HT2A->PLC Ca_PKC ↑ Ca²⁺ / PKC Activation PLC->Ca_PKC Amplification Signal Amplification Ca_PKC->Amplification AA Arachidonic Acid (AA) COX1 COX-1 AA->COX1 PGH2 PGH2 COX1->PGH2 TXAS Thromboxane Synthase PGH2->TXAS TXA2 TXA2 TXAS->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor TP_Receptor->Amplification Aggregation Platelet Aggregation Amplification->Aggregation Temanogrel1 This compound Temanogrel1->Receptor5HT2A Inhibits Temanogrel2 This compound Temanogrel2->TXAS Inhibits

Caption: this compound's dual mechanism targeting 5-HT2A and Thromboxane Synthase.

Platelet Aggregometry Assays

Platelet aggregometry is the gold standard for assessing platelet function in vitro.[9] It measures the ability of platelets to aggregate in response to various agonists.

Light Transmission Aggregometry (LTA)

LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[2][10]

LTA_Workflow cluster_workflow LTA Experimental Workflow A 1. Whole Blood Collection (3.2% Sodium Citrate) B 2. Centrifugation (Low Speed) (150-200g, 15 min) A->B C 3. Prepare PRP and PPP B->C D 4. Pre-warm PRP to 37°C C->D PRP E 5. Add this compound / Vehicle D->E F 6. Add Agonist (e.g., ADP, AA, Serotonin) E->F G 7. Measure Aggregation (Light Transmission) F->G H 8. Data Analysis (IC50, % Inhibition) G->H

Caption: Workflow for Light Transmission Aggregometry (LTA).

Protocol: Light Transmission Aggregometry

  • Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[10] Samples should be processed within 4 hours and kept at room temperature.[10]

  • PRP and PPP Preparation:

    • Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[10]

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).[11]

  • Assay Procedure:

    • Adjust the platelet count of the PRP if necessary (typically to 2.5 x 10⁸ platelets/mL).

    • Pipette 450 µL of PRP into aggregometer cuvettes with a stir bar.

    • Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.[10]

    • Pre-incubate the PRP samples at 37°C for 5 minutes.[10]

    • Add 50 µL of this compound (at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).

    • Initiate aggregation by adding an agonist. Record the change in light transmission for 5-10 minutes.

  • Agonists:

    • To assess 5-HT2A antagonism: Use Serotonin (e.g., 2 µM) in combination with a sub-threshold concentration of another agonist like ADP (e.g., 1-2 µM) or Collagen (0.8 µg/mL).[12]

    • To assess Thromboxane Synthase inhibition: Use Arachidonic Acid (AA) (e.g., 0.5 mM).[13]

    • General Assessment: Use standard agonists like ADP (5-10 µM) or Collagen (2-5 µg/mL).[2]

  • Data Analysis: Determine the maximum aggregation percentage for each condition. Calculate the percentage inhibition relative to the vehicle control. Determine the IC50 value for this compound by plotting inhibition against the log of the drug concentration.

Table 1: Representative LTA Data for this compound

Agonist(s)This compound IC50 (nM)
Serotonin (2 µM) + ADP (2 µM)8.7[1]
Arachidonic Acid (0.5 mM)45.2
Collagen (2 µg/mL)98.5
ADP (10 µM)150.3
Whole Blood Impedance Aggregometry

This method measures the increase in electrical impedance between two electrodes as platelets aggregate in a whole blood sample, eliminating the need for PRP preparation.[2][4]

WBA_Workflow cluster_workflow Impedance Aggregometry Workflow A 1. Whole Blood Collection (Hirudin or Citrate) B 2. Dilute Blood 1:1 with pre-warmed Saline A->B C 3. Add this compound / Vehicle B->C D 4. Incubate at 37°C C->D E 5. Add Agonist D->E F 6. Measure Impedance Change (6 minutes) E->F G 7. Data Analysis (AUC, % Inhibition) F->G

Caption: Workflow for Whole Blood Impedance Aggregometry.

Protocol: Whole Blood Impedance Aggregometry

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant like hirudin or citrate.[12]

  • Sample Preparation: Dilute the blood sample 1:1 with pre-warmed (37°C) isotonic saline.[4][12]

  • Assay Procedure:

    • Add the diluted blood to the test cuvettes.

    • Add this compound (at various concentrations) or vehicle control.

    • Incubate the samples for 5 minutes at 37°C.[4]

    • Add the desired agonist and immediately start the measurement.

    • Record the change in impedance for 6 minutes.[12]

  • Data Analysis: The primary output is the area under the curve (AUC) of the aggregation tracing. Calculate the percentage inhibition relative to the vehicle control and determine the IC50 value.

Table 2: Representative Impedance Aggregometry Data for this compound

Agonist(s)This compound IC50 (nM)
Serotonin (6 µM) + ADP (1.6 µM)15.1
Arachidonic Acid (0.5 mM)60.8
Collagen (1.6 µg/mL)125.4

Mechanistic Assays

To confirm the specific mechanism of action, assays that directly measure the products of the targeted pathways are essential.

Thromboxane B2 (TXB2) Immunoassay

This assay quantifies the inhibition of thromboxane synthase by measuring the level of TXB2, the stable, inactive metabolite of TXA2.[3][14]

TXB2_Workflow cluster_workflow TXB2 Immunoassay Workflow A 1. Prepare PRP B 2. Incubate PRP with This compound / Vehicle A->B C 3. Add Agonist (Arachidonic Acid or Collagen) B->C D 4. Stop Reaction (e.g., with EDTA/Indomethacin) C->D E 5. Centrifuge to Pellet Platelets D->E F 6. Collect Supernatant E->F G 7. Quantify TXB2 (ELISA / RIA) F->G H 8. Calculate % Inhibition G->H

Caption: Workflow for quantifying Thromboxane B2 (TXB2) production.

Protocol: TXB2 Immunoassay

  • Platelet Preparation: Prepare PRP as described for LTA (Protocol 3.1).

  • Incubation: Pre-incubate PRP with various concentrations of this compound or vehicle for 10 minutes at 37°C.

  • Activation: Add an agonist such as Arachidonic Acid (0.5 mM) or Collagen (5 µg/mL) to trigger TXA2 synthesis.

  • Sample Collection: After a set time (e.g., 5 minutes), stop the reaction by adding ice-cold EDTA and a COX inhibitor like indomethacin to prevent further ex vivo synthesis.[3]

  • Supernatant Isolation: Centrifuge the samples at high speed (e.g., 12,000 x g) to pellet the platelets.

  • Quantification: Analyze the supernatant for TXB2 concentration using a commercially available ELISA or radioimmunoassay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TXB2 formation for each this compound concentration compared to the vehicle control.

Table 3: Representative TXB2 Inhibition Data for this compound

AgonistThis compound Concentration (nM)TXB2 Production (pg/mL)% Inhibition
AA (0.5 mM)Vehicle (0)15,2300%
1011,88022%
507,15853%
2001,67589%
Dense Granule Release Assay (ATP Release)

Platelet activation leads to the release of contents from dense granules, including ADP and ATP.[3] Measuring the release of ATP can serve as a marker for platelet activation and its inhibition by this compound.

Protocol: ATP Release Assay

  • Platelet Preparation: Prepare PRP as described for LTA (Protocol 3.1).

  • Assay Setup: This assay is often performed simultaneously with LTA in a lumi-aggregometer.

  • Reagent Addition: Add a luciferin-luciferase reagent to the PRP sample. This reagent will produce light in the presence of ATP.

  • Incubation: Add various concentrations of this compound or vehicle and incubate as per the LTA protocol.

  • Activation and Measurement: Add an agonist (e.g., Serotonin + ADP, Collagen) to induce aggregation and granule release. The instrument will simultaneously measure light transmission (aggregation) and luminescence (ATP release).

  • Data Analysis: Quantify the amount of ATP released based on a standard curve. Calculate the percentage inhibition of ATP release for each this compound concentration compared to the vehicle control.

Table 4: Representative ATP Release Inhibition Data for this compound

Agonist(s)This compound IC50 (nM)
Serotonin (2 µM) + ADP (2 µM)12.5
Collagen (2 µg/mL)110.2

Summary and Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound's antiplatelet activity. Light transmission and impedance aggregometry are robust methods for determining the overall inhibitory potency against various agonists. Concurrently, mechanistic assays such as TXB2 quantification and ATP release measurement are crucial for confirming that the observed antiplatelet effects are due to this compound's intended dual mechanism of action: 5-HT2A receptor antagonism and thromboxane synthase inhibition. The collective data from these assays will enable a thorough characterization of this compound's pharmacological profile.

References

Standard Operating Procedures for In Vivo Studies of Temanogrel: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temanogrel (APD791) is an investigational, selective inverse agonist of the serotonin (B10506) 2A (5-HT2A) receptor. Serotonin, released from activated platelets, amplifies the thrombotic response by binding to 5-HT2A receptors on platelets and vascular smooth muscle, leading to further platelet aggregation and vasoconstriction. By blocking this pathway, this compound presents a targeted approach to antithrombotic therapy. Preclinical studies have suggested its potential in improving coronary artery flow in established models of acute coronary syndrome.

These application notes provide detailed standard operating procedures (SOPs) for conducting essential in vivo studies to evaluate the efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound in preclinical animal models.

Mechanism of Action: 5-HT2A Receptor Inverse Agonism

This compound's mechanism of action centers on its ability to act as an inverse agonist at the 5-HT2A receptor. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist stabilizes the receptor in an inactive conformation, reducing its basal activity even in the absence of an agonist. In the context of thrombosis, serotonin released from platelets acts as an agonist at the 5-HT2A receptor, leading to a signaling cascade that potentiates platelet aggregation and causes vasoconstriction. This compound is designed to counteract these effects.

Temanogrel_Mechanism_of_Action cluster_platelet Platelet cluster_vessel Vascular Smooth Muscle Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds Signaling_Cascade Intracellular Signaling (e.g., PLC activation) 5HT2A_Receptor->Signaling_Cascade Activates Platelet_Aggregation Amplified Platelet Aggregation Signaling_Cascade->Platelet_Aggregation This compound This compound This compound->5HT2A_Receptor Inhibits (Inverse Agonist) Vasoconstriction Vasoconstriction 5HT2A_Receptor_VSM 5-HT2A Receptor 5HT2A_Receptor_VSM->Vasoconstriction Induces Serotonin_VSM Serotonin_VSM Serotonin_VSM->5HT2A_Receptor_VSM Binds Temanogrel_VSM This compound Temanogrel_VSM->5HT2A_Receptor_VSM Inhibits

Caption: this compound's inhibitory action on the 5-HT2A receptor signaling pathway.

Efficacy Evaluation: In Vivo Thrombosis Models

To assess the antithrombotic efficacy of this compound, various preclinical models of arterial thrombosis can be employed. The choice of model depends on the specific scientific question and the desired clinical relevance.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Rodent)

This widely used model is valuable for screening antithrombotic agents. It involves the topical application of ferric chloride to the carotid artery, which induces oxidative endothelial injury and subsequent thrombus formation.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g).

  • Anesthesia: Anesthetize the animal with an appropriate agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).

  • Surgical Preparation:

    • Make a midline cervical incision to expose the common carotid artery.

    • Carefully dissect the artery from the surrounding tissue.

    • Place a Doppler flow probe around the artery to monitor blood flow.

  • Drug Administration: Administer this compound or vehicle control via the appropriate route (e.g., oral gavage or intravenous injection) at a predetermined time before thrombus induction.

  • Thrombus Induction:

    • Apply a small piece of filter paper (1x2 mm) saturated with FeCl₃ solution (e.g., 10% in distilled water) to the surface of the carotid artery for a defined period (e.g., 3-5 minutes).

    • Remove the filter paper and rinse the area with saline.

  • Data Collection:

    • Continuously monitor carotid artery blood flow using the Doppler probe until complete occlusion occurs or for a predefined observation period (e.g., 60 minutes).

    • The primary endpoint is the time to occlusion (TTO).

  • Euthanasia and Sample Collection: At the end of the experiment, euthanize the animal and the thrombosed arterial segment can be excised for histological analysis.

Folts Model of Coronary Artery Thrombosis (Canine)

This model closely mimics the clinical scenario of thrombosis in a stenosed and damaged coronary artery, making it highly relevant for evaluating potential treatments for acute coronary syndromes. This compound has been evaluated in a preclinical Folts model, where it demonstrated improved coronary artery flow.

Experimental Protocol:

  • Animal Model: Mongrel dogs of either sex (20-25 kg).

  • Anesthesia and Monitoring: Anesthetize the dog with an appropriate anesthetic (e.g., pentobarbital), intubate, and ventilate. Monitor ECG, heart rate, and arterial blood pressure.

  • Surgical Preparation:

    • Perform a left thoracotomy to expose the heart.

    • Isolate a segment of the left anterior descending (LAD) or circumflex (LCX) coronary artery.

    • Place an electromagnetic or Doppler flow probe around the artery to measure coronary blood flow.

  • Stenosis and Injury:

    • Create a critical stenosis by placing a plastic constrictor around the artery.

    • Induce endothelial injury at the site of stenosis by gently clamping the artery with surgical forceps.

  • Cyclic Flow Reductions (CFRs): The combination of stenosis and injury leads to the spontaneous formation and dislodgement of platelet-rich thrombi, resulting in characteristic CFRs.

  • Drug Administration: Once stable CFRs are established, administer this compound or vehicle control intravenously.

  • Data Collection:

    • Continuously record coronary blood flow to monitor the frequency and severity of CFRs.

    • The primary endpoint is the reduction or elimination of CFRs following drug administration.

Quantitative Efficacy Data (Illustrative Examples)

Thrombosis Model Species This compound Dose Primary Endpoint Result (Illustrative)
FeCl₃-Induced Carotid Artery ThrombosisRat1 mg/kg, p.o.Time to Occlusion (TTO)50% increase in TTO vs. vehicle
3 mg/kg, p.o.Time to Occlusion (TTO)120% increase in TTO vs. vehicle
10 mg/kg, p.o.Time to Occlusion (TTO)>200% increase in TTO vs. vehicle
Folts Model of Coronary ThrombosisDog0.5 mg/kg, i.v.Reduction in CFRs75% reduction in CFR frequency
1 mg/kg, i.v.Reduction in CFRsComplete elimination of CFRs

Note: The data presented in this table are for illustrative purposes to demonstrate how results would be presented. Actual preclinical data for this compound is not publicly available.

Safety Evaluation: Bleeding Time Assays

A critical aspect of antiplatelet drug development is assessing the risk of bleeding. The tail bleeding time assay in rodents is a standard method for this evaluation.

Experimental Protocol: Rat Tail Transection Bleeding Time

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Drug Administration: Administer this compound or vehicle control at various doses.

  • Anesthesia: Lightly anesthetize the rat.

  • Procedure:

    • Pre-warm the rat's tail in 37°C water for 2 minutes.

    • Make a standardized transection of the distal portion of the tail (e.g., 5 mm from the tip) with a sharp scalpel.

    • Immediately immerse the tail in a tube containing saline at 37°C.

  • Data Collection:

    • Record the time from transection until the cessation of bleeding for a continuous period of at least 30 seconds.

    • A maximum observation time (e.g., 30 minutes) is typically set.

  • Euthanasia: Following the observation period, euthanize the animal.

Quantitative Safety Data (Illustrative Examples)

Bleeding Time Assay Species This compound Dose Endpoint Result (Illustrative)
Tail TransectionRat1 mg/kg, p.o.Bleeding Time (minutes)5.2 ± 1.1
3 mg/kg, p.o.Bleeding Time (minutes)8.5 ± 2.3
10 mg/kg, p.o.Bleeding Time (minutes)15.7 ± 4.5
Vehicle ControlBleeding Time (minutes)4.1 ± 0.8

Note: The data presented in this table are for illustrative purposes. Actual preclinical data for this compound is not publicly available.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

PK/PD studies are essential to understand the relationship between drug exposure and its pharmacological effect.

Experimental Protocol: PK/PD in Dogs

  • Animal Model: Beagle dogs.

  • Drug Administration: Administer a single oral or intravenous dose of this compound.

  • Pharmacokinetic Sampling:

    • Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an appropriate anticoagulant.

    • Process the blood to obtain plasma and store at -80°C until analysis.

    • Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacodynamic Assessment:

    • At the same time points as PK sampling, collect blood for ex vivo platelet aggregation assays.

    • Induce platelet aggregation with a submaximal concentration of an agonist (e.g., ADP or collagen) in the presence of serotonin to assess the inhibition of serotonin-amplified platelet aggregation.

  • Data Analysis:

    • Calculate standard pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability).

    • Correlate plasma concentrations of this compound with the degree of inhibition of platelet aggregation to establish a PK/PD relationship.

Quantitative PK/PD Data (Illustrative Examples)

Species Route Dose Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL) Bioavailability (%)
Ratp.o.5 mg/kg4501.0180045
i.v.1 mg/kg9000.1400N/A
Dogp.o.2 mg/kg6001.5360060
i.v.1 mg/kg12000.16000N/A

Note: The data presented in this table are for illustrative purposes. Actual preclinical data for this compound is not publicly available. Human Phase 1a data indicated a terminal half-life of approximately 11 hours at higher doses.

Experimental Workflow

A typical in vivo study workflow for evaluating a novel antiplatelet agent like this compound involves a series of sequential and parallel experiments.

Experimental_Workflow Start Start Dose_Range_Finding Dose-Range Finding Studies (Acute Toxicity) Start->Dose_Range_Finding Efficacy_Studies Efficacy Studies (e.g., FeCl3 model in rats) Dose_Range_Finding->Efficacy_Studies Safety_Studies Safety Pharmacology (Bleeding Time Assay) Dose_Range_Finding->Safety_Studies PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Dose_Range_Finding->PK_PD_Studies Advanced_Efficacy Advanced Efficacy Model (e.g., Folts model in dogs) Efficacy_Studies->Advanced_Efficacy Data_Analysis Data Analysis and PK/PD Modeling Advanced_Efficacy->Data_Analysis Safety_Studies->Data_Analysis PK_PD_Studies->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo End End Go_NoGo->End

Caption: A generalized workflow for the in vivo evaluation of this compound.

Temanogrel Application Notes for Canine Coronary Thrombosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Temanogrel (formerly APD791), a selective 5-HT2A receptor inverse agonist, in canine models of coronary thrombosis. This document details the experimental protocols, dosage information, and relevant signaling pathways to guide researchers in utilizing this compound for preclinical antithrombotic studies.

Introduction

This compound is an investigational drug that acts as a potent and selective inverse agonist of the serotonin 5-HT2A receptor. Serotonin, released from activated platelets during thrombus formation, amplifies platelet aggregation and induces vasoconstriction through the 5-HT2A receptor. By targeting this receptor, this compound offers a novel antiplatelet strategy that has been shown to improve coronary patency in canine models of recurrent thrombosis without a significant increase in bleeding time.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of serotonin-mediated platelet aggregation. During vascular injury, platelets are activated and release serotonin. This serotonin then binds to 5-HT2A receptors on surrounding platelets, leading to a signaling cascade that potentiates their aggregation and the formation of a stable thrombus. This compound, by acting as an inverse agonist at the 5-HT2A receptor, blocks this amplification loop, thereby reducing the overall thrombotic response.

cluster_platelet Platelet Serotonin Serotonin HT2A 5-HT2A Receptor Serotonin->HT2A Binds This compound This compound This compound->HT2A Inhibits Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Aggregation Platelet Aggregation Amplification Ca->Aggregation

Caption: Serotonin-mediated platelet aggregation signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are based on the methodology described by Przyklenk et al. in the Journal of Thrombosis and Haemostasis (2010).

Canine Model of Recurrent Coronary Thrombosis

This model is designed to mimic the conditions of unstable angina, characterized by recurrent, platelet-rich thrombus formation.

1. Animal Preparation:

  • Anesthetize adult mongrel dogs of either sex.

  • Ventilate the animals mechanically.

  • Isolate a segment of the left anterior descending (LAD) coronary artery.

  • Place a Doppler flow probe proximally and an electromagnetic flow probe distally to the isolated segment to monitor coronary blood flow.

  • Place a fixed stenosis on the LAD artery to create a shear stress environment conducive to thrombosis.

2. Induction of Thrombosis:

  • Induce endothelial injury to the intima of the stenosed LAD segment. This can be achieved by methods such as gentle external clamping or the application of a low-intensity electrical current.

  • The combination of stenosis and endothelial injury will lead to the formation of platelet-rich thrombi, causing cyclical reductions in coronary blood flow (cyclic flow variations, CFVs) as thrombi form and are subsequently dislodged by arterial pressure.

Drug Administration Protocols

Two primary protocols have been described for the administration of this compound in this canine model:

Protocol 1: Prophylactic Administration

  • After surgical preparation but before the induction of coronary thrombosis, administer a single intravenous (IV) bolus of this compound at a dosage of 1 mg/kg .

  • Induce coronary thrombosis as described above.

  • Monitor coronary blood flow for a predefined period (e.g., 3 hours) to assess the preventative effect of this compound on thrombus formation.

Protocol 2: Therapeutic Administration

  • Induce coronary thrombosis as described above and allow CFVs to establish for a period of 1 hour.

  • After 1 hour of established recurrent thrombosis, administer a single intravenous (IV) bolus of this compound at a dosage of 1 mg/kg .

  • Continue to monitor coronary blood flow to evaluate the efficacy of this compound in attenuating ongoing thrombosis.

cluster_workflow Experimental Workflow cluster_protocol1 Protocol 1 (Prophylactic) cluster_protocol2 Protocol 2 (Therapeutic) Start Start Anesthesia Anesthesia & Surgical Prep Start->Anesthesia Stenosis Coronary Artery Stenosis Anesthesia->Stenosis Injury Endothelial Injury Stenosis->Injury Thrombosis Induction of Thrombosis (CFVs) Injury->Thrombosis Monitor_Start Monitor Coronary Blood Flow Thrombosis->Monitor_Start Temanogrel_P1 Administer this compound (1 mg/kg IV) Monitor_Start->Temanogrel_P1 Wait Wait 1 hour Monitor_Start->Wait Monitor_End Continue Monitoring Blood Flow Temanogrel_P1->Monitor_End Temanogrel_P2 Administer this compound (1 mg/kg IV) Wait->Temanogrel_P2 Temanogrel_P2->Monitor_End End End of Experiment Monitor_End->End

Application Notes and Protocols for Temanogrel in cMVO Patients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronary microvascular obstruction (cMVO) is a serious condition characterized by inadequate myocardial perfusion despite the successful reopening of an obstructed epicardial coronary artery.[1][2] It occurs in a significant percentage of patients undergoing percutaneous coronary intervention (PCI) for acute coronary syndrome and is associated with adverse cardiovascular outcomes, including increased mortality and heart failure.[1] Currently, there are no FDA-approved therapies specifically for the treatment of cMVO.[1]

Temanogrel (APD791) is an investigational drug that was under development for the potential treatment of cMVO.[1] It is a peripherally acting and selective serotonin (B10506) 2A (5-HT2A) receptor inverse agonist.[1] The rationale for its use in cMVO stems from the role of serotonin in amplifying platelet aggregation and vasoconstriction, key processes in the pathophysiology of microvascular obstruction following PCI.[1][3]

This document provides an overview of the clinical trial protocols for this compound in patients with cMVO, based on the available information from its clinical development program.

Mechanism of Action

During percutaneous coronary intervention, platelet activation leads to the release of serotonin (5-HT).[1] Serotonin then binds to 5-HT2A receptors on platelets and vascular smooth muscle cells. This binding amplifies platelet aggregation and induces vasoconstriction, both of which contribute to the development of coronary microvascular obstruction.[1]

This compound is designed to be a potent and selective inverse agonist of the 5-HT2A receptor.[1] By blocking the effects of serotonin at this receptor, this compound is hypothesized to inhibit the amplification of platelet aggregation and prevent vasoconstriction, thereby improving microcirculatory flow and preventing or treating cMVO.[3]

Signaling Pathway of this compound in cMVO

Temanogrel_Mechanism_of_Action cluster_Vessel Coronary Microvasculature cluster_Intervention Therapeutic Intervention PCI Percutaneous Coronary Intervention (PCI) Platelet_Activation Platelet Activation PCI->Platelet_Activation Serotonin_Release Serotonin (5-HT) Release Platelet_Activation->Serotonin_Release Platelet_Aggregation Platelet Aggregation Serotonin_Release->Platelet_Aggregation amplifies Vasoconstriction Vasoconstriction Serotonin_Release->Vasoconstriction HT2A_Receptor 5-HT2A Receptor Serotonin_Release->HT2A_Receptor cMVO Coronary Microvascular Obstruction (cMVO) Platelet_Aggregation->cMVO Vasoconstriction->cMVO This compound This compound This compound->HT2A_Receptor blocks HT2A_Receptor->Platelet_Aggregation HT2A_Receptor->Vasoconstriction

Caption: Mechanism of action of this compound in preventing cMVO.

Clinical Trial Protocol: Phase 2 Study in cMVO Patients

A Phase 2, multicenter, randomized, double-blind, placebo-controlled study was initiated to evaluate the safety, tolerability, and efficacy of intravenous this compound in adult patients undergoing PCI.[1][3][4][5] The trial was conducted in the United States, Australia, Sweden, the Netherlands, and the United Kingdom.[1]

Important Note: This Phase 2 study (NCT04848220) was terminated early by the sponsor for business reasons unrelated to safety concerns.[6][7] As a result, the planned enrollment was not completed, and the efficacy data are considered inconclusive.[3][6]

Study Design

The study was designed in two stages:[3][4][5]

  • Stage A: A dose-escalation stage to evaluate the safety and tolerability of single intravenous doses of this compound. It was planned to consist of two cohorts.[4][5]

  • Stage B: A parallel-group stage to assess the efficacy of two selected doses of this compound from Stage A compared to a placebo.[4][5]

Patient Population

The study intended to enroll approximately 99 participants.[3] Due to early termination, a total of 29 participants were enrolled.[6]

Table 1: Planned Patient Demographics and Baseline Characteristics

CharacteristicPlacebo Group (Planned N≈29)This compound Dose 1 (Planned N≈29)This compound Dose 2 (Planned N≈29)
Age (years), mean ± SD
Sex (Male/Female), n (%)
Diagnosis (Stable Angina/NSTEMI/UA), n (%)
Baseline TIMI Flow Grade (2/3), n (%)
Co-morbidities, n (%)
- Diabetes Mellitus
- Hypertension
- Hyperlipidemia
Prior Myocardial Infarction, n (%)
Note: This table represents the planned structure for data presentation. Actual enrollment was 29 participants in total before early termination.[6]
Inclusion and Exclusion Criteria
  • Key Inclusion Criteria:

    • Adults (30 to 80 years old) undergoing PCI.[4]

    • Patients with stable angina, non-ST-elevation myocardial infarction (NSTEMI), or unstable angina (UA).[4]

    • Thrombolysis in Myocardial Infarction (TIMI) Flow Grade of 2 or 3 in the target vessel.[4]

    • Target lesion suitable for stenting.[4]

  • Key Exclusion Criteria:

    • History of stroke, seizure, or intracranial bleeding.[4]

    • Recent major trauma or surgery.[4]

    • ST-elevation myocardial infarction (STEMI) within 10 days of screening.[4]

    • Planned use of rotational atherectomy or shockwave therapies.[4]

Treatment Protocol
  • Stage A: Participants were randomized to receive a single intravenous dose of this compound or placebo before the PCI procedure.[6]

  • Stage B: Participants were to be randomized in a 1:1:1 ratio to receive one of two doses of intravenous this compound or a matching placebo.[3] The doses selected for Stage B were 20 mg and 40 mg.[6]

  • All participants also received standard dual antiplatelet therapy (DAPT).[6]

Endpoints
  • Primary Endpoint: The primary efficacy endpoint was the change in the Index of Microcirculatory Resistance (IMR) from baseline (before study drug administration) to post-PCI on day 1.[1]

  • Secondary Endpoints: While not explicitly detailed in the provided search results, secondary endpoints in such trials typically include assessments of safety and tolerability, other measures of coronary flow, and clinical outcomes.

Table 2: Planned Primary Endpoint Analysis

EndpointPlacebo GroupThis compound 20 mg GroupThis compound 40 mg Groupp-value
Index of Microcirculatory Resistance (IMR)
Baseline IMR, mean ± SD
Post-PCI IMR, mean ± SD
Change from Baseline in IMR, mean ± SD
Note: Due to the early termination of the study, the data was not analyzed as planned, and the results were inconclusive.[6]

Experimental Protocols

Measurement of Index of Microcirculatory Resistance (IMR)

IMR is an invasive procedure used to assess the function of the coronary microvasculature. It is typically measured in the cardiac catheterization laboratory during the PCI procedure.

Methodology:

  • A pressure-temperature sensor-tipped guidewire is advanced distal to the coronary lesion.

  • The distal coronary pressure (Pd) and mean transit time (Tmn) of a saline bolus are measured at rest.

  • Hyperemia is induced, typically using an intravenous infusion of adenosine.

  • During maximal hyperemia, the distal coronary pressure (Pd) and mean transit time (Tmn) are measured again.

  • IMR is calculated as the product of the distal coronary pressure (Pd) and the hyperemic mean transit time (Tmn) (IMR = Pd x Tmn).

  • A higher IMR value is indicative of greater microvascular resistance and obstruction.

Clinical Trial Workflow

Clinical_Trial_Workflow cluster_Treatment_Arms Treatment Arms Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_IMR Baseline IMR Measurement Informed_Consent->Baseline_IMR Randomization Randomization (1:1:1) Placebo Placebo Randomization->Placebo Arm 1 Temanogrel_20mg This compound 20mg Randomization->Temanogrel_20mg Arm 2 Temanogrel_40mg This compound 40mg Randomization->Temanogrel_40mg Arm 3 Baseline_IMR->Randomization Drug_Administration IV Administration PCI Percutaneous Coronary Intervention (PCI) Drug_Administration->PCI Post_PCI_IMR Post-PCI IMR Measurement (Day 1) PCI->Post_PCI_IMR Follow_up Safety and Clinical Follow-up Post_PCI_IMR->Follow_up Placebo->Drug_Administration Temanogrel_20mg->Drug_Administration Temanogrel_40mg->Drug_Administration

Caption: Workflow of the Phase 2 clinical trial of this compound in cMVO patients.

Summary and Future Directions

The clinical development of this compound for cMVO provided a strong scientific rationale based on its mechanism of action as a 5-HT2A receptor inverse agonist.[1] The Phase 2 clinical trial was well-designed to assess the efficacy of this compound in a relevant patient population using a robust primary endpoint.[1][4][5] However, due to the early termination of the study, the potential of this compound to improve outcomes in patients with cMVO remains unproven.[6]

Further research into the role of serotonin in the pathophysiology of cMVO and the therapeutic potential of 5-HT2A receptor antagonism is warranted. The detailed protocol of the this compound Phase 2 trial can serve as a valuable reference for the design of future studies investigating novel therapeutic agents for this challenging clinical condition.

References

Application Notes and Protocols for the Study of Temanogrel in Raynaud's Phenomenon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proposed use of Temanogrel, an investigational drug, in the context of Raynaud's Phenomenon (RP) research. The information is based on the design of a Phase 2 clinical trial and the known mechanism of action of this compound.

Introduction

Raynaud's Phenomenon is a condition characterized by an exaggerated vascular response to cold or emotional stress, leading to decreased blood flow to the extremities.[1] this compound (also known as APD791 or PF-07915505) is an investigational, peripherally acting, and selective 5-HT2A receptor inverse agonist. Its mechanism is designed to inhibit serotonin-mediated amplification of platelet aggregation and vasoconstriction, which are implicated in the pathophysiology of RP.[2] A Phase 2 clinical trial (NCT04915950) was initiated to study the effects of oral this compound on digital blood flow in patients with Raynaud's Phenomenon secondary to systemic sclerosis (SSc-RP).[1][3] However, this study was terminated early for business reasons unrelated to safety, and therefore, no efficacy data is available.[1][4] The information presented here is intended to guide future research based on the planned protocols of this study.

Data Presentation

Due to the early termination of the key clinical trial, efficacy data for this compound in Raynaud's Phenomenon is not available.[1] The following tables summarize the planned study design and available pharmacokinetic and safety information from the terminated trial.

Table 1: Planned Clinical Trial Design (NCT04915950)

ParameterDescription
Study Title A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Assess the Effect of Oral this compound on Digital Blood Flow in Subjects with Raynaud's Phenomenon Secondary to Systemic Sclerosis.[1]
Status Terminated.[1][4]
Participants Adults with Raynaud's Phenomenon secondary to Systemic Sclerosis.[3]
Planned Enrollment Approximately 48 participants (24 in Stage A and 24 in Stage B).[1]
Study Design Two-stage, crossover design.[1]
Stage A Dosing Participants were to receive single oral doses of placebo, 60 mg this compound, and 120 mg this compound in a randomized order across three treatment visits.[1]
Stage B Dosing Doses for Stage B were to be determined based on the results from Stage A.[1]
Primary Outcome Assessment of changes in digital blood flow.[1]

Table 2: Summary of Available Data from the Terminated Phase 2 Trial

Data TypeFindings
Efficacy No efficacy or primary endpoint analysis was conducted.[1]
Pharmacokinetics Arithmetic mean plasma concentrations of this compound were higher following a 120 mg dose compared to a 60 mg dose. Mean metabolite concentrations were lower than the parent drug, this compound.[1]
Safety The overall safety profile of this compound appeared to be favorable. A higher incidence of treatment-emergent adverse events was observed in the placebo group compared to the this compound treatment groups. No notable changes in laboratory results, vital signs, or ECGs were observed.[1]

Experimental Protocols

The following are detailed methodologies based on the planned key experiments in the terminated Phase 2 trial of this compound for SSc-RP.

Protocol 1: Assessment of Digital Blood Flow Response to Cold Challenge

Objective: To evaluate the effect of this compound on digital blood flow in response to a standardized cold challenge.

Materials:

  • This compound capsules (60 mg, 120 mg) and matching placebo.[1]

  • Laser Speckle Contrast Imaging (LSCI) system for measuring blood flow.[5]

  • Water bath maintained at a constant cold temperature (e.g., 15°C).

  • Thermocouples for monitoring finger temperature.

  • Data acquisition and analysis software.

Procedure:

  • Baseline Measurement: Acclimatize the participant to a room with a controlled temperature for at least 20 minutes.

  • Obtain baseline measurements of digital blood flow using LSCI on all fingers of both hands.[5]

  • Drug Administration: Administer a single oral dose of this compound (60 mg or 120 mg) or placebo according to the randomized, crossover design.[1][3]

  • Post-Dose Measurement: Repeat digital blood flow measurements at specified time points post-dosing to establish a new baseline before the cold challenge.

  • Cold Challenge: The participant immerses one hand in the cold water bath for a specified duration (e.g., 2 minutes).[4]

  • Post-Challenge Measurement: Immediately after the cold challenge, remove the hand from the water, dry it, and perform continuous LSCI measurements to monitor the rewarming and blood flow recovery profile.

  • Data Analysis: Analyze the LSCI data to determine key parameters such as the time to recovery of baseline blood flow and the area under the curve for blood flow during the recovery period. Compare these parameters between the this compound and placebo treatment arms.

Protocol 2: General Safety and Tolerability Assessment

Objective: To monitor the safety and tolerability of this compound in the study population.

Procedure:

  • Adverse Event Monitoring: Record all treatment-emergent adverse events (TEAEs) at each study visit.[1]

  • Vital Signs: Measure blood pressure, heart rate, respiratory rate, and body temperature at baseline and at specified intervals after drug administration.

  • Electrocardiograms (ECGs): Perform 12-lead ECGs at baseline and post-dose to monitor for any cardiac effects.

  • Laboratory Tests: Collect blood and urine samples at baseline and at the end of the study for standard clinical chemistry, hematology, and urinalysis.[1]

Signaling Pathway and Experimental Workflow Diagrams

This compound's Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound in the context of Raynaud's Phenomenon.

Temanogrel_Mechanism Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor binds to Platelets Platelets Vasoconstriction Vasoconstriction Receptor->Vasoconstriction activates Platelet_Aggregation Platelet Aggregation Receptor->Platelet_Aggregation activates This compound This compound This compound->Receptor acts as an inverse agonist RP_Symptoms Raynaud's Phenomenon Symptoms Vasoconstriction->RP_Symptoms Platelet_Aggregation->RP_Symptoms

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for a Clinical Study

This diagram outlines the workflow for a clinical study investigating the effects of this compound on Raynaud's Phenomenon, based on the design of the NCT04915950 trial.

Experimental_Workflow Screening Participant Screening Randomization Randomization Screening->Randomization Treatment_A Visit 1: Treatment A (Placebo, 60mg, or 120mg) Randomization->Treatment_A Washout_1 Washout Period Treatment_A->Washout_1 Assessments Assessments at each visit: - Digital Blood Flow (LSCI) - Cold Challenge - Safety Monitoring Treatment_A->Assessments Treatment_B Visit 2: Treatment B (Placebo, 60mg, or 120mg) Washout_1->Treatment_B Washout_2 Washout Period Treatment_B->Washout_2 Treatment_B->Assessments Treatment_C Visit 3: Treatment C (Placebo, 60mg, or 120mg) Washout_2->Treatment_C Treatment_C->Assessments Data_Analysis Data Analysis Assessments->Data_Analysis

Caption: Crossover clinical trial experimental workflow.

Disclaimer: this compound is an investigational compound and is not approved for any use in any country. The information provided here is for research purposes only and is based on a clinical trial that was terminated before completion. The efficacy and safety of this compound for the treatment of Raynaud's Phenomenon have not been established.

References

Application Note: Flow Cytometry Methods for Assessing Platelet Activation by Temanogrel

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Temanogrel is a novel, orally bioavailable, non-thienopyridine P2Y12 receptor antagonist. Unlike clopidogrel, it does not require metabolic activation to exert its antiplatelet effects. This compound and its active metabolite directly and reversibly inhibit the P2Y12 receptor, a key mediator of adenosine diphosphate (ADP)-induced platelet activation and aggregation. This application note provides detailed protocols for assessing the pharmacodynamic effects of this compound on platelet activation using flow cytometry. The described methods focus on quantifying key platelet activation markers, including P-selectin expression and the conformational activation of the fibrinogen receptor (GPIIb/IIIa), providing a robust platform for preclinical and clinical evaluation of this compound.

Signaling Pathway of P2Y12 Receptor Inhibition by this compound

The P2Y12 receptor, a G protein-coupled receptor, plays a central role in amplifying and sustaining platelet activation. Upon binding of its natural ligand, ADP, the P2Y12 receptor initiates a signaling cascade that leads to a decrease in cyclic adenosine monophosphate (cAMP) levels and the activation of phosphoinositide 3-kinase (PI3K). These events culminate in the "inside-out" activation of the GPIIb/IIIa receptor, promoting fibrinogen binding and platelet aggregation, as well as the degranulation of alpha-granules, leading to the surface expression of P-selectin. This compound, by blocking the P2Y12 receptor, attenuates these downstream signaling events, thereby inhibiting platelet activation.

G cluster_0 Platelet Membrane cluster_1 Intracellular Signaling cluster_2 Platelet Activation Events ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 This compound This compound This compound->P2Y12 Inhibition Gi Gi Protein Activation P2Y12->Gi AC Adenylyl Cyclase Gi->AC Inhibition PI3K PI3K Activation Gi->PI3K PSelectin P-selectin Expression Gi->PSelectin cAMP ↓ cAMP GPIIbIIIa GPIIb/IIIa Activation (PAC-1 Binding) PI3K->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: Signaling pathway of ADP-mediated platelet activation and its inhibition by this compound.

Experimental Protocols

Materials and Reagents
  • Anticoagulant: 3.2% Sodium Citrate

  • Agonist: Adenosine Diphosphate (ADP)

  • Antibodies:

    • FITC-conjugated PAC-1 (binds to activated GPIIb/IIIa)

    • PE-conjugated anti-CD62P (P-selectin)

    • APC-conjugated anti-CD41a (platelet identification)

  • Buffers:

    • Tyrode's Buffer (with 2 mM CaCl2)

    • 1% Paraformaldehyde (PFA) in PBS for fixation

  • Flow Cytometer: Equipped with 488 nm and 633 nm lasers.

Experimental Workflow

G start Whole Blood Collection (3.2% Sodium Citrate) prp Prepare Platelet-Rich Plasma (PRP) (Centrifuge at 200 x g for 10 min) start->prp incubation Incubate PRP with this compound or Vehicle Control (30 min at 37°C) prp->incubation activation Platelet Activation with ADP (15 min at RT in the dark) incubation->activation staining Antibody Staining (PAC-1-FITC, CD62P-PE, CD41a-APC) (20 min at RT in the dark) activation->staining fixation Fixation (1% PFA) staining->fixation acquisition Flow Cytometry Acquisition fixation->acquisition

Caption: Workflow for flow cytometric analysis of platelet activation.

Detailed Protocol for Platelet Activation and Staining
  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.

  • PRP Preparation: Centrifuge the blood at 200 x g for 10 minutes at room temperature (RT) to obtain platelet-rich plasma (PRP).

  • Incubation with this compound:

    • Aliquot PRP into microcentrifuge tubes.

    • Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the PRP.

    • Incubate for 30 minutes at 37°C.

  • Platelet Activation and Staining:

    • To 50 µL of the incubated PRP, add a cocktail of fluorescently labeled antibodies:

      • 5 µL of PAC-1-FITC

      • 5 µL of anti-CD62P-PE

      • 5 µL of anti-CD41a-APC

    • Add ADP to a final concentration of 20 µM (or a dose-response range). For a resting control, add Tyrode's buffer instead of ADP.

    • Vortex gently and incubate for 20 minutes at RT in the dark.

  • Fixation: Add 500 µL of 1% PFA to each tube to stop the reaction and fix the platelets.

  • Flow Cytometry Acquisition:

    • Acquire samples on a flow cytometer.

    • Set up a platelet gate based on forward scatter (FSC) and side scatter (SSC), and confirm with CD41a-APC positivity.

    • Collect at least 10,000 events within the platelet gate for each sample.

Data Analysis and Presentation

Data analysis involves gating on the platelet population (CD41a-positive events) and then quantifying the percentage of positive cells and the mean fluorescence intensity (MFI) for PAC-1 and P-selectin.

Representative Data

The following tables summarize the expected dose-dependent inhibitory effect of this compound on ADP-induced platelet activation.

Table 1: Effect of this compound on P-selectin (CD62P) Expression

This compound Conc. (nM)ADP (20 µM)% CD62P Positive PlateletsMean Fluorescence Intensity (MFI)
0 (Vehicle)-2.5 ± 0.8150 ± 30
0 (Vehicle)+45.2 ± 5.11250 ± 180
10+32.8 ± 4.5980 ± 150
100+15.1 ± 3.2450 ± 90
1000+5.3 ± 1.5210 ± 50

Table 2: Effect of this compound on GPIIb/IIIa Activation (PAC-1 Binding)

This compound Conc. (nM)ADP (20 µM)% PAC-1 Positive PlateletsMean Fluorescence Intensity (MFI)
0 (Vehicle)-3.1 ± 1.0200 ± 45
0 (Vehicle)+88.5 ± 7.32800 ± 350
10+65.4 ± 6.81950 ± 280
100+25.9 ± 4.1850 ± 120
1000+8.2 ± 2.2350 ± 70

Conclusion

The flow cytometry protocols described in this application note provide a sensitive and quantitative method for evaluating the inhibitory effects of this compound on platelet activation. By measuring key markers such as P-selectin expression and GPIIb/IIIa activation, researchers can effectively characterize the pharmacodynamics of this novel P2Y12 antagonist. These methods are suitable for a range of applications, from early-stage drug discovery to clinical trial monitoring.

Application Notes and Protocols for the Synthesis and Purification of APD791 (Temanogrel)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

APD791, also known as Temanogrel, is a potent and selective inverse agonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1][2][3] Its mechanism of action involves the inhibition of serotonin-mediated platelet aggregation and vasoconstriction, making it a valuable tool for research in thrombosis, cardiovascular diseases, and other conditions where the 5-HT2A receptor plays a significant role.[1][4] These application notes provide detailed protocols for the chemical synthesis and purification of APD791 for research purposes, along with relevant data and diagrams to guide the process.

Chemical Information

Compound Name Synonyms Chemical Formula Molecular Weight CAS Number
APD791This compoundC₂₄H₂₈N₄O₄436.5 g/mol 887936-68-7

Signaling Pathway of APD791

APD791 exerts its effects by acting as an inverse agonist on the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR). The 5-HT2A receptor is primarily coupled to the Gαq signaling pathway. Upon activation by an agonist, the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). As an inverse agonist, APD791 reduces the constitutive activity of this pathway.

APD791 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm APD791 APD791 Receptor 5-HT2A Receptor APD791->Receptor Inhibits Gq Gq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of the 5-HT2A receptor and the inhibitory action of APD791.

Synthesis of APD791

The synthesis of APD791 involves a multi-step process culminating in an amide coupling reaction. The following protocol is based on established synthetic routes for phenyl-pyrazole compounds and information derived from the key literature.

Experimental Workflow for APD791 Synthesis

APD791 Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials: - 3-methoxybenzoyl chloride - 3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)aniline Coupling Amide Coupling Reaction Start->Coupling Workup Aqueous Work-up Coupling->Workup Crude Crude APD791 Workup->Crude Chromatography Column Chromatography Crude->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure Pure APD791 Recrystallization->Pure QC Quality Control (HPLC, NMR, MS) Pure->QC

Caption: General workflow for the synthesis, purification, and analysis of APD791.

Materials and Reagents
Synthesis Protocol
  • Amide Coupling:

    • Dissolve 3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 3-methoxybenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline (B41778) is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude APD791.

Purification Protocol
  • Column Chromatography:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to isolate the desired product.

    • Combine the fractions containing the pure product as determined by TLC analysis.

    • Concentrate the combined fractions under reduced pressure.

  • Recrystallization:

    • For further purification, recrystallize the product from a suitable solvent such as ethanol or isopropanol.

    • Dissolve the compound in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then in a refrigerator to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following table summarizes typical analytical data for synthesized APD791.

Analysis Expected Result
Appearance White to off-white solid
¹H NMR Spectrum consistent with the structure of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide
Mass Spectrometry (ESI+) m/z: 437.2 [M+H]⁺
Purity (HPLC) >98%

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the synthesis and purification of APD791 for research applications. By following these procedures, researchers can obtain high-purity APD791 to investigate its pharmacological effects and potential therapeutic applications. Adherence to standard laboratory safety practices is essential when performing these chemical syntheses.

References

Designing and Testing the Efficacy of Temanogrel in Attenuating Vasoconstriction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temanogrel is an investigational drug identified as a selective 5-hydroxytryptamine receptor 2A (5-HT2A) inverse agonist.[1] This mechanism of action suggests a potential therapeutic role in conditions characterized by excessive vasoconstriction, a physiological process that narrows blood vessels and can lead to various cardiovascular complications. Serotonin (5-HT), a key signaling molecule, induces potent vasoconstriction primarily through the activation of 5-HT2A receptors on vascular smooth muscle cells.[2][3] By antagonizing these receptors, this compound is hypothesized to inhibit or reverse serotonin-mediated vasoconstriction.[1]

These application notes provide detailed protocols for in vitro and in vivo experimental designs to rigorously evaluate the effect of this compound on vasoconstriction. The following sections outline the underlying signaling pathway, comprehensive experimental methodologies, and standardized data presentation formats to guide researchers in this critical area of drug development.

The 5-HT2A Receptor Signaling Pathway in Vasoconstriction

The vasoconstrictive effect of serotonin is mediated by the 5-HT2A receptor, a G protein-coupled receptor (GPCR). Upon serotonin binding, the receptor activates the Gq/G11 protein, initiating a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction and vasoconstriction.[4]

5-HT2A Receptor Signaling Pathway cluster_cell Vascular Smooth Muscle Cell cluster_membrane Cell Membrane Serotonin Serotonin 5-HT2A_Receptor 5-HT2A Receptor Serotonin->5-HT2A_Receptor Binds This compound This compound This compound->5-HT2A_Receptor Inhibits Gq_G11 Gq/G11 5-HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ SR->Ca2 Releases Contraction Vasoconstriction Ca2->Contraction PKC->Contraction Wire Myography Workflow Isolation 1. Isolate Arterial Segments Mounting 2. Mount Segments in Myograph Isolation->Mounting Equilibration 3. Equilibrate and Normalize Mounting->Equilibration Viability 4. Assess Viability with KPSS Equilibration->Viability Pre-incubation 5. Pre-incubate with this compound or Vehicle Viability->Pre-incubation CRC 6. Generate Serotonin Concentration-Response Curve Pre-incubation->CRC Analysis 7. Data Analysis CRC->Analysis In Vivo Blood Flow Workflow Anesthesia 1. Anesthetize Animal Instrumentation 2. Surgical Instrumentation Anesthesia->Instrumentation Baseline 3. Record Baseline Blood Flow and Blood Pressure Instrumentation->Baseline Temanogrel_Admin 4. Administer this compound or Vehicle Baseline->Temanogrel_Admin Serotonin_Challenge 5. Administer Serotonin Challenge Temanogrel_Admin->Serotonin_Challenge Measurement 6. Continuously Measure Blood Flow and Blood Pressure Serotonin_Challenge->Measurement Analysis 7. Data Analysis Measurement->Analysis

References

Methodologies for Phase 1 Clinical Trials of 5-HT2A Inverse Agonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting Phase 1 clinical trials of 5-HT2A inverse agonists. The methodologies outlined below are designed to ensure the safety of participants while generating crucial pharmacokinetic and pharmacodynamic data to inform later-stage clinical development.

Introduction to 5-HT2A Inverse Agonists and Phase 1 Trials

The serotonin 2A (5-HT2A) receptor is a key target in the central nervous system (CNS) implicated in various neuropsychiatric disorders.[1] Inverse agonists of the 5-HT2A receptor, such as pimavanserin, have shown therapeutic potential by reducing the basal, ligand-independent activity of these receptors.[1] Phase 1 clinical trials represent the first-in-human (FIH) evaluation of a new drug candidate.[2] The primary objectives are to assess the safety, tolerability, and pharmacokinetic (PK) profile of the investigational drug.[2][3] For CNS-active drugs like 5-HT2A inverse agonists, these early trials are critical for establishing a safe dose range for subsequent efficacy studies.[4]

Phase 1 Clinical Trial Design

A typical Phase 1 program for a 5-HT2A inverse agonist involves two main parts: a Single Ascending Dose (SAD) study followed by a Multiple Ascending Dose (MAD) study. Both are typically conducted in a small number of healthy volunteers.[2]

Single Ascending Dose (SAD) Study

In a SAD study, sequential cohorts of participants receive a single, escalating dose of the 5-HT2A inverse agonist or a placebo. The primary goal is to determine the maximum tolerated dose (MTD) and to characterize the single-dose safety and PK profile.

Multiple Ascending Dose (MAD) Study

Following the SAD study, the MAD study evaluates the safety and PK of repeated doses. This helps to understand how the drug accumulates in the body and to identify any adverse events that may only appear with sustained exposure.

Key Experimental Protocols

Safety and Tolerability Assessment

Comprehensive safety monitoring is paramount in Phase 1 trials.[3]

Protocol:

  • Screening: Potential participants undergo a thorough medical history review, physical examination, vital signs measurement, 12-lead electrocardiogram (ECG), and clinical laboratory tests (hematology, clinical chemistry, urinalysis).

  • In-clinic Monitoring: During the study, participants are closely monitored for adverse events (AEs). This includes:

    • Continuous vital sign monitoring (blood pressure, heart rate, respiratory rate, temperature) at regular intervals post-dose.

    • Regular 12-lead ECGs to monitor for any cardiac effects, with particular attention to QTc interval prolongation, a known consideration for some CNS drugs.[5]

    • Standard clinical laboratory tests at specified time points.

    • Continuous monitoring for any subjective AEs reported by the participants.

  • Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: All AEs are recorded, graded for severity, and assessed for their relationship to the study drug. SAEs are reported to regulatory authorities according to established guidelines.

Pharmacokinetic (PK) Analysis

PK analysis describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME).

Protocol:

  • Biological Sample Collection: Blood samples are collected at pre-defined time points before and after drug administration. Urine may also be collected.

  • Bioanalytical Method: Drug concentrations in plasma (or other matrices) are quantified using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] This method should be validated according to regulatory guidelines for accuracy, precision, selectivity, and stability.

  • PK Parameter Calculation: The following key PK parameters are calculated from the concentration-time data:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.

Pharmacodynamic (PD) Assessment: 5-HT2A Receptor Occupancy

Pharmacodynamics describes what the drug does to the body. For 5-HT2A inverse agonists, a key PD measure is receptor occupancy, which can be assessed using Positron Emission Tomography (PET).

Protocol:

  • Radioligand: A selective 5-HT2A receptor radioligand, such as [11C]MDL 100,907, is used.[7][8]

  • PET Scan Procedure:

    • A baseline PET scan is performed before administration of the 5-HT2A inverse agonist to determine the baseline receptor availability.[9]

    • Following drug administration, a second PET scan is conducted at the predicted time of peak receptor occupancy.[9]

    • Dynamic scanning is performed for approximately 90 minutes following the injection of the radioligand.[9]

  • Image Analysis:

    • The PET images are co-registered with a structural MRI for anatomical reference.

    • Time-activity curves are generated for brain regions of interest.

    • Receptor occupancy is calculated as the percentage reduction in the binding potential of the radioligand in the post-dose scan compared to the baseline scan.

Quantitative Data Summary

The following tables summarize typical data obtained from Phase 1 trials of 5-HT2A inverse agonists.

Table 1: Single Ascending Dose (SAD) Pharmacokinetics of Pimavanserin in Healthy Volunteers

DoseCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)t1/2 (hr)
20 mg15.66.0851~57
50 mg39.16.02128~57
100 mg78.16.04255~57
200 mg156.36.08510~57
300 mg234.46.012765~57

Data derived from FDA submission documents, demonstrating dose-proportional pharmacokinetics.[10] The half-life of pimavanserin is approximately 57 hours, and its active metabolite, AC-279, has a half-life of about 200 hours.[10]

Table 2: Safety and Tolerability of Pimavanserin in Healthy Volunteers (14-day MAD study)

DoseMost Common Adverse EventsMaximum Tolerated Dose (MTD)
Up to 100 mg QDWell tolerated100 mg QD
150 mg QDNausea and vomiting (dose-limiting)Not established at this dose

Initial clinical studies in healthy volunteers found pimavanserin to be well-tolerated. Nausea and vomiting were identified as dose-limiting toxicities at 150 mg once daily, establishing 100 mg once daily as the maximum tolerated dose in this study.[11]

Table 3: Pharmacokinetic and Pharmacodynamic Data for Nelotanserin in Healthy Volunteers

ParameterValue
Tmax ~1 hour
EEG Effects Within 2-4 hours post-dosing
Effects on Sleep (up to 40 mg) Improved sleep consolidation, decreased awakenings

Nelotanserin is rapidly absorbed, with EEG effects consistent with vigilance-lowering observed within a few hours of dosing. In a post-nap insomnia model, it significantly improved measures of sleep consolidation.[12]

Visualizations

Signaling Pathways of 5-HT2A Receptor Inverse Agonism

The 5-HT2A receptor can signal through two main pathways: the canonical Gq/11 pathway and the non-canonical β-arrestin pathway. An inverse agonist stabilizes the receptor in an inactive state, reducing signaling through these pathways.[1][13]

Gq_pathway cluster_receptor Cell Membrane 5HT2A_R 5-HT2A Receptor (Inactive State) Gq_protein Gq Protein 5HT2A_R->Gq_protein Prevents Activation Inverse_Agonist 5-HT2A Inverse Agonist Inverse_Agonist->5HT2A_R Binds and Stabilizes PLC Phospholipase C (Inactive) Gq_protein->PLC No Activation

Canonical Gq Signaling Pathway Inhibition

B_Arrestin_pathway cluster_receptor Cell Membrane 5HT2A_R 5-HT2A Receptor (Inactive State) GRK GRK (Inactive) 5HT2A_R->GRK No Phosphorylation Inverse_Agonist 5-HT2A Inverse Agonist Inverse_Agonist->5HT2A_R Binds and Stabilizes B_Arrestin β-Arrestin (No Recruitment) GRK->B_Arrestin No Binding

Non-Canonical β-Arrestin Pathway Inhibition

Experimental Workflow for a Phase 1 SAD Study

The following diagram illustrates the typical workflow for a single ascending dose study.

SAD_Workflow Screening Participant Screening Admission Clinic Admission Screening->Admission Baseline Baseline Assessments (Vitals, ECG, Labs) Admission->Baseline Dosing Single Dose Administration (Drug or Placebo) Baseline->Dosing PK_PD_Sampling Intensive PK/PD Sampling Dosing->PK_PD_Sampling Safety_Monitoring Safety Monitoring Dosing->Safety_Monitoring Discharge Discharge from Clinic PK_PD_Sampling->Discharge Safety_Monitoring->Discharge Follow_up Follow-up Visit Discharge->Follow_up

Phase 1 SAD Study Workflow

Logical Relationship for Dose Escalation Decisions

Dose escalation decisions in a SAD or MAD study are based on a careful review of safety and pharmacokinetic data from the preceding cohort.

Dose_Escalation Data_Review Review Safety & PK Data from Current Dose Cohort Tolerable Is the dose well-tolerated? Data_Review->Tolerable Escalate Proceed to Next Higher Dose Cohort Tolerable->Escalate Yes Stop Stop Dose Escalation (MTD Reached) Tolerable->Stop No

Dose Escalation Decision Logic

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Temanogrel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered when working with Temanogrel in experimental buffers. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful solubilization for your research needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a consideration?

A1: this compound (also known as APD791) is a potent and selective inverse agonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] Like many small molecule drugs, this compound's hydrophobic nature can lead to poor solubility in aqueous buffers, which is a critical factor for obtaining reliable and reproducible results in in-vitro and in-vivo experiments.

Q2: I'm observing precipitation when I dilute my this compound stock solution into my experimental buffer. What are the common causes?

A2: Precipitation upon dilution of a concentrated stock (like a DMSO stock) into an aqueous buffer is a common issue for poorly soluble compounds. This "crashing out" occurs because the compound's concentration exceeds its solubility limit in the final aqueous environment. The final concentration of the organic co-solvent (e.g., DMSO) may be too low to maintain solubility.

Q3: What are the recommended starting formulations for dissolving this compound?

A3: Several formulations have been successfully used to dissolve this compound for experimental use. The choice of formulation may depend on the specific requirements of your assay (e.g., in-vitro vs. in-vivo, cell-based or cell-free). Refer to the "Quantitative Data on this compound Formulations" table and the "Experimental Protocols" section for detailed preparation methods.

Q4: Can I heat or sonicate my this compound solution to aid dissolution?

A4: Yes, gentle heating and/or sonication can be used to aid in the dissolution of this compound if you observe precipitation or phase separation during preparation.[3] However, it is crucial to ensure that the temperature and duration of these treatments do not degrade the compound. Always start with gentle conditions and short durations.

Troubleshooting Guide

If you are encountering solubility issues with this compound, consult the following troubleshooting guide.

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock into aqueous buffer The final concentration of this compound exceeds its solubility in the aqueous buffer. The final percentage of DMSO is too low to maintain solubility.- Decrease the final concentration of this compound in your experiment. - Increase the percentage of DMSO in the final solution, but keep it below a level that affects your experimental system (typically <0.5%). - Use a co-solvent system (e.g., with PEG300 and Tween-80) as detailed in the protocols. - Consider using a cyclodextrin-based formulation (e.g., SBE-β-CD) to enhance aqueous solubility.[3]
Cloudiness or visible particles in the prepared solution Incomplete dissolution of this compound powder.- Ensure vigorous vortexing and/or sonication during the preparation of the stock solution. - Gentle warming of the solution may help. - Filter the final solution through a 0.22 µm syringe filter compatible with your solvent system to remove any undissolved particles.
Inconsistent experimental results The actual concentration of soluble this compound is variable due to partial precipitation.- Prepare fresh dilutions of this compound for each experiment. - Visually inspect your final working solution for any signs of precipitation before use. - Perform a solubility test in your specific experimental buffer to determine the maximum soluble concentration.
Compound appears to be inactive or has low potency The concentration of solubilized this compound is lower than the intended concentration due to precipitation.- Confirm the solubility of this compound in your specific experimental buffer at the desired concentration. - Prepare a fresh, fully solubilized stock solution and working dilutions.

Quantitative Data on this compound Formulations

The following table summarizes various solvent formulations that have been used to dissolve this compound, providing achievable concentrations.

Protocol Solvent System Achievable Concentration Notes
110% DMSO in 90% (20% SBE-β-CD in Saline)≥ 6.25 mg/mL (14.32 mM)This formulation results in a clear solution.[3]
210% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline≥ 2.5 mg/mL (5.73 mM)This formulation also yields a clear solution.[3]
310% DMSO in 90% Corn Oil≥ 2.5 mg/mL (5.73 mM)Suitable for in-vivo studies requiring an oil-based vehicle.[3]
4100% DMSO125 mg/mL (286.37 mM)Sonication is recommended for preparing high-concentration stock solutions.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in 100% DMSO.

Methodology:

  • Weigh the desired amount of this compound powder in a sterile, chemical-resistant vial.

  • Add the appropriate volume of 100% anhydrous DMSO to achieve the desired concentration (e.g., 125 mg/mL).

  • Vortex the solution vigorously for 2-5 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath sonicator for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Co-Solvent Formulation for In-Vitro/In-Vivo Studies

This protocol details the preparation of a this compound solution using a co-solvent system.

Methodology:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (as described in Protocol 1).

  • In a separate sterile tube, prepare the vehicle by mixing the components in the following order: 40% PEG300, 5% Tween-80, and 45% Saline. Vortex well after each addition.

  • Add the required volume of the this compound DMSO stock to the vehicle to achieve a final DMSO concentration of 10%. For example, to prepare 1 mL of the final solution, add 100 µL of the DMSO stock to 900 µL of the vehicle.

  • Vortex the final solution thoroughly to ensure homogeneity.

  • If any precipitation is observed, gentle warming and/or sonication can be applied.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Experimental Buffer check_concentration Is the final concentration of this compound too high? start->check_concentration check_dmso Is the final DMSO concentration too low (<0.5%)? check_concentration->check_dmso No solution_concentration Reduce final this compound concentration check_concentration->solution_concentration Yes check_formulation Are you using an appropriate formulation? check_dmso->check_formulation No solution_dmso Increase final DMSO concentration (if tolerated by assay) check_dmso->solution_dmso Yes solution_formulation Use a co-solvent or cyclodextrin (B1172386) formulation check_formulation->solution_formulation No end Clear Solution Achieved check_formulation->end Yes solution_concentration->end solution_dmso->end solution_formulation->end

Caption: Troubleshooting workflow for addressing this compound precipitation.

G cluster_workflow Experimental Workflow for Solubility Testing step1 1. Prepare high-concentration stock solution of this compound in 100% DMSO. step2 2. Prepare a series of dilutions of the DMSO stock. step1->step2 step3 3. Add a small, fixed volume of each DMSO dilution to your experimental buffer. step2->step3 step4 4. Incubate at the experimental temperature for a set time (e.g., 1-2 hours). step3->step4 step5 5. Visually inspect for precipitation or measure turbidity (e.g., at 600 nm). step4->step5 step6 6. Determine the highest concentration that remains in solution. step5->step6

Caption: Workflow for determining the kinetic solubility of this compound.

G cluster_pathway This compound's Mechanism of Action at the 5-HT2A Receptor This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Inverse Agonist Binding Gq_protein Gq Protein Activation Receptor->Gq_protein Blocks Basal Activity PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Platelet_response Inhibition of Platelet Aggregation & Vasoconstriction Ca_release->Platelet_response PKC_activation->Platelet_response

Caption: Signaling pathway of this compound as a 5-HT2A receptor inverse agonist.

References

Optimizing Temanogrel Concentration for In Vitro Platelet Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Temanogrel in in vitro platelet assays. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective 5-hydroxytryptamine receptor 2A (5-HT2A) inverse agonist.[1][2] In the context of platelet function, serotonin (5-HT) acts as a weak agonist but significantly amplifies platelet aggregation induced by other agonists like ADP, collagen, and thrombin. This compound blocks the 5-HT2A receptor on platelets, thereby inhibiting this serotonin-mediated amplification of platelet aggregation.[1][3]

Q2: What is a recommended starting concentration range for this compound in in vitro platelet assays?

Based on its reported in vitro efficacy, a starting concentration range of 1 nM to 1 µM is recommended for dose-response experiments. This compound has been shown to inhibit serotonin-amplified human platelet aggregation with an IC50 of 8.7 nM.[1] To thoroughly characterize its effect, a logarithmic dilution series across the suggested range is advisable.

Q3: What is the appropriate vehicle for dissolving and diluting this compound for in vitro assays?

For in vitro cellular assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for water-insoluble compounds. It is crucial to prepare a concentrated stock solution of this compound in DMSO and then dilute it to the final desired concentrations in an aqueous buffer suitable for the platelet assay. The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced effects on platelet function.

Q4: Which agonists are suitable for inducing platelet aggregation in the presence of this compound?

Since this compound's primary mechanism is to block serotonin-mediated amplification, it is essential to use a combination of a primary agonist and serotonin. Commonly used primary agonists include Adenosine Diphosphate (ADP), collagen, and thrombin receptor activating peptide (TRAP). By co-stimulating with serotonin, the inhibitory effect of this compound can be effectively demonstrated.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or low inhibitory effect of this compound Suboptimal this compound Concentration: The concentration of this compound may be too low.Perform a dose-response curve with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration.
Low Serotonin Concentration: The amplifying effect of serotonin may be insufficient to observe a significant inhibition by this compound.Optimize the serotonin concentration. A typical starting point is 1-10 µM, but a dose-response with serotonin in the presence of a fixed concentration of a primary agonist should be performed.
High Primary Agonist Concentration: An excessively high concentration of the primary agonist (e.g., ADP, collagen) can overwhelm the inhibitory effect of this compound.Perform a dose-response curve for the primary agonist to determine the lowest concentration that provides a consistent and submaximal aggregation response. This will create a larger window to observe the amplifying effect of serotonin and its inhibition by this compound.
Improper Drug Handling: this compound may have degraded due to improper storage or handling.Prepare a fresh stock solution of this compound from a reliable source and store it under the recommended conditions (typically at -20°C or -80°C, protected from light).
High variability between replicates Platelet Activation During Preparation: Platelets are sensitive and can be activated during blood collection, centrifugation, or handling.Handle blood and platelet-rich plasma (PRP) gently. Use appropriate anticoagulants (e.g., 3.2% sodium citrate) and avoid vigorous mixing or vortexing. Ensure all equipment is clean.
Inconsistent Pipetting: Inaccurate or inconsistent pipetting, especially of small volumes of agonists or inhibitors, can lead to significant variability.Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes of reagents where possible to minimize pipetting errors.
Temperature Fluctuations: Platelet function is highly sensitive to temperature changes.Maintain a consistent temperature of 37°C throughout the experiment, from sample preparation to the final measurement in the aggregometer.
Spontaneous platelet aggregation Platelet Hyper-reactivity: Platelets from some donors may be hyper-reactive.Screen donors and exclude those with a history of thrombotic events or known platelet disorders. Ensure donors have not consumed medications known to affect platelet function (e.g., aspirin, NSAIDs) for at least two weeks prior to blood donation.
Contamination: Contamination of reagents or labware with platelet agonists can cause spontaneous aggregation.Use sterile, disposable labware whenever possible. Prepare fresh reagents and filter them if necessary.

Quantitative Data Summary

The following table summarizes key quantitative data for 5-HT2A receptor antagonists in in vitro platelet aggregation assays. This information can serve as a reference for designing experiments with this compound.

Compound Assay Type Agonist(s) IC50 / Effective Concentration
This compound Platelet AggregationSerotonin-amplified8.7 nM[1]
Ketanserin Platelet AggregationSerotonin10 nM
Sarpogrelate Platelet AggregationSerotonin0.6 µM

Experimental Protocols

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function in vitro. It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

Materials:

  • Human whole blood from healthy, consenting donors (anticoagulated with 3.2% sodium citrate)

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Primary agonist (e.g., ADP, Collagen)

  • Serotonin

  • Phosphate-Buffered Saline (PBS)

  • Light Transmission Aggregometer

  • Cuvettes with stir bars

  • Centrifuge

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Carefully transfer the upper layer (PRP) to a new tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using autologous PPP.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in your assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Prepare working solutions of the primary agonist and serotonin in PBS.

  • Assay Performance:

    • Pre-warm PRP and PPP to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add PRP to the aggregometer cuvettes with stir bars and allow to equilibrate at 37°C for at least 2 minutes.

    • Add the desired concentration of this compound or vehicle (DMSO) to the PRP and incubate for 2-5 minutes.

    • Add serotonin to the cuvette, followed shortly by the primary agonist to induce aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each sample.

    • Calculate the percentage of inhibition of aggregation for each this compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Flow Cytometry for Platelet Activation Markers

Flow cytometry can be used to assess the expression of platelet activation markers, such as P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1 binding), providing a more detailed analysis of platelet function.

Materials:

  • Human whole blood or PRP

  • This compound

  • Primary agonist (e.g., ADP, Collagen)

  • Serotonin

  • Fluorescently labeled antibodies against platelet markers (e.g., anti-CD61, anti-CD62P, PAC-1)

  • Fixative solution (e.g., 1% paraformaldehyde)

  • Flow cytometer

Procedure:

  • Sample Preparation:

    • Incubate whole blood or PRP with this compound or vehicle at 37°C for the desired time.

    • Add serotonin and the primary agonist to stimulate platelet activation.

  • Staining:

    • Add the fluorescently labeled antibodies to the samples and incubate in the dark at room temperature for 15-20 minutes.

  • Fixation:

    • Add a fixative solution to stop the reaction and preserve the cells.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population based on their forward and side scatter characteristics or by a platelet-specific marker like CD61.

    • Analyze the expression of activation markers on the gated platelet population.

    • Determine the percentage of positive cells or the mean fluorescence intensity for each activation marker.

Visualizations

Temanogrel_Mechanism_of_Action cluster_platelet Platelet Primary_Agonist Primary Agonist (e.g., ADP, Collagen) Receptor_Primary Receptor Primary_Agonist->Receptor_Primary Binds Serotonin Serotonin (5-HT) 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds & Amplifies Platelet_Activation Platelet Activation (Shape Change, Granule Release) Receptor_Primary->Platelet_Activation 5HT2A_Receptor->Platelet_Activation Amplification Signal Aggregation Aggregation Platelet_Activation->Aggregation This compound This compound This compound->5HT2A_Receptor Blocks

Caption: this compound blocks the 5-HT2A receptor, inhibiting serotonin-mediated amplification of platelet activation.

LTA_Workflow Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) PRP_Preparation 2. Centrifugation (150-200g) Prepare PRP & PPP Blood_Collection->PRP_Preparation Incubation 3. Pre-warm PRP to 37°C Add to Cuvette PRP_Preparation->Incubation Add_this compound 4. Add this compound or Vehicle Incubate 2-5 min Incubation->Add_this compound Add_Agonists 5. Add Serotonin & Primary Agonist Add_this compound->Add_Agonists Measure_Aggregation 6. Record Light Transmission (5-10 min) Add_Agonists->Measure_Aggregation Data_Analysis 7. Analyze Aggregation Curves Calculate % Inhibition Measure_Aggregation->Data_Analysis

Caption: Experimental workflow for Light Transmission Aggregometry (LTA) with this compound.

Troubleshooting_Tree Start Problem: No/Low Inhibition Check_Concentrations Are this compound & Serotonin concentrations optimal? Start->Check_Concentrations Optimize_Concentrations Perform dose-response curves for both. Check_Concentrations->Optimize_Concentrations No Check_Agonist Is the primary agonist concentration too high? Check_Concentrations->Check_Agonist Yes Optimize_Concentrations->Check_Agonist Optimize_Agonist Perform agonist dose-response. Check_Agonist->Optimize_Agonist Yes Check_Drug_Quality Is the this compound stock fresh? Check_Agonist->Check_Drug_Quality No Optimize_Agonist->Check_Drug_Quality Prepare_Fresh_Stock Prepare fresh stock solution. Check_Drug_Quality->Prepare_Fresh_Stock No Check_Platelets Are platelets healthy and not pre-activated? Check_Drug_Quality->Check_Platelets Yes Prepare_Fresh_Stock->Check_Platelets Review_Handling Review blood handling and preparation technique. Check_Platelets->Review_Handling No Success Problem Resolved Check_Platelets->Success Yes Review_Handling->Success

Caption: Troubleshooting decision tree for low or no inhibitory effect of this compound.

References

Identifying and minimizing off-target effects of APD791

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving APD791 (Temanogrel). The information is designed to help identify and minimize potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of APD791?

APD791 is a potent and selective inverse agonist of the serotonin 5-HT2A receptor.[1] Its primary therapeutic action is to inhibit serotonin-mediated amplification of platelet aggregation and vasoconstriction, positioning it as a potential anti-thrombotic agent.

Q2: What is the known selectivity profile of APD791?

APD791 demonstrates high selectivity for the 5-HT2A receptor. It has negligible binding affinity for the closely related 5-HT2B and 5-HT2C receptors.[2]

Q3: Are there any known off-target effects of APD791?

Publicly available data on a comprehensive off-target screening panel for APD791 is limited. Phase 2 clinical trials were concluded early for business reasons and not due to safety concerns.[3][4] However, as with any small molecule, off-target interactions are possible and should be experimentally assessed. This guide provides methods to identify and mitigate potential off-target effects.

Q4: What are some common adverse effects observed with 5-HT2A receptor antagonists that could indicate off-target activity?

While not specific to APD791, some adverse effects reported for other 5-HT2A receptor antagonists include headache, dizziness, and gastrointestinal disturbances.[5] Severe adverse reactions are rare but can occur.[5] Unexpected physiological responses in your experiments should be carefully investigated.

Q5: How can I minimize the potential for off-target effects in my experiments?

Minimizing off-target effects is a critical aspect of drug development.[6] Strategies include:

  • Dose-Response Analysis: Use the lowest effective concentration of APD791 to achieve the desired on-target effect.

  • Use of Proper Controls: Include negative and positive controls in all experiments to differentiate on-target from off-target effects.

  • Orthogonal Assays: Confirm findings using multiple, distinct assay formats that measure different aspects of the biological system.

Troubleshooting Guides

Unexpected Phenotypic Observations

Issue: Observation of a cellular phenotype that is not readily explained by 5-HT2A receptor antagonism.

Possible Cause: Potential off-target activity of APD791.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Perform a 5-HT2A receptor functional assay (e.g., calcium flux or IP1 accumulation) to verify that APD791 is active at the concentrations used in your experiment.

  • Secondary Target Screening:

    • Conduct a broad off-target screening panel. A common approach is to screen against a panel of G-protein coupled receptors (GPCRs), kinases, and ion channels.

  • Literature Review:

    • Investigate the known functions of any identified off-target hits to determine if they could be responsible for the observed phenotype.

Inconsistent Platelet Aggregation Inhibition

Issue: High variability or lack of expected inhibition in platelet aggregation assays.

Possible Causes & Troubleshooting:

Possible Cause Troubleshooting Steps
Platelet Preparation Issues Ensure consistent and gentle handling of blood samples to prevent premature platelet activation.[6][7][8] Standardize the platelet count in your platelet-rich plasma (PRP).[6]
Reagent Quality Prepare fresh solutions of APD791 and agonists. Ensure proper storage to prevent degradation.[6]
Assay Conditions Maintain a constant temperature of 37°C.[6] Calibrate pipettes for accurate volume delivery.[7]
Instrument Malfunction Perform regular maintenance and calibration of the aggregometer.[7]

Data Presentation

Table 1: APD791 In Vitro Potency

Parameter Value Assay
Ki (5-HT2A) 4.9 nMRadioligand Binding
IC50 8.7 nMSerotonin-mediated ADP-stimulated human platelet aggregation
IC50 23.1 nMSerotonin-mediated ADP-stimulated dog platelet aggregation
IC50 13 ± 7 nM5-HT-stimulated DNA synthesis

Data compiled from MedChemExpress.[1]

Table 2: Hypothetical Off-Target Profile of APD791

This table presents a hypothetical off-target profile for illustrative purposes to guide experimental design. This is not based on published data for APD791.

Target Assay Type Ki or IC50 (µM) Potential Implication
Dopamine D2 Receptor Radioligand Binding> 1Low potential for extrapyramidal side effects.
Histamine H1 Receptor Radioligand Binding> 1Low potential for sedative effects.
Adrenergic α1 Receptor Radioligand Binding0.5 - 1Potential for cardiovascular effects (e.g., orthostatic hypotension).
hERG Channel Electrophysiology> 10Low potential for cardiac arrhythmias.
Panel of 50 Kinases Kinase Activity AssayGenerally > 10Low potential for off-target kinase inhibition.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity (Ki Determination)

Objective: To determine the binding affinity (Ki) of APD791 for the 5-HT2A receptor through competitive displacement of a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Use cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

    • Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable 5-HT2A radioligand (e.g., [3H]-ketanserin), and varying concentrations of APD791.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known 5-HT2A antagonist).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of APD791.

    • Plot the specific binding as a function of the APD791 concentration and fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Assay: Calcium Flux

Objective: To measure the functional antagonism of APD791 at the 5-HT2A receptor by quantifying its ability to inhibit serotonin-induced intracellular calcium mobilization.

Methodology:

  • Cell Culture and Plating:

    • Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).[9]

    • Plate the cells in a 96-well or 384-well black, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Add varying concentrations of APD791 or a vehicle control to the wells and incubate for a specified period.

  • Agonist Stimulation and Signal Detection:

    • Use a fluorescence plate reader with an integrated liquid handling system to add a pre-determined EC80 concentration of serotonin to all wells.

    • Simultaneously, measure the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data to the response of the agonist-only control.

    • Plot the normalized response against the log concentration of APD791 and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin 5-HT2A_Receptor 5-HT2A Receptor Serotonin->5-HT2A_Receptor Activates APD791 APD791 APD791->5-HT2A_Receptor Inhibits Gq_alpha Gq_alpha 5-HT2A_Receptor->Gq_alpha Activates PLC PLC Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Aggregation Platelet Aggregation & Vasoconstriction Ca_release->Platelet_Aggregation PKC_activation->Platelet_Aggregation Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood_Sample Whole Blood Sample PRP_Preparation Prepare Platelet-Rich Plasma (PRP) Blood_Sample->PRP_Preparation Incubate Incubate PRP with APD791 or Vehicle PRP_Preparation->Incubate Add_Agonist Add Platelet Agonist (e.g., ADP + Serotonin) Incubate->Add_Agonist Measure_Aggregation Measure Light Transmittance in Aggregometer Add_Agonist->Measure_Aggregation Plot_Curves Plot Aggregation Curves Measure_Aggregation->Plot_Curves Calculate_IC50 Calculate IC50 Plot_Curves->Calculate_IC50 Troubleshooting_Logic Start Unexpected Experimental Result Check_On_Target Confirm On-Target (5-HT2A) Activity Start->Check_On_Target On_Target_OK On-Target Activity OK? Check_On_Target->On_Target_OK Troubleshoot_Primary_Assay Troubleshoot Primary Assay (e.g., Platelet Aggregation) On_Target_OK->Troubleshoot_Primary_Assay No Perform_Off_Target_Screen Perform Broad Off-Target Screen On_Target_OK->Perform_Off_Target_Screen Yes Off_Target_Hit Off-Target Hit Identified? Perform_Off_Target_Screen->Off_Target_Hit Investigate_Hit_Function Investigate Function of Off-Target Hit Off_Target_Hit->Investigate_Hit_Function Yes No_Obvious_Off_Target Consider Other Factors: - Compound Stability - Assay Artifacts Off_Target_Hit->No_Obvious_Off_Target No

References

Reasons for the termination of Temanogrel clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides information and answers to frequently asked questions regarding the termination of the Temanogrel clinical trials. The content is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its intended therapeutic use?

This compound (also known as APD791 or PF-07915505) is an investigational small molecule that acts as a selective 5-HT2A receptor inverse agonist.[1][2] It was being developed by Arena Pharmaceuticals (later acquired by Pfizer) for the treatment of cardiovascular diseases, including thrombosis, myocardial ischemia, and Raynaud's disease.[1][2] The therapeutic goal of this compound was to inhibit serotonin-mediated platelet aggregation and vasoconstriction.[3]

Q2: Why were the this compound clinical trials terminated?

The Phase II clinical trials for this compound in Raynaud's disease and myocardial ischemia were terminated due to a "business decision" by the sponsor, Arena Pharmaceuticals (later Pfizer).[2][4] Importantly, the termination was not due to any safety concerns that arose during the studies.[4][5]

Q3: What were the specific clinical trials that were terminated?

Two key Phase II trials were terminated:

  • Raynaud's Phenomenon: A study to assess the effect of oral this compound on digital blood flow in adults with Raynaud's phenomenon secondary to systemic sclerosis (NCT04915950).[2][4] This trial was terminated on September 20, 2022.[2]

  • Myocardial Ischemia: A study evaluating the safety, tolerability, and effect on microvascular obstruction of intravenous this compound in adults undergoing percutaneous coronary intervention (PCI) (EudraCT 2020-000238-16).[2][6] This trial was terminated on August 23, 2022.[2]

Trials for arterial thrombosis were suspended, and development for acute coronary syndromes was discontinued.[2]

Q4: Were there any conclusive efficacy results from the terminated trials?

Due to the early termination of the studies, the number of participants was smaller than originally planned.[4][6] Consequently, the data was not analyzed as intended, and the results of the studies were deemed inconclusive regarding the efficacy of this compound in improving blood flow.[4][6][7]

Q5: What were the observed adverse events in the this compound clinical trials?

Based on the available data from the terminated trials, this compound appeared to be safe and well-tolerated.[7]

In the Phase 2 study for Raynaud's phenomenon, a higher incidence of treatment-emergent adverse events was surprisingly observed in the placebo group compared to the this compound treatment groups.[5] No notable changes in laboratory results, vital signs, or ECGs were observed.[5] In a study with 13 participants, 10 reported at least one medical problem, but none left the study due to these issues.[4] Headache was noted as a medical problem in the this compound 120 mg group.[4] No serious medical problems were reported in this study.[4]

In the Phase 2 study for myocardial ischemia involving 27 participants, 15 reported at least one medical problem.[6] Three participants reported a serious medical problem, but none were considered related to the study treatment.[6] No participants died during the study.[6]

Quantitative Data Summary

The following table summarizes the reported adverse events from the Phase 2 trial of this compound in patients undergoing Percutaneous Coronary Intervention (PCI).

Adverse Event CategoryThis compound 20 mg (n=10)This compound 40 mg (n=8)Placebo (n=9)
Participants with at least 1 medical problem4 (40%)7 (88%)4 (44%)
Participants with a serious medical problem0 (0%)0 (0%)3 (33%)*

*None of the serious medical problems were considered to be related to the study treatment.[6]

Experimental Protocols

Detailed experimental protocols for the terminated trials are not publicly available. However, based on the study descriptions, the following methodologies were employed:

Phase 2 Study in Raynaud's Phenomenon (NCT04915950)

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, crossover study.[4]

  • Objective: To assess the effect of oral this compound on digital blood flow.[4]

  • Participants: Adult participants with Raynaud's Phenomenon secondary to Systemic Sclerosis.[4]

  • Intervention: Oral this compound capsules.[4]

Phase 2 Study in Myocardial Ischemia (EudraCT 2020-000238-16)

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[6]

  • Objective: To assess the safety, tolerability, and effect on microvascular obstruction of intravenous this compound.[6]

  • Participants: Adult participants undergoing percutaneous coronary intervention (PCI).[6]

  • Intervention: Intravenous administration of this compound (20 mg and 40 mg doses) or placebo.[6] All participants also received standard dual antiplatelet therapy (DAPT).[6]

Visualizations

This compound Mechanism of Action

Temanogrel_Mechanism_of_Action cluster_platelet Platelet cluster_vessel Blood Vessel Platelet_Activation Platelet Activation & Aggregation 5HT2A_Receptor 5-HT2A Receptor 5HT2A_Receptor->Platelet_Activation Activates Vasoconstriction Vasoconstriction 5HT2A_Receptor->Vasoconstriction Promotes Serotonin Serotonin (5-HT) Serotonin->5HT2A_Receptor Binds to This compound This compound This compound->5HT2A_Receptor Blocks

Caption: Mechanism of action of this compound as a 5-HT2A receptor inverse agonist.

Logical Flow of this compound Clinical Trial Termination

Temanogrel_Trial_Termination Start Phase 2 Clinical Trials Initiated Indications Indications: - Raynaud's Disease - Myocardial Ischemia Start->Indications Termination Trials Terminated Early Indications->Termination Reason Reason for Termination: Business Decision Termination->Reason Safety No Safety Concerns Identified Termination->Safety Outcome Efficacy Data Inconclusive Termination->Outcome

Caption: Decision pathway leading to the termination of this compound clinical trials.

References

Technical Support Center: Navigating the Challenges in the Clinical Development of 5-HT2A Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address common challenges encountered during the clinical development of 5-HT2A antagonists. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions to directly address specific experimental and clinical development issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway of the 5-HT2A receptor and how do antagonists affect it?

The 5-HT2A receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gq/G11 pathway.[1] Upon activation by serotonin (B10506), this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2][3] This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC).[1][2][4] 5-HT2A antagonists block these downstream effects by preventing serotonin from binding to the receptor.[4]

Q2: Beyond the canonical Gq/11 pathway, are other signaling mechanisms involved with the 5-HT2A receptor?

Yes, the 5-HT2A receptor can also signal through alternative pathways, a phenomenon known as "functional selectivity" or "biased agonism".[5][6] This means that different ligands can stabilize distinct receptor conformations, leading to the activation of different downstream signaling cascades. For instance, some ligands may preferentially activate β-arrestin pathways over G-protein signaling.[7][8] This is a critical consideration in drug development, as it can explain why some compounds with high affinity for the 5-HT2A receptor produce unexpected biological effects.

Q3: Why do some 5-HT2A antagonists lead to a paradoxical decrease in receptor expression?

While classical pharmacology suggests that antagonists should upregulate receptor expression, some 5-HT2A antagonists can cause receptor downregulation or internalization.[5][9] This paradoxical effect is thought to be a result of functional selectivity, where the antagonist may block G-protein signaling but still promote receptor internalization through β-arrestin pathways.[5] For example, ketanserin (B1673593) has been shown to cause receptor downregulation.[5]

Q4: What are the major hurdles in translating preclinical efficacy of 5-HT2A antagonists to clinical success?

A significant challenge is that robust efficacy observed in preclinical models often fails to translate into large clinical trials.[10] This can be due to several factors, including poor pharmacokinetics, dose-limiting side effects, and species-specific differences in receptor binding and metabolism.[4][10] Additionally, the complexity of the neuropsychiatric disorders being targeted means that modulating a single receptor is often not sufficient to produce a clinically meaningful effect.

Troubleshooting Guides

Issue 1: Unexpected Off-Target Effects in In Vivo Experiments

Symptom: Observation of physiological or behavioral effects inconsistent with the known function of the 5-HT2A receptor (e.g., sedation, cardiovascular changes, anticholinergic effects).[11]

Potential Cause: Lack of selectivity of the 5-HT2A antagonist. Many, especially older generation antagonists, have affinities for other receptors like adrenergic, histaminic, and other serotonin receptor subtypes.[11][12]

Troubleshooting Steps:

  • Consult Pharmacological Databases: Check databases for the binding profile of your specific antagonist to identify potential off-target receptors.[11]

  • Perform Control Experiments: Use more selective 5-HT2A antagonists (e.g., pimavanserin) as a control to see if the unexpected effect persists.[11] Co-administer selective antagonists for the suspected off-target receptors to dissect the observed effects.[11]

  • Quantitative Assessment: Conduct a radioligand binding assay to quantitatively assess the affinity of your compound for a panel of relevant receptors.[11]

Issue 2: Inconsistent or Lack of In Vivo Efficacy

Symptom: The 5-HT2A antagonist shows high affinity and potency in in-vitro assays but fails to produce the expected effect in animal models (e.g., no reduction in agonist-induced head-twitch response).[4]

Potential Cause: Poor bioavailability, inability to cross the blood-brain barrier, or rapid metabolism of the antagonist.[4][5]

Troubleshooting Steps:

  • Pharmacokinetic Analysis: Characterize the pharmacokinetic profile of the compound, including its half-life, clearance, and brain-to-plasma concentration ratio.[4]

  • Dose-Response Study: Conduct a thorough dose-response study to ensure that an effective concentration of the antagonist is reaching the target tissue.[4]

  • Formulation and Route of Administration: Verify the solubility and stability of the antagonist in the chosen vehicle and consider alternative routes of administration to improve bioavailability.[4][13]

Issue 3: Decreased Antagonist Response in Cell-Based Assays After Chronic Exposure

Symptom: A previously effective concentration of a 5-HT2A antagonist no longer inhibits agonist-induced signaling in cell lines.[14]

Potential Cause: Paradoxical antagonist-induced receptor downregulation.[14]

Troubleshooting Steps:

  • Quantify Receptor Number: Use a radioligand binding assay to measure the 5-HT2A receptor density (Bmax) in treated versus untreated cells. A significant decrease in Bmax would confirm downregulation.[14]

  • Washout Period: A washout period may allow for the recycling of internalized receptors back to the cell surface and the synthesis of new receptors, potentially restoring sensitivity.[14]

  • Use Low-Passage Cells: Ensure you are using low-passage number cells, as cell line instability can lead to altered receptor expression and signaling.[14]

Quantitative Data

Table 1: Off-Target Binding Affinities (Ki, nM) of Common 5-HT2A Antagonists

ReceptorPimavanserinVolinanserin (M100,907)CyproheptadineKetanserin
5-HT2A 0.087 ~0.34 ~1.1 High Affinity
5-HT2C0.44>100-fold selective over 5-HT2C~2.0Moderate Affinity
α1-Adrenergic>300>100-fold selective over α1~20High Affinity
Histamine H1>300>100-fold selective over H1~0.5High Affinity
Dopamine D2>300>100-fold selective over D2~200Low Affinity
Muscarinic M1-M5>300Not reportedHigh affinity (pA2 ~ 8)Not reported

Note: Ki values can vary depending on the experimental conditions and tissue source. Data compiled from multiple sources.[11][12]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.[15][16]

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK-293 cells).[15][17]

  • Radioligand: [3H]ketanserin.[6][18]

  • Unlabeled test compound (antagonist).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[16]

  • Wash Buffer (ice-cold assay buffer).[16]

  • 96-well filter plates.[15][19]

  • Scintillation fluid and counter.[16]

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in a lysis buffer and isolate the cell membranes via centrifugation.[15][16]

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [3H]ketanserin (typically near its Kd value), and varying concentrations of the test compound.[15]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[15]

  • Filtration: Rapidly filter the contents of the wells through a filter mat to separate receptor-bound from unbound radioligand.[15]

  • Washing: Wash the filters multiple times with ice-cold wash buffer.[16]

  • Scintillation Counting: Add scintillation cocktail to the filters and measure radioactivity.[16]

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.[5][16]

Protocol 2: Functional Calcium Flux Assay for Antagonist Potency

Objective: To measure the functional antagonist activity of a test compound by quantifying its ability to inhibit the increase in intracellular calcium induced by a 5-HT2A agonist.[14][15]

Materials:

  • A cell line stably expressing the human 5-HT2A receptor.[15]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15]

  • 5-HT2A agonist (e.g., serotonin).[3]

  • Test compound (antagonist).

  • Fluorescence plate reader.[14]

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.[5]

  • Dye Loading: Load the cells with a calcium-sensitive dye.[14]

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.[4]

  • Signal Detection: Measure the baseline fluorescence, then stimulate the cells with a fixed concentration of the 5-HT2A agonist and immediately record the fluorescence intensity over time.[4][14]

  • Data Analysis: Plot the agonist response against the antagonist concentration to determine the IC50 value.[15]

Visualizations

G cluster_0 5-HT2A Receptor Signaling Agonist 5-HT (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Gq_G11 Gq/G11 Receptor->Gq_G11 Canonical Pathway Beta_Arrestin β-Arrestin Receptor->Beta_Arrestin Biased Pathway PLC Phospholipase C (PLC) Gq_G11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: 5-HT2A receptor signaling pathways.

G start Start prep Prepare Cell Membranes (with 5-HT2A receptors) start->prep setup Set up 96-well plate: - Membranes - [3H]Radioligand - Test Compound prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter and Wash to Separate Bound and Unbound Ligand incubate->filter count Scintillation Counting to Measure Radioactivity filter->count analyze Data Analysis: - Calculate IC50 - Determine Ki count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

G start Unexpected In Vivo Results check_selectivity Is the antagonist known to have off-target effects? start->check_selectivity check_pk Is the pharmacokinetic profile optimal? check_selectivity->check_pk No use_selective Action: Use a more selective antagonist as a control. check_selectivity->use_selective Yes run_pk_study Action: Conduct a full pharmacokinetic study. check_pk->run_pk_study Unknown dose_response Action: Perform a dose-response study. check_pk->dose_response No off_target_issue Conclusion: Results likely due to off-target activity. use_selective->off_target_issue pk_issue Conclusion: Results likely due to poor exposure. run_pk_study->pk_issue dose_response->pk_issue

Caption: Troubleshooting logic for unexpected in vivo results.

References

Technical Support Center: Enhancing the Oral Bioavailability of Temanogrel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Temanogrel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as APD791) is an investigational, selective inverse agonist of the serotonin 2A (5-HT2A) receptor.[1][2] Serotonin, released from platelets during thrombosis, activates the 5-HT2A receptor, leading to platelet aggregation and vasoconstriction.[2][3] By acting as an inverse agonist, this compound binds to the 5-HT2A receptor and inhibits these effects, thereby possessing potential antithrombotic and vasodilating properties.[4][5]

Q2: What are the known solubility characteristics of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 125 mg/mL.[6][7] It can also be formulated in solvent systems such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline to achieve a concentration of 5 mg/mL.[6][7] This suggests that this compound is a lipophilic compound with poor aqueous solubility, which is a common factor limiting the oral bioavailability of many drug candidates.

Q3: Has the oral bioavailability of this compound been previously demonstrated?

Q4: What are the primary challenges in achieving high oral bioavailability for a compound like this compound?

The primary challenges for a poorly water-soluble compound like this compound are likely related to its dissolution rate and permeability across the gastrointestinal (GI) tract.[9] Low dissolution in the GI fluids can limit the amount of drug available for absorption. Additionally, the drug's chemical properties may affect its ability to permeate the intestinal epithelium. First-pass metabolism in the liver can also reduce the amount of active drug that reaches systemic circulation.[9]

Q5: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs?

Several formulation strategies can be used to enhance the oral bioavailability of poorly soluble drugs. These include:

  • Micronization: Reducing the particle size of the drug to increase its surface area and dissolution rate.

  • Lipid-based formulations: These can enhance the solubility and absorption of lipophilic drugs.[10] Examples include self-emulsifying drug delivery systems (SEDDS).[3]

  • Solid dispersions: Dispersing the drug in a polymer matrix can improve its dissolution.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the drug's solubility.

  • Use of permeation enhancers: These excipients can facilitate the transport of the drug across the intestinal membrane.

Troubleshooting Guides

Issue 1: Low and variable drug exposure in preclinical animal studies.

Possible Cause Troubleshooting Steps
Poor dissolution in the GI tract 1. Particle Size Reduction: Attempt micronization or nano-milling of the this compound powder before formulation. 2. Formulation Modification: Reformulate using a lipid-based system (e.g., SEDDS) or a solid dispersion with a suitable polymer. 3. Solubilizing Excipients: Incorporate surfactants or cyclodextrins into the formulation to improve solubility.
Low permeability 1. Permeation Enhancers: Include GRAS (Generally Recognized as Safe) permeation enhancers in the formulation. 2. In Vitro Assessment: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and identify potential efflux transporter involvement.
High first-pass metabolism 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. Prodrug Approach: Consider designing a prodrug of this compound that is less susceptible to first-pass metabolism.

Issue 2: Inconsistent results in in vitro dissolution testing.

Possible Cause Troubleshooting Steps
Inappropriate dissolution medium 1. pH Screening: Test dissolution in media with different pH values (e.g., 1.2, 4.5, 6.8) to mimic the GI tract. 2. Biorelevant Media: Use fasted state simulated intestinal fluid (FaSSIF) or fed state simulated intestinal fluid (FeSSIF) for more physiologically relevant results. 3. Surfactants: For poorly soluble drugs, add a small amount of surfactant (e.g., sodium lauryl sulfate) to the medium to achieve sink conditions.
Inadequate agitation 1. Optimize Agitation Speed: Vary the paddle or basket speed (e.g., 50, 75, 100 rpm) to find the most discriminating and reproducible conditions.[11] 2. Apparatus Selection: Ensure the chosen apparatus (USP Apparatus 1 or 2) is appropriate for the dosage form being tested.
Analytical method issues 1. Method Validation: Validate the analytical method (e.g., HPLC, UV-Vis) for linearity, accuracy, precision, and specificity in the dissolution medium.[12] 2. Sample Stability: Confirm the stability of this compound in the dissolution medium at 37°C over the duration of the experiment.

Data Presentation

Table 1: Potential Impact of Formulation Strategies on this compound's Bioavailability Parameters

Formulation StrategyExpected Impact on SolubilityExpected Impact on PermeabilityExpected Impact on AUC (Area Under the Curve)
Micronization/Nanocrystal Technology Increased dissolution rate due to larger surface area.No direct impact.Likely increase.
Lipid-Based Formulations (e.g., SEDDS) Significantly increased solubility in the GI tract.May enhance permeability by interacting with the intestinal membrane.Significant increase expected.
Amorphous Solid Dispersions Increased apparent solubility and dissolution rate.No direct impact.Likely increase.
Complexation with Cyclodextrins Increased aqueous solubility.No direct impact.Likely increase.
Inclusion of Permeation Enhancers No direct impact on solubility.Increased permeability across the intestinal epithelium.Potential for a significant increase.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of this compound Formulations

Objective: To assess the in vitro release profile of different this compound formulations.

Apparatus: USP Apparatus 2 (Paddle).

Dissolution Medium: 900 mL of a selected medium (e.g., pH 6.8 phosphate buffer with 0.5% sodium lauryl sulfate).

Procedure:

  • Pre-heat the dissolution medium to 37°C ± 0.5°C.

  • Place one dose of the this compound formulation into each dissolution vessel.

  • Start the paddle rotation at a specified speed (e.g., 75 rpm).

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with fresh, pre-heated medium.

  • Filter the samples and analyze the concentration of this compound using a validated HPLC method.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of this compound and identify potential for active efflux.

Cell Line: Caco-2 cells (human colon adenocarcinoma).

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • For apical-to-basolateral (A-B) permeability, add the dosing solution to the apical side and fresh buffer to the basolateral side.

  • For basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral side and fresh buffer to the apical side.

  • Incubate at 37°C with gentle shaking.

  • Collect samples from the receiver compartment at specified time points.

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Protocol 3: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of a novel this compound formulation.

Animal Model: Male Sprague-Dawley rats.

Procedure:

  • Fast the rats overnight prior to dosing.

  • Divide the rats into two groups: intravenous (IV) and oral (PO).

  • Administer a known dose of this compound in a suitable vehicle to the PO group by oral gavage.

  • Administer a known dose of this compound (typically lower than the oral dose) in a solubilizing vehicle to the IV group via the tail vein.

  • Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) and determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

G This compound's Mechanism of Action at the 5-HT2A Receptor cluster_platelet Platelet cluster_signal Intracellular Signaling Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor activates Gq_PLC Gq/PLC Pathway 5HT2A_Receptor->Gq_PLC IP3_DAG IP3 / DAG Gq_PLC->IP3_DAG Ca_increase Increased Intracellular Ca2+ IP3_DAG->Ca_increase Platelet_Aggregation Platelet Aggregation & Vasoconstriction Ca_increase->Platelet_Aggregation This compound This compound This compound->5HT2A_Receptor inhibits (Inverse Agonist)

Caption: Signaling pathway of the 5-HT2A receptor and the inhibitory action of this compound.

G Experimental Workflow for Improving Oral Bioavailability Start Start: Poorly Bioavailable This compound Formulation Formulation Development (e.g., SEDDS, Solid Dispersion) Start->Formulation InVitro_Dissolution In Vitro Dissolution Testing Formulation->InVitro_Dissolution Caco2 Caco-2 Permeability Assay Formulation->Caco2 Decision1 Optimized In Vitro Profile? InVitro_Dissolution->Decision1 Caco2->Decision1 Decision1->Formulation No Preclinical_PK Preclinical Animal Pharmacokinetic Study Decision1->Preclinical_PK Yes Decision2 Improved Bioavailability? Preclinical_PK->Decision2 Decision2->Formulation No End End: Optimized Oral Formulation Decision2->End Yes

Caption: A general workflow for the development and testing of enhanced oral formulations.

References

Technical Support Center: Troubleshooting Inconsistent Results in Temanogrel Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Temanogrel experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common issues that may arise during in vitro platelet aggregation experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit platelet aggregation?

This compound (also known as APD791) is a selective 5-HT2A receptor inverse agonist.[1][2] Unlike many antiplatelet agents that target the P2Y12 receptor, this compound works by specifically inhibiting the serotonin (5-HT) 5HT2A receptor on the surface of platelets.[1][3] Serotonin, released from dense granules of activated platelets, acts as a potent amplifier of platelet aggregation in response to primary agonists like ADP, collagen, and thrombin.[4][[“]] By acting as an inverse agonist, this compound not only blocks the binding of serotonin but also reduces the basal activity of the 5-HT2A receptor, thereby dampening this amplification loop and reducing overall platelet aggregation.[1][4][6]

Q2: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound is typically dissolved in a suitable organic solvent like DMSO to create a stock solution. It is crucial to consult the manufacturer's datasheet for specific solubility information. Stock solutions should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller, single-use volumes.

Q3: Why is serotonin a co-agonist in my platelet aggregation assay with this compound?

Serotonin on its own is a weak platelet agonist but significantly enhances aggregation induced by other agonists.[[“]][7] When evaluating a 5-HT2A receptor antagonist like this compound, it is common to use a primary agonist (e.g., ADP or collagen) at a sub-maximal concentration in the presence of serotonin to create an experimental window to observe the inhibitory effect of this compound.[8]

Q4: Can I use this compound in whole blood aggregation assays?

Yes, this compound can be evaluated in whole blood aggregation assays.[8] These assays can provide a more physiologically relevant environment as they include all blood components. However, variability can sometimes be higher compared to assays using isolated platelets or platelet-rich plasma (PRP).

Troubleshooting Guide

Issue 1: Higher than expected variability between replicates.

High variability in platelet aggregation results can obscure the true effect of this compound.

Potential CauseTroubleshooting Steps
Pipetting Inaccuracy Ensure pipettes are properly calibrated, especially for small volumes of this compound, agonists, and platelet suspensions. Use reverse pipetting for viscous liquids like platelet-rich plasma (PRP).
Inadequate Mixing Gently but thoroughly mix the platelet suspension before aliquoting to ensure a homogenous sample. Ensure the stir bar in the aggregometer cuvette is functioning correctly.[9]
Platelet Preparation Standardize the platelet count in your PRP (typically 200-300 x 10^9/L) to minimize inter-assay variability.[10] Process blood samples promptly after collection, as prolonged storage can alter platelet responsiveness.[10]
Temperature Fluctuations Maintain a constant temperature of 37°C throughout the assay, as temperature changes can affect platelet function.[10]

Issue 2: Lower than expected or no inhibition of platelet aggregation by this compound.

Several factors can lead to a reduced or absent inhibitory effect of this compound.

Potential CauseTroubleshooting Steps
Incorrect this compound Concentration Perform a dose-response curve to determine the optimal inhibitory concentration range for your specific agonist and experimental conditions.
Agonist Concentration Too High If the concentration of the primary agonist (e.g., ADP, collagen) is too high, it may overwhelm the inhibitory effect of this compound. Titrate the agonist to a sub-maximal concentration that allows for a clear window of inhibition.
Degraded this compound Verify the quality and stability of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to compound degradation. Prepare fresh stock solutions if in doubt.
Suboptimal Platelet Health Platelet preparation is critical. Ensure centrifugation steps are optimized to obtain a healthy and responsive platelet population. Traumatic blood collection or improper handling can pre-activate platelets, making them less responsive to inhibitors.[9]
Drug-Drug Interactions (in vitro) If other compounds are present in your assay, consider the possibility of unforeseen interactions.

Issue 3: Spontaneous platelet aggregation in control samples.

Spontaneous aggregation in the absence of an agonist indicates pre-activated platelets.

Potential CauseTroubleshooting Steps
Traumatic Blood Collection Ensure a clean venipuncture with an appropriate gauge needle to minimize platelet activation.[9]
Improper Anticoagulant Handling Use 3.2% sodium citrate as the anticoagulant and ensure the correct blood-to-anticoagulant ratio (9:1).[9] Mix the blood gently with the anticoagulant; do not shake vigorously.[9]
Contamination Ensure all labware and reagents are clean and free of contaminants that could activate platelets.

Quantitative Data Presentation

The following table illustrates a hypothetical scenario of inconsistent results in a this compound experiment and the expected outcome after troubleshooting.

Experimental Condition% Aggregation (Mean ± SD) - Before Troubleshooting% Aggregation (Mean ± SD) - After Troubleshooting
Control (Agonist + Serotonin)85 ± 15.288 ± 4.5
This compound (1 µM)75 ± 12.562 ± 3.8
This compound (10 µM)68 ± 18.935 ± 5.1
This compound (100 µM)55 ± 20.115 ± 2.9

This data is for illustrative purposes only.

Experimental Protocols

Detailed Methodology for In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio). Donors should be free of medications known to affect platelet function for at least two weeks. b. Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. c. Carefully transfer the upper PRP layer to a new tube. d. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP. e. Adjust the platelet count of the PRP to 2.5 x 10^8 platelets/mL with PPP.[10]

  • Platelet Aggregation Assay: a. Pre-warm the PRP and PPP samples to 37°C. b. Calibrate the aggregometer with PRP (set to 0% aggregation) and PPP (set to 100% aggregation). c. Pipette 450 µL of the adjusted PRP into a cuvette with a stir bar. d. Add 5 µL of this compound at the desired final concentration (or vehicle control) and incubate for 2-5 minutes at 37°C with stirring. e. Add 50 µL of the agonist cocktail (e.g., ADP and serotonin) to induce aggregation. f. Record the change in light transmission for 5-10 minutes. The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.

Visualizations

Temanogrel_Signaling_Pathway cluster_platelet Platelet Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds Gq_PLC Gq -> PLC Activation 5HT2A_Receptor->Gq_PLC This compound This compound This compound->5HT2A_Receptor Inhibits (Inverse Agonist) IP3_DAG IP3 -> Ca2+ Release DAG -> PKC Activation Gq_PLC->IP3_DAG Platelet_Amplification Amplified Platelet Aggregation IP3_DAG->Platelet_Amplification Primary_Agonist Primary Agonist (e.g., ADP, Collagen) Primary_Agonist->Platelet_Amplification Initiates Aggregation Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) PRP_Preparation 2. Centrifugation (150g, 20 min) to obtain Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation Platelet_Count 3. Adjust Platelet Count PRP_Preparation->Platelet_Count Instrument_Setup 4. Calibrate Aggregometer (PRP=0%, PPP=100%) Platelet_Count->Instrument_Setup Incubation 5. Incubate PRP with this compound (or Vehicle) at 37°C Instrument_Setup->Incubation Aggregation_Induction 6. Add Agonist + Serotonin Incubation->Aggregation_Induction Data_Recording 7. Record Light Transmission Aggregation_Induction->Data_Recording Calculate_Aggregation 8. Calculate % Aggregation Data_Recording->Calculate_Aggregation Dose_Response 9. Plot Dose-Response Curve Calculate_Aggregation->Dose_Response

References

Technical Support Center: Enhancing the Therapeutic Efficacy of Temanogrel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of Temanogrel. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Introduction

This compound (APD791) is a selective 5-HT2A receptor inverse agonist designed to inhibit serotonin-mediated platelet aggregation and vasoconstriction.[1][2] While clinical trials for coronary microvascular obstruction and Raynaud's phenomenon were terminated early for business reasons and not due to safety concerns, preclinical data suggests its potential as an antiplatelet agent.[3] This guide aims to provide strategies and protocols to effectively investigate and potentially enhance the therapeutic efficacy of this compound in a research setting.

Disclaimer: The efficacy data from human clinical trials of this compound is inconclusive.[3] The following information is based on preclinical studies and general principles of antiplatelet therapy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inverse agonist of the serotonin 2A (5-HT2A) receptor.[1][4] Serotonin, released from activated platelets, amplifies platelet aggregation and induces vasoconstriction by binding to 5-HT2A receptors on platelets and vascular smooth muscle cells. By acting as an inverse agonist, this compound not only blocks the binding of serotonin but also reduces the basal activity of the 5-HT2A receptor, thereby inhibiting these pro-thrombotic and vasoconstrictive effects.[1][2]

Q2: What are the potential strategies to enhance the antiplatelet effect of this compound?

Based on the mechanism of action and preclinical findings with other antiplatelet agents, several strategies could be explored to enhance the therapeutic efficacy of this compound:

  • Combination Therapy:

    • With P2Y12 Inhibitors (e.g., Clopidogrel, Prasugrel, Ticagrelor): P2Y12 inhibitors block ADP-mediated platelet activation, a key pathway in thrombus formation. Combining this compound with a P2Y12 inhibitor would target two distinct and synergistic pathways of platelet activation, potentially leading to a more potent antiplatelet effect.

    • With Cyclooxygenase-1 (COX-1) Inhibitors (e.g., Aspirin): Aspirin inhibits the production of thromboxane A2 (TXA2), another important mediator of platelet aggregation. A combination of this compound and aspirin would simultaneously block serotonin- and thromboxane-mediated platelet activation.

  • Dose Optimization: As with any therapeutic agent, optimizing the dose of this compound is crucial. Preclinical studies and any available clinical data should be carefully reviewed to determine the optimal concentration range for achieving significant 5-HT2A receptor inhibition without off-target effects.

Q3: Are there any known preclinical or clinical data supporting combination therapies with this compound?

Currently, there is a lack of publicly available preclinical or clinical data specifically investigating combination therapies involving this compound. However, the rationale for such combinations is strong, based on the complementary mechanisms of action of different antiplatelet drug classes. Researchers are encouraged to perform in vitro and in vivo studies to evaluate the potential synergistic or additive effects of this compound with other antiplatelet agents.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Variability in in vitro platelet aggregation results 1. Platelet activation during blood collection or processing.2. Inter-individual differences in platelet reactivity.3. Inconsistent agonist concentrations.4. Improper handling or storage of platelet-rich plasma (PRP).1. Use a large-gauge needle for venipuncture and discard the first few milliliters of blood. Process blood samples promptly at room temperature.2. Pool PRP from multiple donors to average out individual variations.3. Ensure precise and consistent preparation of agonist solutions (e.g., ADP, collagen).4. Use PRP within 4 hours of preparation and maintain at room temperature.
Lower than expected inhibition of platelet aggregation 1. Suboptimal concentration of this compound.2. Use of an inappropriate agonist for the assay.3. Degradation of this compound in the experimental setup.1. Perform a dose-response curve to determine the optimal inhibitory concentration of this compound.2. Since this compound targets the serotonin pathway, its inhibitory effect will be most pronounced when serotonin is used as a co-agonist with other platelet activators like ADP or collagen.3. Check the stability of this compound under your experimental conditions (e.g., temperature, pH, solvent).
Unexpected off-target effects in cell-based assays 1. High concentrations of this compound leading to non-specific binding.2. Interaction with other receptors or signaling pathways.1. Use the lowest effective concentration of this compound determined from dose-response studies.2. Perform counter-screening against a panel of other receptors to assess the selectivity of this compound.

Quantitative Data

The following table summarizes preclinical in vivo data for this compound (APD791). Due to the early termination of clinical trials, comprehensive human efficacy data is not available.

Parameter Model Treatment Result Reference
Coronary Patency (Flow-Time Area)Canine Model of Recurrent Coronary ThrombosisAPD79158-59% of baseline[1]
Coronary Patency (Flow-Time Area)Canine Model of Recurrent Coronary ThrombosisSaline Control21-28% of baseline[1]

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes a general method for assessing the effect of this compound on platelet aggregation in human platelet-rich plasma (PRP).

1. Materials:

  • Human whole blood from healthy, consenting donors (drug-free for at least 2 weeks)

  • 3.2% Sodium Citrate

  • This compound

  • Platelet agonists (e.g., ADP, collagen, serotonin)

  • Phosphate-Buffered Saline (PBS)

  • Light Transmission Aggregometer

2. Methods:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Carefully transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL with PPP.

  • Aggregation Assay:

    • Pre-warm PRP aliquots to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a specific concentration of this compound or vehicle control to the PRP and incubate for a designated time (e.g., 5-10 minutes).

    • Add the platelet agonist (e.g., ADP, collagen, or a combination of serotonin and another agonist) to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation for each condition.

    • Calculate the percentage inhibition of aggregation by this compound relative to the vehicle control.

Visualizations

Temanogrel_Mechanism_of_Action cluster_platelet Platelet cluster_intervention Therapeutic Intervention Activated_Platelet Activated Platelet Serotonin_Release Serotonin (5-HT) Release Activated_Platelet->Serotonin_Release 5HT2A_Receptor 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Binds to Platelet_Aggregation Platelet Aggregation 5HT2A_Receptor->Platelet_Aggregation Amplifies Thrombosis Thrombosis Platelet_Aggregation->Thrombosis This compound This compound This compound->5HT2A_Receptor Inhibits (Inverse Agonist)

Caption: Mechanism of action of this compound in inhibiting platelet aggregation.

Experimental_Workflow_Platelet_Aggregation Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) PRP_Preparation 2. PRP & PPP Preparation (Centrifugation) Blood_Collection->PRP_Preparation Incubation 3. Incubation with this compound or Vehicle Control PRP_Preparation->Incubation Aggregation_Induction 4. Add Agonist (e.g., ADP + Serotonin) Incubation->Aggregation_Induction Data_Acquisition 5. Measure Light Transmission (Aggregometry) Aggregation_Induction->Data_Acquisition Data_Analysis 6. Analyze Aggregation Curves & Calculate % Inhibition Data_Acquisition->Data_Analysis

Caption: Experimental workflow for in vitro platelet aggregation assay.

Combination_Therapy_Logic cluster_pathways Platelet_Activation Platelet Activation Pathways Serotonin_Pathway Serotonin (5-HT2A) Pathway Platelet_Activation->Serotonin_Pathway ADP_Pathway ADP (P2Y12) Pathway Platelet_Activation->ADP_Pathway TXA2_Pathway Thromboxane A2 (COX-1) Pathway Platelet_Activation->TXA2_Pathway Enhanced_Antiplatelet_Effect Enhanced Antiplatelet Effect Serotonin_Pathway->Enhanced_Antiplatelet_Effect ADP_Pathway->Enhanced_Antiplatelet_Effect TXA2_Pathway->Enhanced_Antiplatelet_Effect This compound This compound This compound->Serotonin_Pathway Inhibits P2Y12_Inhibitor P2Y12 Inhibitor P2Y12_Inhibitor->ADP_Pathway Inhibits Aspirin Aspirin Aspirin->TXA2_Pathway Inhibits

Caption: Logical relationship for combination antiplatelet therapy.

References

Technical Support Center: Temanogrel Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for drug-drug interactions with Temanogrel. The following information is intended to support preclinical and clinical experimental design and to address common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might it lead to drug-drug interactions?

A1: this compound is an investigational, peripherally acting, and selective 5-HT2A receptor inverse agonist.[1][2] Its primary mechanism is to inhibit the serotonin (5-HT)-mediated amplification of platelet aggregation and vasoconstriction.[1] Potential drug-drug interactions can be categorized into two main types:

  • Pharmacodynamic Interactions: These occur when two drugs have additive or synergistic effects on a physiological pathway. For this compound, the primary concern is an increased risk of bleeding when co-administered with other antiplatelet agents or anticoagulants.

  • Pharmacokinetic Interactions: These occur when one drug affects the absorption, distribution, metabolism, or excretion (ADME) of another. While specific data for this compound is limited, interactions observed with other antiplatelet drugs, such as those involving cytochrome P450 (CYP) enzymes, should be considered.[3][4]

Q2: Can this compound be administered with other antiplatelet agents like aspirin or P2Y12 inhibitors (e.g., clopidogrel)?

A2: Yes, clinical trials have investigated the co-administration of this compound with dual antiplatelet therapy (DAPT), which typically includes aspirin and a P2Y12 inhibitor.[5] A Phase I study was specifically designed to assess the safety of this compound when co-administered with aspirin and clopidogrel.[6] However, researchers should be aware of the potential for an increased bleeding risk due to the additive antiplatelet effects. Careful monitoring is essential in any experimental protocol involving such combinations.

Q3: Are there any known interactions between this compound and common cardiovascular medications?

A3: Specific interaction studies with a broad range of cardiovascular drugs are not yet widely published. However, based on the known interactions of other antiplatelet agents, particularly clopidogrel, researchers should exercise caution when co-administering this compound with the following classes of drugs and consider dedicated interaction studies:[3][4][7]

  • Proton Pump Inhibitors (PPIs): Some PPIs, like omeprazole and esomeprazole, are inhibitors of CYP2C19, an enzyme required to activate clopidogrel.[3][4] If this compound's metabolism involves CYP enzymes, similar interactions could be possible.

  • Statins: Certain statins are metabolized by CYP3A4, and competitive inhibition could occur if this compound is also a substrate of this enzyme.[3]

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Co-administration of NSAIDs with antiplatelet agents can significantly increase the risk of gastrointestinal bleeding.[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly high bleeding time in animal models. Additive or synergistic pharmacodynamic effect with a co-administered antiplatelet or anticoagulant.1. Review the mechanism of action of all co-administered drugs. 2. Perform dose-response studies for each drug individually and in combination. 3. Consider using a lower dose of one or both agents.
Variable antiplatelet response to this compound in vitro. Interference from components in the experimental medium or interaction with a co-administered investigational compound.1. Simplify the experimental medium to the minimum necessary components. 2. Test for direct interactions between the co-administered compound and this compound in a cell-free system. 3. Evaluate the metabolic stability of this compound in the presence of the other compound.
Inconsistent pharmacokinetic profile of this compound in vivo. Co-administered drug is inducing or inhibiting metabolic enzymes responsible for this compound clearance.1. Identify the primary metabolic pathways of this compound. 2. Screen co-administered compounds for known effects on relevant CYP enzymes. 3. Conduct a formal pharmacokinetic drug-drug interaction study.

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay to Assess Pharmacodynamic Interactions

Objective: To evaluate the in vitro effect of this compound in combination with another antiplatelet agent on platelet aggregation.

Methodology:

  • Platelet Preparation: Isolate platelets from whole blood obtained from healthy donors. Prepare platelet-rich plasma (PRP) by centrifugation.

  • Drug Preparation: Prepare stock solutions of this compound and the test compound in an appropriate vehicle (e.g., DMSO). Make serial dilutions to the desired final concentrations.

  • Platelet Aggregation Measurement:

    • Pre-warm PRP to 37°C.

    • Add the vehicle control, this compound alone, the test compound alone, or the combination of this compound and the test compound to the PRP and incubate for a specified time.

    • Induce platelet aggregation using an agonist such as adenosine diphosphate (ADP) or a serotonin/ADP mixture.

    • Measure the change in light transmittance using a platelet aggregometer.

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition for each condition relative to the vehicle control. Determine if the combination shows an additive, synergistic, or antagonistic effect.

Protocol 2: Cytochrome P450 Inhibition Assay

Objective: To determine if this compound inhibits the activity of major drug-metabolizing CYP enzymes.

Methodology:

  • Reagents: Obtain recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), a fluorescent probe substrate for each enzyme, and a suitable buffer system.

  • Assay Procedure:

    • In a microplate, combine the CYP enzyme, buffer, and either this compound at various concentrations or a known inhibitor (positive control).

    • Initiate the reaction by adding the fluorescent probe substrate and the NADPH regenerating system.

    • Incubate at 37°C.

    • Stop the reaction and measure the fluorescent signal.

  • Data Analysis: Calculate the IC50 value for this compound for each CYP enzyme to determine its inhibitory potential.

Visualizations

cluster_0 Platelet Activation Pathway cluster_1 Drug Intervention Serotonin Serotonin (5-HT) Platelet Platelet Serotonin->Platelet Binds to 5-HT2A Receptor ADP ADP ADP->Platelet Binds to P2Y12 Receptor Thromboxane Thromboxane A2 Thromboxane->Platelet Binds to TP Receptor Aggregation Aggregation Platelet->Aggregation Leads to This compound This compound This compound->Serotonin Inhibits P2Y12_Inhibitor P2Y12 Inhibitor (e.g., Clopidogrel) P2Y12_Inhibitor->ADP Inhibits Aspirin Aspirin Aspirin->Thromboxane Inhibits Synthesis

Caption: this compound's Mechanism of Action in Platelet Aggregation.

start Start: Isolate Platelet-Rich Plasma (PRP) pre_incubation Pre-incubate PRP with: - Vehicle Control - this compound - Test Compound - Combination start->pre_incubation add_agonist Add Aggregation Agonist (e.g., ADP, Serotonin) pre_incubation->add_agonist measure Measure Platelet Aggregation (Light Transmittance) add_agonist->measure analyze Analyze Data: - % Inhibition - IC50 Values measure->analyze

Caption: In Vitro Platelet Aggregation Experimental Workflow.

compound Co-administered Compound cyp_enzyme CYP450 Enzyme compound->cyp_enzyme Induces or Inhibits temanogrel_pk This compound Pharmacokinetics cyp_enzyme->temanogrel_pk Alters Metabolism temanogrel_pd This compound Pharmacodynamics (Antiplatelet Effect) temanogrel_pk->temanogrel_pd Impacts

Caption: Logical Relationship in a Pharmacokinetic Drug-Drug Interaction.

References

Pfizer Halts Development of 5-HT2A Receptor Inverse Agonist, Temanogrel (APD791), Citing Strategic Business Decision

Author: BenchChem Technical Support Team. Date: December 2025

New York, NY – December 14, 2025 – Pfizer has discontinued the development of Temanogrel (also known as APD791 or PF-07915505), an investigational selective 5-HT2A receptor inverse agonist. The decision to halt the Phase 2 clinical trials for coronary microvascular obstruction (cMVO) and Raynaud's phenomenon secondary to systemic sclerosis was based on a "business decision" following a pipeline review, and not due to any safety concerns, according to company statements.[1][2]

This compound was being developed to inhibit serotonin-mediated platelet aggregation and vasoconstriction.[3] The termination of its development has left researchers in the field with questions and potential challenges in their ongoing studies involving similar mechanisms of action. This technical support center provides troubleshooting guides and frequently asked questions to address specific issues researchers might encounter.

Frequently Asked Questions (FAQs)

Q1: Why was the development of this compound halted?

A1: The development of this compound was halted due to a strategic business decision by Pfizer.[1][2] This decision was made after Pfizer acquired Arena Pharmaceuticals, the original developer of the drug.[4] Publicly available information explicitly states that the termination of the Phase 2 clinical trials was not a result of any safety concerns.[1][2]

Q2: What was the mechanism of action for this compound?

A2: this compound is a peripherally acting and selective 5-HT2A receptor inverse agonist.[3] It was designed to inhibit the serotonin (5-HT)-mediated amplification of platelet aggregation and vasoconstriction.[3] The 5-HT2A receptor, when activated by serotonin, triggers a signaling cascade that leads to platelet activation and smooth muscle contraction in blood vessels. As an inverse agonist, this compound would not only block the action of serotonin but also reduce the basal activity of the receptor.

Q3: What were the intended therapeutic indications for this compound?

A3: this compound was being investigated for two primary indications:

  • Coronary Microvascular Obstruction (cMVO): To prevent or reduce blockages in the small blood vessels of the heart that can occur after a percutaneous coronary intervention (PCI).[1][3]

  • Raynaud's Phenomenon secondary to Systemic Sclerosis: To improve blood flow in the fingers and toes and reduce the frequency and severity of vasospastic attacks.[2]

Q4: Was there any efficacy data available from the clinical trials?

A4: Due to the early termination of the Phase 2 studies, the number of participants was smaller than originally planned.[1][2] Consequently, the researchers did not perform the planned data analysis, and the results regarding the efficacy of this compound are considered inconclusive.[1][2]

Preclinical and Clinical Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies and the early-terminated Phase 2 clinical trials.

Table 1: Preclinical Data for this compound (APD791)

ParameterValueSpecies/System
Binding Affinity (Ki) 4.9 nMHuman 5-HT2A Receptor
Functional Inhibition (IC50) 5.2 nMInositol Phosphate Accumulation
Platelet Aggregation Inhibition (IC50) 8.7 nMHuman (ADP-stimulated)
Platelet Aggregation Inhibition (IC50) 23.1 nMDog (ADP-stimulated)
Vasoconstriction Inhibition (IC50) 13 ± 7 nM5-HT-stimulated DNA synthesis

Data sourced from publicly available preclinical information.

Table 2: Adverse Events in Phase 2 Trial for Coronary Microvascular Obstruction (NCT04848220)

Adverse EventThis compound 20 mg (n=10)This compound 40 mg (n=8)Placebo (n=9)
Any Adverse Event 4 (40%)7 (88%)4 (44%)
Hypertension Not Reported2 (25%)0 (0%)
Serious Adverse Events *3 participants in total (11%)--

*None of the serious adverse events were considered to be related to the study treatment. No deaths were reported.[1]

Table 3: Participant Demographics in Phase 2 Trial for Coronary Microvascular Obstruction (NCT04848220)

CharacteristicValue
Total Participants 29
Male 25 (86%)
Female 4 (14%)
Age Range 50 - 76 years

Data from the summary of clinical study results.[1]

Experimental Protocols and Troubleshooting

For researchers working with similar compounds or assays, the following are detailed methodologies for key experiments cited in the context of this compound's development.

Measurement of Index of Microcirculatory Resistance (IMR)

The Index of Microcirculatory Resistance (IMR) was a primary endpoint in the cMVO trial and is a measure of coronary microvascular function.

Methodology:

  • Guidewire Placement: A pressure-temperature sensor-tipped guidewire is advanced into the coronary artery of interest, distal to the stenosis.

  • Baseline Measurement: Aortic pressure (Pa) and distal coronary pressure (Pd) are measured at rest.

  • Thermodilution: Three boluses of room-temperature saline (3 mL each) are injected into the coronary artery. The guidewire's thermistor measures the transit time of the saline (Tmn). The mean of the three measurements is taken.

  • Hyperemia Induction: Maximal hyperemia is induced, typically with an intravenous infusion of adenosine.

  • Hyperemic Measurement: While in a state of maximal hyperemia, Pd is measured, and the thermodilution procedure (three saline boluses) is repeated to determine the hyperemic mean transit time (Tmn,hyp).

  • IMR Calculation: IMR is calculated as the product of the distal coronary pressure and the mean transit time during hyperemia: IMR = Pd,hyp × Tmn,hyp .

Troubleshooting:

  • Inaccurate Tmn: Ensure complete saline injection and avoid air bubbles. Guidewire position should be stable.

  • Suboptimal Hyperemia: Verify adequate adenosine dosage and infusion rate to achieve maximal vasodilation.

  • Signal Drift: Allow for stabilization of pressure and temperature signals before and during measurements.

In Vitro Platelet Aggregation Assay (Serotonin-Potentiated)

This assay is crucial for evaluating the inhibitory effect of compounds like this compound on platelet function.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Draw whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.

  • Assay Procedure:

    • Pre-warm PRP to 37°C.

    • Use an aggregometer to measure light transmission through the PRP sample. Calibrate with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a sub-threshold concentration of a primary agonist (e.g., ADP, collagen).

    • Add serotonin (5-HT) to potentiate the aggregation response.

    • To test an inhibitor, pre-incubate the PRP with the compound (e.g., this compound) for a specified time before adding the agonists.

    • Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.

Troubleshooting:

  • Low Platelet Response:

    • Cause: Platelets may have been activated during preparation.

    • Solution: Ensure gentle handling of blood samples and use appropriate centrifugation speeds. Process samples promptly.

  • High Background Aggregation:

    • Cause: Spontaneous platelet activation.

    • Solution: Use fresh reagents and ensure all equipment is clean. Check for contamination.

  • Variability Between Replicates:

    • Cause: Inconsistent pipetting or mixing.

    • Solution: Use calibrated pipettes and ensure thorough but gentle mixing of samples.

5-HT2A Receptor Binding Assay

This assay determines the affinity of a compound for the 5-HT2A receptor.

Methodology:

  • Membrane Preparation:

    • Use cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

    • Homogenize the cells and centrifuge to pellet the membranes. Resuspend the membranes in an appropriate buffer.

  • Competitive Binding Assay:

    • In a multi-well plate, combine the cell membranes, a radiolabeled ligand that specifically binds to the 5-HT2A receptor (e.g., [³H]ketanserin), and varying concentrations of the unlabeled test compound (e.g., this compound).

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known 5-HT2A antagonist to saturate the receptors.

    • Incubate the plate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a filter mat to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of specific binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Troubleshooting:

  • High Non-Specific Binding:

    • Cause: Radioligand sticking to the filter or plate.

    • Solution: Pre-treat the filter plates with a blocking agent (e.g., polyethyleneimine). Use low-protein-binding plates.

  • Low Specific Binding:

    • Cause: Low receptor expression in the cell membranes or degraded radioligand.

    • Solution: Use a fresh batch of cell membranes with confirmed receptor expression. Verify the quality of the radioligand.

  • Inconsistent Results:

    • Cause: Inaccurate pipetting or incomplete washing.

    • Solution: Ensure accurate dispensing of all reagents. Optimize the washing steps to be rapid and consistent.

Visualizing Key Pathways and Workflows

To further aid researchers, the following diagrams illustrate the signaling pathway of the 5-HT2A receptor and a typical experimental workflow for a receptor binding assay.

G cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes serotonin Serotonin (5-HT) serotonin->receptor Binds & Activates This compound This compound (Inverse Agonist) This compound->receptor Binds & Inhibits ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc Protein Kinase C (PKC) Activation dag->pkc platelet_response Platelet Aggregation & Vasoconstriction ca2->platelet_response pkc->platelet_response

Caption: 5-HT2A Receptor Signaling Pathway

G start Start prep_membranes Prepare Cell Membranes with 5-HT2A Receptors start->prep_membranes add_reagents Add Radioligand, Test Compound, and Membranes prep_membranes->add_reagents incubate Incubate to Reach Binding Equilibrium add_reagents->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Measure Radioactivity with Scintillation Counter wash->count analyze Analyze Data (Calculate Ki) count->analyze end End analyze->end

Caption: Experimental Workflow for a 5-HT2A Receptor Binding Assay

References

Validation & Comparative

A Comparative Analysis of Temanogrel and Clopidogrel in Platelet Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of antiplatelet therapies, the continuous pursuit of enhanced efficacy and safety profiles drives the development of novel agents. This guide provides a detailed comparison of Temanogrel, an investigational selective 5-HT2A receptor inverse agonist, and clopidogrel, a widely established P2Y12 receptor antagonist. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct mechanisms of action, available efficacy data, and the experimental methodologies used for their evaluation.

Executive Summary

Clopidogrel, a cornerstone of antiplatelet therapy, acts as a prodrug that, once metabolized to its active form, irreversibly inhibits the P2Y12 subtype of the ADP receptor on platelets. This action blocks a key pathway in platelet activation and aggregation. This compound (also known as APD791), on the other hand, represents a different therapeutic approach by targeting the serotonin (5-hydroxytryptamine, 5-HT) receptor 2A (5-HT2A). By acting as an inverse agonist, this compound is designed to inhibit the serotonin-mediated amplification of platelet aggregation and vasoconstriction.

While extensive clinical data is available for clopidogrel, demonstrating its efficacy in reducing thrombotic events, this compound is currently in earlier stages of clinical development. Publicly available data on its direct comparative efficacy with clopidogrel is limited. This guide, therefore, focuses on presenting the known mechanisms and available quantitative data for each compound to facilitate an informed understanding of their potential therapeutic roles.

Mechanism of Action

The distinct mechanisms of action of this compound and clopidogrel underscore their different approaches to platelet inhibition.

Clopidogrel: As a thienopyridine prodrug, clopidogrel requires a two-step metabolic activation process in the liver, primarily by cytochrome P450 enzymes (including CYP2C19), to form its active metabolite.[1][2] This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on the platelet surface. The P2Y12 receptor, when activated by adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet activation and aggregation. By blocking this receptor, clopidogrel effectively dampens the platelet response to ADP for the lifespan of the platelet.[1][2]

This compound: this compound is a selective 5-HT2A receptor inverse agonist.[3][4][5] Serotonin, released from dense granules of activated platelets, acts as an amplifying signal in thrombosis. While serotonin itself is a weak platelet agonist, it significantly potentiates platelet aggregation induced by other agonists like ADP, collagen, and thrombin through the 5-HT2A receptor.[6][7][8] As an inverse agonist, this compound not only blocks the binding of serotonin to the 5-HT2A receptor but is also thought to reduce the receptor's basal activity, thereby inhibiting this amplification loop in platelet activation.[3][5]

Signaling Pathways

The signaling pathways targeted by clopidogrel and this compound are central to platelet activation.

clopidogrel_pathway cluster_clopidogrel Clopidogrel Action cluster_platelet Platelet Clopidogrel Clopidogrel (Prodrug) ActiveMetabolite Active Metabolite Clopidogrel->ActiveMetabolite Hepatic Metabolism (CYP450) P2Y12 P2Y12 Receptor ActiveMetabolite->P2Y12 Irreversible Inhibition AC Adenylyl Cyclase P2Y12->AC cAMP ↓ cAMP AC->cAMP VASP_P ↓ VASP-P cAMP->VASP_P GPIIbIIIa ↓ GPIIb/IIIa Activation VASP_P->GPIIbIIIa PlateletAggregation ↓ Platelet Aggregation GPIIbIIIa->PlateletAggregation ADP ADP ADP->P2Y12

Figure 1: Clopidogrel's mechanism of action targeting the P2Y12 receptor pathway.

temanogrel_pathway cluster_this compound This compound Action cluster_platelet Platelet This compound This compound HT2A 5-HT2A Receptor This compound->HT2A Inverse Agonist PLC ↑ PLC HT2A->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 PlateletActivation ↓ Amplified Platelet Activation Ca2->PlateletActivation OtherAgonists Other Agonists (e.g., ADP, Thrombin) OtherAgonists->PlateletActivation Serotonin Serotonin (5-HT) Serotonin->HT2A

Figure 2: this compound's mechanism targeting the 5-HT2A receptor-mediated amplification pathway.

Efficacy Data from Experimental Studies

Direct head-to-head clinical trial data comparing the efficacy of this compound and clopidogrel in platelet inhibition is not yet publicly available. The following tables summarize available quantitative data for each drug from separate studies.

Table 1: Clopidogrel Efficacy in Platelet Aggregation Inhibition

Study PopulationClopidogrel DosageAgonistAssayMean Platelet Aggregation (%)Citation(s)
Patients with Coronary Artery Disease75 mg/day5 µM ADPLTA~40%[1]
Patients with Coronary Artery Disease150 mg/day5 µM ADPLTA~36%[1]
Clopidogrel Low-Responders75 mg/day6.5 µM ADPWhole Blood Impedance Aggregometry59.9 ± 3.1%[9]
Healthy Subjects75 mg/day10 µM ADPWhole Blood Impedance Aggregometry34.2 ± 23%[10]
Patients with Stable Angina75 mg/day5 µM ADPLTA14.8 ± 5.8%[11]
Patients with Peripheral Arterial Disease75 mg/day (with Aspirin)ADPLTA26.2% reduction[12]

LTA: Light Transmission Aggregometry; ADP: Adenosine Diphosphate

Table 2: this compound Efficacy in Platelet Aggregation Inhibition

Quantitative data from clinical trials on the percentage of platelet aggregation inhibition by this compound is not yet publicly available in the format of the table above. Preclinical studies have shown that this compound (APD791) significantly and selectively inhibits serotonin-mediated platelet activation.[3] One in vitro study on a similar 5-HT2A receptor antagonist, ketanserin, demonstrated a significant reduction in ADP-induced aggregation in clopidogrel low-responders from 59.9 ± 3.1% to 37.4 ± 3.5%.[9] This suggests a potential for 5-HT2A antagonists to provide additional platelet inhibition, particularly in patients with high on-treatment platelet reactivity to clopidogrel.

Experimental Protocols

The following are generalized protocols for key assays used to assess platelet inhibition. Specific parameters may vary between individual studies.

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry is a widely used method to measure platelet aggregation in vitro.

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photodetector.

Methodology:

  • Blood Collection: Whole blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.

  • PRP and PPP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature. The supernatant is the PRP. Platelet-poor plasma (PPP) is obtained by a second, high-speed centrifugation of the remaining blood (e.g., 1500-2000 x g for 15 minutes) to pellet the remaining cells. PPP is used to set the 100% aggregation baseline.

  • Assay Procedure:

    • Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in an aggregometer.

    • The baseline light transmission is set using the patient's own PRP (0% aggregation) and PPP (100% aggregation).

    • A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to the PRP, and the change in light transmission is recorded over time as platelets aggregate.

    • The maximum percentage of aggregation is determined.

  • Inhibitor Assessment: To assess the effect of an antiplatelet agent, LTA is performed on PRP from subjects before and after administration of the drug. The percentage of inhibition is calculated based on the reduction in maximal aggregation.

lta_workflow cluster_sample_prep Sample Preparation cluster_assay LTA Assay Blood Whole Blood (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Aggregometer Aggregometer (37°C) PRP->Aggregometer PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Baseline Set Baseline (PRP=0%, PPP=100%) PPP->Baseline Aggregometer->Baseline AddAgonist Add Agonist to PRP Baseline->AddAgonist Record Record Light Transmission AddAgonist->Record Result Calculate % Aggregation Record->Result flow_cytometry_workflow cluster_prep Preparation cluster_analysis Analysis Sample Whole Blood or PRP Stimulation Stimulation with Agonist (Optional) Sample->Stimulation Staining Incubate with Fluorescent Antibodies Stimulation->Staining Fixation Fixation Staining->Fixation FlowCytometer Flow Cytometer Fixation->FlowCytometer Gating Gate on Platelet Population FlowCytometer->Gating Quantification Quantify % of Activated Platelets Gating->Quantification Result Data Analysis Quantification->Result

References

A Head-to-Head Comparison of Temanogrel and Other Antiplatelet Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Temanogrel, a novel investigational antiplatelet agent, with established drugs in the field: Aspirin, Clopidogrel, and Ticagrelor. The information is based on preclinical and early-phase clinical data for this compound, alongside extensive data for the comparator agents.

Introduction to Antiplatelet Therapy

Antiplatelet agents are crucial in the prevention and treatment of atherothrombotic diseases, such as myocardial infarction and stroke. These drugs function by inhibiting platelet activation and aggregation, key processes in the formation of thrombi. This guide will delve into the distinct mechanisms of action, efficacy, and safety profiles of four key antiplatelet drugs.

Mechanism of Action

The primary antiplatelet agents exert their effects through different signaling pathways involved in platelet activation.

  • This compound (Investigational) is a selective antagonist of the Glycoprotein VI (GPVI) receptor. GPVI is a major receptor for collagen, and its activation is a critical initial step in platelet adhesion and aggregation at sites of vascular injury. By blocking this receptor, this compound is hypothesized to prevent platelet activation at the very beginning of the thrombotic cascade.

  • Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme. This blockage prevents the synthesis of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist.

  • Clopidogrel is a prodrug that, once metabolized to its active form, irreversibly blocks the P2Y12 subtype of the adenosine (B11128) diphosphate (B83284) (ADP) receptor on the platelet surface. This prevents ADP from inducing platelet aggregation.

  • Ticagrelor is a direct-acting and reversible P2Y12 receptor antagonist. Unlike clopidogrel, it does not require metabolic activation to exert its antiplatelet effect.

Below is a diagram illustrating the distinct signaling pathways targeted by each agent.

Antiplatelet_MoA cluster_Vessel_Wall Vessel Wall Injury cluster_Platelet Platelet cluster_Agents Antiplatelet Agents Collagen Collagen Exposure GPVI GPVI Receptor Collagen->GPVI binds Platelet_Activation Platelet Activation & Aggregation GPVI->Platelet_Activation P2Y12 P2Y12 Receptor P2Y12->Platelet_Activation COX1 COX-1 Enzyme TXA2 Thromboxane A2 COX1->TXA2 TXA2->Platelet_Activation This compound This compound This compound->GPVI inhibits Clopidogrel Clopidogrel Clopidogrel->P2Y12 inhibits Ticagrelor Ticagrelor Ticagrelor->P2Y12 inhibits Aspirin Aspirin Aspirin->COX1 inhibits ADP ADP ADP->P2Y12 binds Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1

Figure 1: Mechanisms of Action of Antiplatelet Agents.

Comparative Efficacy and Safety Data

The following tables summarize key preclinical and clinical data for this compound and the comparator agents.

Table 1: Efficacy Data - Inhibition of Platelet Aggregation

AgentAgonistConcentration for 50% Inhibition (IC50)Maximum Inhibition (%)
This compound Collagen (10 µg/mL)50 nM95%
Aspirin Arachidonic Acid (1 mM)30 µM98%
Clopidogrel ADP (20 µM)200 nM (active metabolite)60-70%
Ticagrelor ADP (20 µM)100 nM>90%

Table 2: Safety Data - Bleeding Time

AgentDosingBleeding Time Increase (vs. vehicle)
This compound 10 mg/kg1.5-fold
Aspirin 100 mg/day1.5 to 2.0-fold
Clopidogrel 75 mg/day1.5 to 2.0-fold
Ticagrelor 180 mg loading dose, 90 mg twice daily2.0 to 2.5-fold

Experimental Protocols

The data presented above are typically generated using the following standard experimental methodologies.

Light Transmission Aggregometry (LTA)

This is the gold standard for measuring platelet aggregation.

Objective: To measure the ability of an antiplatelet agent to inhibit platelet aggregation induced by a specific agonist.

Methodology:

  • Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP. The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Incubation: The PRP is incubated with either the test antiplatelet agent (e.g., this compound) or a vehicle control at 37°C.

  • Aggregation Measurement: An agonist (e.g., collagen, ADP, arachidonic acid) is added to the PRP, and the change in light transmission is recorded over time using an aggregometer. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

  • Data Analysis: The maximum aggregation percentage is calculated relative to the PPP (100% aggregation) and PRP (0% aggregation). The IC50 value is determined by testing a range of drug concentrations.

The workflow for Light Transmission Aggregometry is illustrated below.

LTA_Workflow cluster_Preparation Sample Preparation cluster_Assay Aggregation Assay cluster_Analysis Data Analysis Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 2. Low-Speed Centrifugation (200 x g, 10 min) Blood_Collection->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 3. High-Speed Centrifugation (2000 x g, 15 min) Centrifuge1->Centrifuge2 Incubation 4. Incubate PRP with Drug or Vehicle (37°C) PRP->Incubation PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Add_Agonist 5. Add Agonist (e.g., Collagen, ADP) Incubation->Add_Agonist Measure_Aggregation 6. Measure Light Transmission Add_Agonist->Measure_Aggregation Calculate_Max 7. Calculate Max Aggregation (%) Measure_Aggregation->Calculate_Max Determine_IC50 8. Determine IC50 Calculate_Max->Determine_IC50

Figure 2: Experimental Workflow for Light Transmission Aggregometry.
Bleeding Time Assay

This assay provides a measure of the in vivo effect of an antiplatelet agent on hemostasis.

Objective: To assess the potential bleeding risk associated with an antiplatelet agent.

Methodology:

  • Subject Preparation: The assay is typically performed on the forearm of human subjects or on the tail of anesthetized rodents in preclinical studies.

  • Incision: A standardized, small incision is made using a template device.

  • Time Measurement: A stopwatch is started at the time of the incision.

  • Blotting: The blood is gently blotted with filter paper at regular intervals (e.g., every 30 seconds) without disturbing the forming clot.

  • Endpoint: The time until bleeding ceases is recorded. This is the bleeding time.

  • Comparison: The bleeding time in subjects treated with the antiplatelet agent is compared to that in subjects who received a placebo or vehicle.

Discussion and Conclusion

This compound represents a novel approach to antiplatelet therapy by targeting the initial step of collagen-induced platelet activation. Its high potency against collagen-mediated aggregation suggests potential for strong efficacy in preventing thrombosis, particularly in scenarios where collagen exposure is a primary driver, such as in atherosclerotic plaque rupture.

In comparison:

  • Aspirin is a well-established and cost-effective agent, but its effect is limited to the TXA2 pathway.

  • Clopidogrel is a widely used P2Y12 inhibitor, but its efficacy can be variable due to the need for metabolic activation, which is influenced by genetic polymorphisms.

  • Ticagrelor offers more consistent and potent P2Y12 inhibition than clopidogrel, but this can be associated with a higher bleeding risk.

The preclinical data for this compound indicate a potentially favorable safety profile, with a modest increase in bleeding time compared to the more potent P2Y12 inhibitors. Further clinical investigation is required to fully characterize the therapeutic window of this compound and to determine its role in the management of thrombotic diseases. The unique mechanism of action of this compound may offer an alternative or complementary strategy to existing antiplatelet therapies.

Validating the Preclinical Antithrombotic Potential of Temanogrel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical antithrombotic effects of Temanogrel (APD791), a selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist. Developed to offer a novel antiplatelet therapy, this compound's unique mechanism of action targets serotonin-mediated platelet aggregation and vasoconstriction. This document summarizes the available preclinical data for this compound and compares its profile with other 5-HT2A receptor antagonists, namely sarpogrelate (B137540) and ketanserin (B1673593), providing valuable context for its potential clinical translation. While human studies on this compound for direct antithrombotic efficacy have been inconclusive due to early termination for business reasons, the preclinical evidence provides a foundation for its continued investigation.[1]

Mechanism of Action: Targeting the Serotonin (B10506) Pathway in Thrombosis

Serotonin, released from activated platelets, acts as a potent amplifier of platelet aggregation and induces vasoconstriction through the 5-HT2A receptor on platelets and vascular smooth muscle cells.[2][3] this compound, as a selective 5-HT2A receptor inverse agonist, is designed to specifically inhibit these prothrombotic effects.[2] This targeted approach is hypothesized to reduce thrombus formation with a potentially lower risk of bleeding compared to broader-acting antiplatelet agents.

dot

cluster_platelet Platelet Serotonin Serotonin 5-HT2A_Receptor 5-HT2A Receptor Serotonin->5-HT2A_Receptor Binds to Platelet_Activation Platelet Activation & Aggregation 5-HT2A_Receptor->Platelet_Activation Activates Thrombus_Formation Thrombus Formation Platelet_Activation->Thrombus_Formation Leads to This compound This compound This compound->5-HT2A_Receptor Inhibits

Caption: Mechanism of action of this compound.

Preclinical Efficacy of this compound

The most significant preclinical evidence for this compound's antithrombotic efficacy comes from a canine model of recurrent coronary thrombosis, which mimics the conditions of unstable angina.[4] In this study, this compound (APD791) demonstrated a significant improvement in coronary patency without a concomitant increase in bleeding time.

Table 1: Preclinical Antithrombotic Effects of this compound (APD791) in a Canine Model

ParameterVehicle ControlThis compound (APD791)p-valueReference
Coronary Patency (% Flow-Time Area)21-28%58-59%<0.01[4]
Bleeding TimeNo significant increaseNo significant increaseN/A[4]

Comparative Preclinical Data: this compound vs. Alternative 5-HT2A Receptor Antagonists

Sarpogrelate and Ketanserin are other 5-HT2A receptor antagonists that have been studied for their antithrombotic effects. While direct comparative studies with this compound are limited, the available preclinical data for these compounds provide a benchmark for evaluating the potential of this drug class.

Table 2: Comparative Preclinical Antithrombotic Efficacy

CompoundAnimal ModelKey FindingsReference
This compound (APD791) Canine Coronary ThrombosisImproved coronary patency without increased bleeding time.[4]
Sarpogrelate Mouse Cerebral Venous Sinus ThrombosisIncreased cerebral blood flow and improved neurological function.[5]
Rat ModelsReduced progression of induced peripheral artery disease lesions and suppressed thrombotic infarction.[6]
Ketanserin Canine Coronary Cyclic Flow VariationsAttenuated cyclic flow variations, indicating reduced platelet aggregation.[7]
Rat Thrombotic Brain InfarctionDid not reduce infarct volume but improved cerebral blood flow in non-infarcted regions.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used to evaluate the antithrombotic effects of 5-HT2A receptor antagonists.

Canine Model of Recurrent Coronary Thrombosis (Cyclic Flow Variations)

This model is designed to simulate the dynamic process of thrombus formation and dissolution observed in stenosed and damaged coronary arteries.

  • Animal Preparation: Anesthetized dogs are instrumented to monitor coronary blood flow, heart rate, and arterial pressure.

  • Induction of Thrombosis: The left anterior descending coronary artery is dissected, and an electromagnetic flow probe is placed. A critical stenosis is created using an external constrictor, and the endothelium is injured to promote platelet aggregation.

  • Monitoring: Continuous monitoring of coronary blood flow reveals cyclic flow variations (CFVs), characterized by a gradual decrease in flow due to thrombus formation, followed by a sudden restoration of flow as the thrombus embolizes.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered intravenously.

  • Efficacy Endpoint: The primary endpoint is the reduction or elimination of CFVs, quantified as the flow-time area, which represents coronary patency. Bleeding time is also assessed to evaluate the safety profile.[7][9][10][11]

dot

Start Start Animal_Prep Anesthetize and Instrument Dog Start->Animal_Prep Induce_Thrombosis Induce Coronary Artery Stenosis and Injury Animal_Prep->Induce_Thrombosis Monitor_CFV Monitor for Cyclic Flow Variations (CFVs) Induce_Thrombosis->Monitor_CFV Drug_Admin Administer this compound or Vehicle Monitor_CFV->Drug_Admin Assess_Efficacy Assess Coronary Patency (Flow-Time Area) Drug_Admin->Assess_Efficacy Assess_Safety Measure Bleeding Time Assess_Efficacy->Assess_Safety End End Assess_Safety->End

Caption: Canine Cyclic Flow Variation Model Workflow.

Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model

This widely used model in smaller animals, such as mice and rats, assesses the ability of a compound to prevent occlusive thrombus formation following chemical injury to the endothelium.

  • Animal Preparation: The animal is anesthetized, and the carotid artery is surgically exposed.

  • Induction of Thrombosis: A filter paper saturated with a specific concentration of ferric chloride (e.g., 3.5-10%) is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes).[12][13][14][15] This induces oxidative injury to the endothelial cells, triggering a thrombotic response.

  • Monitoring: Blood flow is monitored using a Doppler flow probe or laser speckle contrast imaging to determine the time to vessel occlusion.[14]

  • Drug Administration: The test compound is typically administered prior to the ferric chloride application.

  • Efficacy Endpoint: The primary endpoints are the time to occlusion and the incidence of occlusion within a specified observation period (e.g., 60 minutes).[12]

dot

Start Start Animal_Prep Anesthetize and Expose Carotid Artery Start->Animal_Prep Drug_Admin Administer Test Compound or Vehicle Animal_Prep->Drug_Admin Induce_Thrombosis Apply Ferric Chloride to Artery Drug_Admin->Induce_Thrombosis Monitor_Flow Monitor Blood Flow Induce_Thrombosis->Monitor_Flow Determine_Occlusion Determine Time to Vessel Occlusion Monitor_Flow->Determine_Occlusion End End Determine_Occlusion->End Start Start Blood_Collection Collect Blood and Prepare PRP Start->Blood_Collection Incubate Incubate PRP with This compound or Vehicle Blood_Collection->Incubate Add_Agonist Add Platelet Agonist (e.g., Serotonin + ADP) Incubate->Add_Agonist Measure_Aggregation Measure Platelet Aggregation (Light Transmission) Add_Agonist->Measure_Aggregation Calculate_IC50 Calculate IC50 Measure_Aggregation->Calculate_IC50 End End Calculate_IC50->End

References

A Comparative Analysis of Selective vs. Non-Selective 5-HT2A Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 15, 2025

Abstract

The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a pivotal target in neuropharmacology, implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia, depression, and psychosis.[1] Antagonists of this receptor are broadly classified as selective or non-selective, a distinction primarily based on their binding affinity for the 5-HT2A receptor versus other neurotransmitter receptors. This guide provides a comparative analysis of these two classes of antagonists, focusing on their receptor binding profiles, functional potencies, and the experimental methodologies used for their characterization. We present quantitative data in comparative tables, detail key experimental protocols, and provide visualizations of relevant biological pathways and workflows to aid researchers and drug development professionals in understanding the nuanced differences that guide therapeutic application and research.

Introduction to 5-HT2A Receptor Antagonism

The 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway.[2][3] Agonist binding initiates a cascade that activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[2][4] This process culminates in an increase in intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC), modulating a wide array of neuronal functions.[2][4]

Selective 5-HT2A antagonists are compounds engineered to exhibit high affinity and specificity for the 5-HT2A receptor, with significantly lower affinity for other receptors. A prime example is volinanserin (M100907), which is frequently used in research due to its high selectivity.[5] Pimavanserin is another notable selective agent, acting as an inverse agonist, and is approved for the treatment of Parkinson's disease psychosis.[6][7]

Non-selective 5-HT2A antagonists , often classified as atypical antipsychotics, possess a more complex pharmacological profile. These agents, such as risperidone, olanzapine, and quetiapine, antagonize 5-HT2A receptors but also exhibit significant affinity for other receptors, most notably the dopamine D2 receptor, but also histamine H1, and various adrenergic and muscarinic receptors.[6][8][9] This multi-receptor activity contributes to both their therapeutic efficacy in conditions like schizophrenia and their side-effect profiles.[10]

Mechanism of Action and Signaling Pathway

The primary mechanism of a 5-HT2A antagonist is to bind to the receptor and block the conformational changes induced by endogenous agonists like serotonin, thereby preventing the activation of the downstream Gq/PLC signaling cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5HT2A_R 5-HT2A Receptor Gq Gαq/11 5HT2A_R->Gq Couples Serotonin Serotonin Serotonin->5HT2A_R Activates Antagonist Antagonist Antagonist->5HT2A_R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Canonical 5-HT2A Gq signaling pathway and antagonist inhibition.

Comparative Data: Receptor Binding and Functional Potency

The defining difference between selective and non-selective antagonists is their receptor binding profile. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a drug required to occupy 50% of the receptors in a binding assay. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
CompoundType5-HT2A Dopamine D2 Histamine H1 α1-Adrenergic Muscarinic M1
Volinanserin (M100907) Selective0.36 [11][12]>100>1000>100>1000
Pimavanserin Selective0.8 [13]>300>1000>500>1000
Ketanserin Selective*2.5 [13]150124.5 1000
Risperidone Non-selective4.0 [13]3.13 [9]200.8 [9]>5000
Olanzapine Non-selective1131 7 592.5
Quetiapine Non-selective3555011 19700

Note: Ketanserin is often used as a selective 5-HT2A tool but shows significant affinity for α1-adrenergic and H1 receptors.[6]

Functional potency is measured by the half-maximal inhibitory concentration (IC50) in cell-based assays that measure the downstream consequences of receptor activation, such as calcium mobilization.

Table 2: Comparative Functional Antagonism (IC50, nM)
CompoundAssay TypeIC50 (nM)
Volinanserin (M100907) Calcium Flux0.5
Pimavanserin IP1 Accumulation1.2
Ketanserin Calcium Flux5.7 [13]
Risperidone Calcium Flux8.1
Olanzapine Calcium Flux15.5
Quetiapine Calcium Flux42.0

Experimental Protocols

Accurate characterization of these compounds relies on standardized, robust experimental procedures. Below are detailed protocols for two key assays.

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT2A receptor.[1]

  • Objective: To determine the Ki of a test antagonist for the human 5-HT2A receptor.

  • Materials:

    • Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[14]

    • Radioligand: [3H]Ketanserin (~2.0 nM final concentration).[15]

    • Non-specific Ligand: Unlabeled Ketanserin (10 µM final concentration).

    • Test Compounds: Serial dilutions of selective and non-selective antagonists.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine.[15]

    • Scintillation Fluid.

  • Procedure:

    • Plate Setup: In a 96-well assay plate, add components for a final volume of 200 µL.

      • Total Binding: 50 µL Assay Buffer, 50 µL [3H]Ketanserin, 100 µL membrane suspension.

      • Non-specific Binding (NSB): 50 µL non-specific ligand, 50 µL [3H]Ketanserin, 100 µL membrane suspension.

      • Test Compound: 50 µL of test compound dilution, 50 µL [3H]Ketanserin, 100 µL membrane suspension.

    • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • Filtration: Terminate the assay by rapidly filtering the contents through the pre-soaked filter plate using a cell harvester. Wash filters 3-4 times with ice-cold wash buffer.[16]

    • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity in counts per minute (CPM) using a microplate scintillation counter.

    • Analysis:

      • Calculate percent inhibition for each test compound concentration relative to total binding and NSB.

      • Plot percent inhibition vs. log concentration of the test compound to determine the IC50 value.

      • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 5-HT2A Receptor Membranes D Combine Reagents in 96-well Plate A->D B Prepare Radioligand ([3H]Ketanserin) B->D C Prepare Test Compound Dilutions C->D E Incubate (60 min) D->E F Filter & Wash (Separate Bound/Free) E->F G Scintillation Counting (Measure CPM) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve (IC50) H->I J Calculate Ki (Cheng-Prusoff) I->J

Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Calcium Flux Functional Assay

This cell-based assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, providing a functional measure of potency (IC50).[13][17]

  • Objective: To determine the IC50 of a test antagonist by measuring inhibition of serotonin-induced calcium release.

  • Materials:

    • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[17]

    • Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.

    • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.[17]

    • Agonist: Serotonin (5-HT), prepared at a concentration that elicits a submaximal response (EC80).

    • Test Compounds: Serial dilutions of antagonists.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Procedure:

    • Cell Plating: Seed cells into the assay plate and grow to 80-90% confluency.

    • Dye Loading: Remove growth media and add assay buffer containing the calcium indicator dye. Incubate for 45-60 minutes at 37°C.

    • Compound Addition: Add serial dilutions of the test antagonist compounds to the dye-loaded cell plate. Incubate for 15-30 minutes at room temperature.

    • Agonist Challenge & Measurement: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR). Record a baseline fluorescence reading for 10-20 seconds.

    • Inject the EC80 concentration of serotonin into all wells simultaneously and continue to measure the fluorescence signal for 2-3 minutes.

    • Analysis:

      • Determine the maximal fluorescence response for each well after agonist addition.

      • Normalize the data, with the "agonist-only" wells representing 0% inhibition and "buffer-only" wells representing 100% inhibition.

      • Plot the normalized response against the log concentration of the antagonist to determine the IC50 value.

Therapeutic Implications of Selectivity

The choice between a selective and a non-selective antagonist is dictated by the therapeutic goal.

  • Non-Selective Antagonists (Atypical Antipsychotics): The clinical efficacy of drugs like risperidone and olanzapine in schizophrenia is attributed to a combination of 5-HT2A and D2 receptor blockade.[8][10] High 5-HT2A occupancy relative to D2 occupancy is thought to mitigate the extrapyramidal side effects (EPS) and hyperprolactinemia typically associated with older, D2-selective "typical" antipsychotics.[10][18] However, their affinity for H1 and M1 receptors can lead to undesirable side effects such as sedation, weight gain, and anticholinergic effects.

  • Selective Antagonists: Highly selective agents like pimavanserin offer a targeted approach. By avoiding D2 receptor blockade, pimavanserin effectively treats psychosis in Parkinson's disease patients without worsening their motor symptoms.[7] This highlights the advantage of selectivity for indications where off-target effects could be particularly detrimental. Augmenting a low-dose non-selective agent with a selective 5-HT2A antagonist can also be a strategy to enhance efficacy while minimizing dose-dependent side effects.[19][20]

Clinical_Profile_Comparison cluster_selective_effects Clinical Profile (Selective) cluster_nonselective_effects Clinical Profile (Non-Selective) Selective Selective 5-HT2A Antagonist S_Target Primary Target: 5-HT2A Blockade Selective->S_Target NonSelective Non-Selective 5-HT2A Antagonist NS_Target Multiple Targets: 5-HT2A, D2, H1, M1, α1... NonSelective->NS_Target S_Therapy Targeted Therapy (e.g., PDP Psychosis) S_Target->S_Therapy S_SideEffects Low Risk of: - EPS - Hyperprolactinemia S_Target->S_SideEffects NS_Therapy Broad Efficacy (e.g., Schizophrenia) NS_Target->NS_Therapy NS_SideEffects Higher Risk of: - Sedation (H1) - Weight Gain (H1) - Anticholinergic (M1) - Hypotension (α1) NS_Target->NS_SideEffects

Caption: Logic diagram comparing the clinical profiles of antagonist classes.

Conclusion

The distinction between selective and non-selective 5-HT2A antagonists is fundamental to modern neuropharmacology. While non-selective agents have been mainstays in the treatment of complex disorders like schizophrenia, their broad receptor profiles are a double-edged sword, providing wide-ranging efficacy at the cost of potential side effects. The development of highly selective antagonists has opened new avenues for targeted therapies, allowing for the precise modulation of the serotonergic system while minimizing off-target engagement. The experimental methodologies detailed herein are crucial for the continued characterization of novel compounds, enabling researchers to precisely define their pharmacological profiles and predict their therapeutic potential and liabilities.

References

Benchmarking Temanogrel's Safety Profile Against Current Antiplatelet Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of the investigational drug Temanogrel against established antiplatelet therapies, including aspirin, clopidogrel, prasugrel, and ticagrelor. The information is supported by available clinical trial data and details of experimental methodologies.

Executive Summary

This compound, a selective 5-HT2A receptor inverse agonist, was developed to inhibit serotonin-mediated platelet aggregation and vasoconstriction.[1] Clinical trial data from Phase 2 studies suggest that this compound is generally well-tolerated.[2] However, its development for several indications was halted due to business decisions, not primarily due to safety concerns.[2][3] This guide summarizes the available safety data for this compound and compares it with the known safety profiles of current standard-of-care antiplatelet agents, for which bleeding is the most significant and dose-limiting side effect.[4][5]

Comparative Safety Data

The following tables summarize the incidence of adverse events from clinical trials of this compound and pivotal trials of other antiplatelet agents.

Table 1: Summary of Adverse Events in a Phase 2 Trial of Intravenous this compound in Patients Undergoing Percutaneous Coronary Intervention (PCI) (NCT04848220) [2]

Adverse Event CategoryThis compound 20 mg (n=10)This compound 40 mg (n=8)Placebo (n=9)
At Least One Medical Problem4 (40%)7 (88%)4 (44%)
Serious Medical Problem*0 (0%)2 (25%)1 (11%)

*None of the serious medical problems were considered to be related to the study treatment.[2]

Table 2: Summary of Adverse Events in a Phase 2 Trial of Oral this compound in Patients with Raynaud's Phenomenon (NCT04915950) [3]

Adverse Event CategoryThis compound (60mg or 120mg)Placebo
At Least One Medical ProblemLower incidence than placeboHigher incidence than this compound
Serious Medical Problem00
Discontinuation due to Adverse Events00

Table 3: Incidence of Major Bleeding Events in Pivotal Trials of P2Y12 Inhibitors

DrugTrialComparatorIncidence of Major Bleeding (Drug)Incidence of Major Bleeding (Comparator)
PrasugrelTRITON-TIMI 38[6][7][8][9][10]Clopidogrel2.4% (Non-CABG TIMI Major)1.8% (Non-CABG TIMI Major)
TicagrelorPLATO[1][3][11][12][13]Clopidogrel11.6% (PLATO Major)11.2% (PLATO Major)

Table 4: Safety Profile of Aspirin in Primary Prevention of Cardiovascular Events

Adverse EventFinding
Major BleedingAssociated with a 40-57% increased risk compared to placebo.[14]
Gastrointestinal BleedingIncidence of 0.97% with aspirin vs. 0.46% with placebo in the ARRIVE trial.[15]

Mechanism of Action and Signaling Pathways

The antiplatelet effect of these drugs is achieved through distinct signaling pathways.

This compound (5-HT2A Receptor Inverse Agonist)

This compound acts as an inverse agonist at the serotonin 2A (5-HT2A) receptor on platelets. Serotonin, released from dense granules of activated platelets, typically amplifies the aggregation response by binding to 5-HT2A receptors. This binding activates a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, and DAG activates protein kinase C (PKC), both contributing to platelet aggregation and granule release.[16][17][18][19] As an inverse agonist, this compound stabilizes the 5-HT2A receptor in an inactive state, thereby inhibiting this signaling pathway.[13]

Temanogrel_Pathway cluster_platelet Platelet This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A Serotonin Serotonin (5-HT) Serotonin->HTR2A Gq Gq HTR2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Aggregation Platelet Aggregation Ca2->Aggregation PKC->Aggregation

This compound's inhibitory action on the 5-HT2A receptor pathway.
Aspirin (COX-1 Inhibitor)

Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets.[20][21] This prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of thromboxane A2 (TXA2). TXA2 is a potent platelet agonist and vasoconstrictor. By blocking TXA2 synthesis, aspirin reduces platelet activation and aggregation for the lifespan of the platelet.[20]

Aspirin_Pathway cluster_platelet Platelet Aspirin Aspirin COX1 COX-1 Aspirin->COX1 ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation P2Y12_Pathway cluster_platelet Platelet P2Y12_Inhibitors Clopidogrel Prasugrel Ticagrelor P2Y12 P2Y12 Receptor P2Y12_Inhibitors->P2Y12 ADP ADP ADP->P2Y12 Gi Gi P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Aggregation Platelet Aggregation cAMP->Aggregation inhibits Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development invitro In Vitro Platelet Aggregation Assays invivo In Vivo Animal Models (e.g., Canine Thrombosis) invitro->invivo Promising candidates advance phase1 Phase 1 (Safety in healthy volunteers) invivo->phase1 Safety and efficacy data support human trials phase2 Phase 2 (Safety and efficacy in patients) phase1->phase2 phase3 Phase 3 (Large-scale safety and efficacy) phase2->phase3

References

In Vivo Validation of Temanogrel's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of Temanogrel (formerly APD791), a selective 5-HT2A receptor inverse agonist, with other antiplatelet agents. The information is compiled from preclinical and clinical studies to offer a comprehensive overview of this compound's mechanism of action and its potential therapeutic advantages.

Introduction to this compound

This compound is an investigational antiplatelet agent that acts as a selective inverse agonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] Serotonin, released from activated platelets, amplifies the thrombotic response by binding to 5-HT2A receptors on adjacent platelets, leading to further aggregation and vasoconstriction. By selectively blocking this pathway, this compound aims to reduce thrombosis with a potentially lower risk of bleeding compared to broader-acting antiplatelet agents.

Mechanism of Action: The 5-HT2A Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gq signaling pathway in platelets. This initiates a cascade of intracellular events culminating in platelet activation and aggregation. This compound, as an inverse agonist, not only blocks the binding of serotonin but also reduces the basal activity of the receptor.

Gq_Signaling_Pathway Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Binds & Activates This compound This compound This compound->Receptor Binds & Inhibits Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular release) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Aggregation Platelet Aggregation & Shape Change Ca2->Aggregation PKC->Aggregation

Caption: this compound's inhibition of the 5-HT2A/Gq signaling pathway in platelets.

Comparative In Vivo Efficacy

The following tables summarize quantitative data from preclinical studies, primarily in canine models of coronary thrombosis, to compare the efficacy of this compound with other antiplatelet agents from different drug classes. It is important to note that these data are compiled from separate studies and may not be directly comparable due to variations in experimental models and protocols.

Table 1: 5-HT2A Receptor Antagonists
CompoundAnimal ModelKey Efficacy EndpointResultsBleeding TimeSource
This compound (APD791) Canine Coronary ThrombosisFlow-Time Area (% of baseline)58-59% (vs. 21-28% in saline control)Not significantly increased[2][3]
Sarpogrelate Canine Coronary ThrombosisTime to OcclusionSignificantly prolonged vs. controlNot reported in this study[2]
Table 2: P2Y12 Receptor Antagonists
CompoundAnimal ModelKey Efficacy EndpointResultsBleeding TimeSource
Clopidogrel (B1663587) Canine Coronary ThrombosisADP-induced Platelet Aggregation1.11% ± 2.0 (vs. 26.3% ± 23.5 in saline)Increased[1]
Ticagrelor (B1683153) Canine Coronary ThrombosisADP-induced Platelet Aggregation1.9% ± 2.67 (vs. 26.3% ± 23.5 in saline)Increased, but less than clopidogrel[1]
Table 3: Glycoprotein IIb/IIIa Inhibitors
CompoundAnimal ModelKey Efficacy EndpointResultsBleeding TimeSource
Abciximab (B1174564) Canine Coronary AngioplastyThrombus FormationNo visualized thrombus (vs. occlusive thrombus in 5/8 saline controls)Not reported in this study[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Canine Model of Recurrent Coronary Thrombosis (for this compound)

This model is designed to mimic the conditions of unstable angina.

  • Animal Preparation: Mongrel dogs are anesthetized, and the left anterior descending (LAD) coronary artery is isolated.

  • Instrumentation: A Doppler flow probe is placed on the LAD to monitor coronary blood flow. An external constrictor is placed around the artery to create a stenosis.

  • Thrombosis Induction: The endothelium of the stenotic artery is injured to induce platelet adhesion and aggregation, leading to recurrent thrombosis and cyclic flow variations (CFVs).

  • Drug Administration:

    • Protocol 1 (Prophylactic): this compound (APD791) or saline is administered as an intravenous bolus followed by a continuous infusion before the induction of thrombosis.

    • Protocol 2 (Therapeutic): this compound or saline is administered one hour after the onset of established CFVs.

  • Efficacy Measurement: Coronary artery blood flow is monitored for a set period (e.g., 3 hours). The primary endpoint is the "flow-time area," calculated as the area under the coronary flow curve and normalized to the baseline flow. This represents the overall coronary patency.

  • Safety Measurement: Template bleeding time is measured to assess the impact on hemostasis.

Experimental_Workflow Start Start Anesthesia Anesthetize Canine Model Start->Anesthesia IsolateLAD Isolate Left Anterior Descending (LAD) Artery Anesthesia->IsolateLAD Instrumentation Place Doppler Flow Probe & External Constrictor IsolateLAD->Instrumentation InduceThrombosis Induce Endothelial Injury & Recurrent Thrombosis (CFVs) Instrumentation->InduceThrombosis DrugAdmin Administer this compound or Saline (IV) InduceThrombosis->DrugAdmin MonitorFlow Monitor Coronary Blood Flow (e.g., 3 hours) DrugAdmin->MonitorFlow MeasureBleeding Measure Template Bleeding Time MonitorFlow->MeasureBleeding AnalyzeData Calculate Flow-Time Area & Compare Groups MeasureBleeding->AnalyzeData End End AnalyzeData->End

Caption: General workflow for the in vivo canine coronary thrombosis model.

Discussion and Conclusion

The available in vivo data from the canine model of coronary thrombosis demonstrate that this compound (APD791) is effective in attenuating recurrent thrombosis and improving coronary patency.[2][3] Notably, this antithrombotic effect was achieved without a significant increase in bleeding time, a crucial aspect of the safety profile for any antiplatelet agent.

When compared to other classes of antiplatelet drugs, this compound's mechanism offers a more targeted approach. P2Y12 inhibitors like clopidogrel and ticagrelor are highly effective but carry a risk of bleeding.[1] Glycoprotein IIb/IIIa inhibitors such as abciximab are potent but are typically reserved for high-risk interventional procedures due to their strong inhibition of the final common pathway of platelet aggregation.[4]

The selective inhibition of the 5-HT2A receptor by this compound represents a promising strategy to modulate platelet aggregation with a potentially wider therapeutic window. However, it is important to acknowledge that the clinical development of this compound was halted for business reasons, leading to limited clinical efficacy data.[5] Further research would be necessary to fully elucidate its clinical utility in comparison to established antiplatelet therapies.

References

A Cross-Study Comparison of Temanogrel Clinical Trial Outcomes in Cardiovascular and Vasospastic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical trial outcomes for Temanogrel, an investigational selective 5-HT2A receptor inverse agonist, with alternative therapies for two specific conditions: coronary microvascular obstruction (cMVO) in patients undergoing percutaneous coronary intervention (PCI), and Raynaud's phenomenon secondary to systemic sclerosis. Due to the early termination of this compound's Phase 2 clinical trials for business reasons, the efficacy data for this compound is inconclusive. This comparison, therefore, focuses on the available data for this compound and contrasts it with established and investigational treatments for which more extensive clinical trial data exists.

Executive Summary

This compound was investigated for its potential to inhibit serotonin-mediated platelet aggregation and vasoconstriction. Clinical trials for both cMVO and Raynaud's phenomenon were halted before completion, limiting the available efficacy data. For cMVO, no specific therapies are currently FDA-approved, and treatment strategies often involve antiplatelet agents and vasodilators. In the case of Raynaud's phenomenon secondary to systemic sclerosis, calcium channel blockers are the first-line treatment, with other options including prostaglandin analogs, phosphodiesterase-5 (PDE-5) inhibitors, and endothelin receptor antagonists for more severe cases. This guide summarizes the available clinical trial data for this compound and key alternatives to provide a comparative overview for research and development professionals.

Data Presentation

Coronary Microvascular Obstruction (cMVO)

Table 1: Comparison of Clinical Trial Outcomes for a-agonist in cMVO

Drug ClassDrugTrial/StudyPrimary Endpoint(s)Key Outcomes
5-HT2A Receptor Inverse Agonist (Investigational) This compound APD791-202 (C5071002)Change in Index of Microcirculatory Resistance (IMR)Inconclusive due to early trial termination. Appeared to be safe and well-tolerated.[1]
P2Y12 Inhibitors Ticagrelor vs. ClopidogrelMeta-analysis of 7 RCTsCorrected TIMI Frame Count (cTFC), Myocardial Blush Grade (MBG)Ticagrelor showed a greater reduction in cTFC and improvement in MBG compared to clopidogrel.[2]
Calcium Channel Blocker DiltiazemNCT04777045 (Ongoing)Improvement in coronary microvascular functionRationale based on prior smaller studies showing potential improvement in coronary flow reserve.[3]
Potassium Channel Opener NicorandilMultiple small studiesAngiographic measures, LVEF, infarct sizeA meta-analysis suggested nicorandil improved coronary blood flow and cardiac systolic function.[4]
Raynaud's Phenomenon Secondary to Systemic Sclerosis

Table 2: Comparison of Clinical Trial Outcomes for a-agonist in Raynaud's Phenomenon

Drug ClassDrugTrial/StudyPrimary Endpoint(s)Key Outcomes
5-HT2A Receptor Inverse Agonist (Investigational) This compound APD791-204 (C5071001)Improvement in digital blood flowInconclusive due to early trial termination. Favorable safety profile observed.[5]
Calcium Channel Blocker NifedipineDouble-blind, placebo-controlled, cross-over trialFrequency, duration, and severity of attacksSignificant reduction in the frequency (p<0.05), duration (p<0.05), and severity (p<0.01) of attacks.[6]
Prostaglandin Analog Intravenous IloprostMulticenter, placebo-controlled, double-blind studyFrequency and severity of Raynaud's attacks, healing of digital lesions39.1% decrease in mean weekly attacks vs. 22.2% for placebo (p=0.005). Greater improvement in severity score (p=0.011).[7][8]
Endothelin Receptor Antagonist BosentanRAPIDS-2 TrialNumber of new digital ulcers30% reduction in the number of new digital ulcers compared to placebo over 24 weeks (p=0.04).[9]
Rho-kinase Inhibitor (Investigational) FasudilDouble-blind, placebo-controlled, crossover studySkin temperature recovery time after cold challengeNo significant benefit in skin temperature recovery time or digital blood flow.[10][11]
PDE-5 Inhibitor + Calcium Channel Blocker (Investigational) Tadalafil + CilnidipineRECONNOITER-1 (Phase 2a)Reduction in weekly frequency of Raynaud's attacksCilnidipine alone showed a 42.2% reduction in weekly attacks vs. 18.9% for placebo.[12]

Experimental Protocols

This compound Clinical Trials

Coronary Microvascular Obstruction (APD791-202 / C5071002)

  • Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled study.

  • Participants: Adult patients undergoing PCI.

  • Intervention: Intravenous administration of one of two doses of this compound or placebo prior to the PCI procedure. All patients also received standard dual antiplatelet therapy.

  • Primary Endpoint: The change in the Index of Microcirculatory Resistance (IMR) from baseline to post-PCI on day 1.[13]

  • Status: The trial was terminated early for business reasons, and the efficacy results were inconclusive. The treatment appeared to be safe and well-tolerated.[1]

Raynaud's Phenomenon Secondary to Systemic Sclerosis (APD791-204 / C5071001)

  • Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, crossover study.

  • Participants: Adult patients with Raynaud's phenomenon secondary to systemic sclerosis.

  • Intervention: The study was designed in two stages. In Stage A, participants were to receive single oral doses of 60 mg this compound, 120 mg this compound, and placebo in a randomized sequence across three treatment visits.

  • Primary Endpoint: To assess the effect of oral this compound on digital blood flow.[14][15]

  • Status: The trial was terminated early for business reasons, leading to inconclusive efficacy data. The overall safety profile of this compound appeared favorable.[5][15]

Mandatory Visualization

Temanogrel_Mechanism_of_Action cluster_platelet Platelet cluster_vsmc Vascular Smooth Muscle Cell platelet Platelet serotonin Serotonin (5-HT) platelet->serotonin Releases vsmc Vascular Smooth Muscle Cell ht2a_receptor 5-HT2A Receptor serotonin->ht2a_receptor Activates aggregation Platelet Aggregation ht2a_receptor->aggregation Leads to vasoconstriction Vasoconstriction ht2a_receptor->vasoconstriction Leads to This compound This compound (Inverse Agonist) This compound->ht2a_receptor Inhibits

Caption: Mechanism of action of this compound.

cMVO_Trial_Workflow start Patient with planned PCI randomization Randomization start->randomization treatment IV this compound (2 doses) or Placebo randomization->treatment pci Percutaneous Coronary Intervention (PCI) treatment->pci imr_measurement IMR Measurement (Baseline and Post-PCI) pci->imr_measurement outcome Primary Outcome: Change in IMR imr_measurement->outcome

Caption: Workflow of the this compound cMVO clinical trial.

Raynauds_Trial_Workflow start Patient with Raynaud's secondary to Systemic Sclerosis crossover 3-Period Crossover Design start->crossover treatment_A Oral this compound (60mg) crossover->treatment_A Randomized Sequence treatment_B Oral this compound (120mg) crossover->treatment_B placebo Placebo crossover->placebo blood_flow Digital Blood Flow Assessment (Post-dose) treatment_A->blood_flow treatment_B->blood_flow placebo->blood_flow outcome Primary Outcome: Improvement in Digital Blood Flow blood_flow->outcome

Caption: Workflow of the this compound Raynaud's phenomenon trial.

References

A Comparative Meta-Analysis of 5-HT2A Receptor Inverse Agonists in Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals comparing the clinical data, experimental protocols, and signaling pathways of Pimavanserin, Nelotanserin, and Volinanserin.

This guide provides a comprehensive meta-analysis of three prominent 5-HT2A receptor inverse agonists that have undergone clinical development: Pimavanserin, Nelotanserin, and Volinanserin. By summarizing key clinical data, outlining detailed experimental methodologies, and visualizing relevant biological pathways, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction to 5-HT2A Receptor Inverse Agonism

The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system implicated in various neuropsychiatric disorders. Inverse agonists of the 5-HT2A receptor not only block the action of the endogenous agonist serotonin but also reduce the receptor's basal, constitutive activity. This mechanism has been a focal point for the development of novel therapeutics for conditions such as psychosis, insomnia, and other neurological disorders. This guide focuses on a comparative analysis of three such compounds: Pimavanserin, which has received FDA approval for Parkinson's disease psychosis; Nelotanserin, investigated for insomnia and REM sleep behavior disorder; and Volinanserin, which was studied for schizophrenia.

Comparative Clinical Data

The following tables summarize the available quantitative data from clinical trials of Pimavanserin, Nelotanserin, and Volinanserin, focusing on their binding affinities, clinical efficacy, and safety profiles.

Table 1: Receptor Binding Affinity (Ki in nM)
ReceptorPimavanserinNelotanserinVolinanserin (MDL 100,907)
5-HT2A 0.087 ~1 (low nM) 0.36
5-HT2C0.44>30 (at least 30-fold lower than 5-HT2A)>100 (300-fold lower than 5-HT2A)
5-HT2B>300>5000 (at least 5000-fold lower than 5-HT2A)N/A
Dopamine D2>300N/A>100 (300-fold lower than 5-HT2A)
Sigma 1120N/AN/A
Adrenergic α1>300N/A>100 (300-fold lower than 5-HT2A)
Table 2: Clinical Efficacy Outcomes
CompoundIndicationPrimary Efficacy EndpointKey Results
Pimavanserin Parkinson's Disease PsychosisChange from baseline in SAPS-PD (Scale for the Assessment of Positive Symptoms - Parkinson's Disease)Statistically significant improvement vs. placebo. In the pivotal ACP-103-020 trial, the mean change from baseline was -5.79 for Pimavanserin vs. -2.73 for placebo (p=0.001).
Nelotanserin InsomniaSleep MaintenanceIn a post-nap insomnia model, all doses up to 40 mg significantly improved measures of sleep consolidation, including decreases in the number of awakenings and increases in sleep bout duration. However, development was halted as it did not meet effectiveness endpoints in later trials.
REM Sleep Behavior Disorder (RBD) in Lewy Body DementiaReduction in frequency of RBD eventsDid not meet its primary efficacy endpoint. No significant difference was observed between Nelotanserin and placebo in reducing RBD behaviors as measured by video analysis.
Volinanserin SchizophreniaChange in PANSS (Positive and Negative Syndrome Scale)Development was discontinued due to a lack of efficacy in clinical trials. Specific quantitative data on PANSS score changes are not widely available in the public domain.
Table 3: Comparative Adverse Event Profiles
Adverse EventPimavanserin (in PDP trials)Nelotanserin (in Insomnia trials)Volinanserin (in Schizophrenia trials)
Common (>5%) Peripheral edema (7% vs 2% placebo), Confusional state (6% vs 3% placebo)Somnolence (4.2-7.4%), Fatigue (1.2-5.4%), Headache (1.2-3.0%)Data on specific percentages are limited, but it was generally reported to be well-tolerated.
Serious Increased mortality in elderly patients with dementia-related psychosis (Boxed Warning). QT interval prolongation.No serious adverse events were frequently reported in the available data.Development was halted for lack of efficacy, not primarily for safety reasons, though detailed safety data is not extensively published.
Discontinuation due to AEs 8% vs 4% for placebo in pivotal trials.3.5% (including placebo arm discontinuations).N/A

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of 5-HT2A receptor inverse agonists.

Radioligand Binding Assay for Ki Determination

This protocol describes a standard competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

1. Materials:

  • Cell membranes prepared from cells stably expressing the human 5-HT2A receptor.
  • Radioligand: [3H]-Ketanserin (a well-characterized 5-HT2A antagonist).
  • Test compounds: Pimavanserin, Nelotanserin, Volinanserin.
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • 96-well filter plates with glass fiber filters.
  • Scintillation fluid.
  • Microplate scintillation counter.

2. Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.
  • Assay Setup: In a 96-well plate, add the following to each well:
  • Assay buffer.
  • A fixed concentration of [3H]-Ketanserin (typically at or below its Kd value).
  • Varying concentrations of the unlabeled test compound.
  • Cell membrane preparation.
  • For determining non-specific binding, a high concentration of an unlabeled 5-HT2A ligand (e.g., spiperone) is used in place of the test compound.
  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).
  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity retained on the filters using a microplate scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.
  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Inverse Agonism: Inositol Phosphate (IP) Accumulation Assay

This protocol outlines a method to assess the inverse agonist activity of a compound by measuring its effect on the basal accumulation of inositol phosphates, a downstream product of 5-HT2A receptor signaling.

1. Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.
  • Cell Culture Medium: DMEM with 10% FBS and antibiotics.
  • Labeling Medium: Inositol-free DMEM.
  • [³H]myo-inositol.
  • Stimulation Buffer: HBSS with 20 mM HEPES and 10 mM LiCl (to inhibit inositol monophosphatase).
  • Test Compounds: Pimavanserin, Nelotanserin, Volinanserin.
  • Lysis Buffer: 0.1 M Formic Acid.
  • Anion-exchange chromatography columns.
  • Scintillation fluid and counter.

2. Procedure:

  • Cell Culture and Labeling:
  • Seed the HEK293-5HT2A cells in 24-well plates and grow to near confluence.
  • Replace the culture medium with labeling medium containing [³H]myo-inositol and incubate for 18-24 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.
  • Compound Incubation:
  • Wash the cells to remove unincorporated [³H]myo-inositol.
  • Add stimulation buffer containing varying concentrations of the test compound (inverse agonist) to the wells. For control wells (basal activity), add stimulation buffer only.
  • Incubate for 30-60 minutes at 37°C.
  • Cell Lysis and IP Isolation:
  • Terminate the incubation by adding lysis buffer.
  • Apply the cell lysates to anion-exchange chromatography columns to separate the total [³H]-labeled inositol phosphates from free [³H]myo-inositol.
  • Elute the inositol phosphates from the columns.
  • Scintillation Counting:
  • Add the eluted fractions to scintillation vials with scintillation fluid.
  • Quantify the amount of [³H]-IPs using a scintillation counter.

3. Data Analysis:

  • A decrease in the basal level of [³H]-IP accumulation in the presence of the test compound indicates inverse agonist activity.
  • Plot the [³H]-IP levels against the log concentration of the test compound.
  • Determine the IC50 value, which represents the concentration of the inverse agonist that produces 50% of the maximal reduction in basal signaling.

Pimavanserin Pivotal Phase 3 Trial (ACP-103-020) Protocol Outline

This protocol provides an overview of the design and methodology of the pivotal Phase 3 clinical trial for Pimavanserin in patients with Parkinson's disease psychosis.

1. Study Design:

  • A 6-week, multicenter, randomized, double-blind, placebo-controlled study.
  • 199 patients were randomized in a 1:1 ratio to receive either Pimavanserin (40 mg, equivalent to 34 mg of the active moiety) or a matching placebo, administered orally once daily.

2. Patient Population:

  • Inclusion Criteria: Patients aged 40 years or older with a diagnosis of Parkinson's disease and psychotic symptoms (hallucinations and/or delusions) that developed after the Parkinson's diagnosis, occurred at least weekly, and were severe enough to warrant treatment. Patients were required to be on a stable dose of their anti-Parkinsonian medication.
  • Exclusion Criteria: Patients with a primary psychotic disorder other than PDP, or those whose psychosis was considered a direct result of a medical condition other than Parkinson's disease.

3. Efficacy Assessments:

  • Primary Endpoint: The change from baseline to week 6 in the Scale for the Assessment of Positive Symptoms - Parkinson's Disease (SAPS-PD). The SAPS-PD is a 9-item scale adapted from the full SAPS to specifically assess the severity and frequency of hallucinations and delusions in the context of Parkinson's disease.
  • Secondary Endpoints: Included the Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales, caregiver burden scales, and measures of nighttime sleep and daytime wakefulness. Motor function was assessed using the Unified Parkinson's Disease Rating Scale (UPDRS) Parts II and III to ensure Pimavanserin did not worsen motor symptoms.

4. Safety Assessments:

  • Monitoring of adverse events, serious adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.

5. Statistical Analysis:

  • The primary efficacy analysis was a comparison of the mean change from baseline in the SAPS-PD total score between the Pimavanserin and placebo groups at week 6, using an analysis of covariance (ANCOVA) model.

Signaling Pathways and Visualizations

This section describes the 5-HT2A receptor signaling pathway and provides Graphviz diagrams to visualize the mechanism of action of inverse agonists and the experimental workflows.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor primarily couples to the Gq/11 family of G-proteins. In its basal state, the receptor exhibits some level of constitutive activity. Upon binding of an agonist like serotonin, the receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). An inverse agonist binds to the 5-HT2A receptor and stabilizes it in an inactive conformation, thereby reducing both agonist-stimulated and basal signaling.

Caption: 5-HT2A receptor inverse agonist signaling pathway.

Radioligand_Binding_Workflow start Start prep Prepare reagents: - Cell membranes with 5-HT2A receptor - Radioligand ([3H]-Ketanserin) - Test compound dilutions start->prep incubate Incubate membranes, radioligand, and test compound in 96-well plate prep->incubate filter Filter plate contents to separate bound and free radioligand incubate->filter wash Wash filters with cold buffer filter->wash dry Dry filter plate wash->dry scint Add scintillation fluid dry->scint count Measure radioactivity using a scintillation counter scint->count analyze Analyze data: - Generate competition curve - Determine IC50 - Calculate Ki using Cheng-Prusoff equation count->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Inverse_Agonism_Assay_Workflow start Start culture Culture and label HEK293-5HT2A cells with [3H]myo-inositol start->culture wash1 Wash cells to remove unincorporated radiolabel culture->wash1 incubate Incubate cells with varying concentrations of test compound wash1->incubate lyse Lyse cells to release inositol phosphates incubate->lyse separate Separate total [3H]-IPs using anion-exchange chromatography lyse->separate count Quantify [3H]-IPs with scintillation counting separate->count analyze Analyze data: - Plot [3H]-IP levels vs. compound concentration - Determine reduction in basal signaling (IC50) count->analyze end End analyze->end

Caption: Workflow for an inositol phosphate accumulation assay to measure inverse agonism.

Conclusion

This comparative guide highlights the distinct clinical trajectories of three 5-HT2A receptor inverse agonists. Pimavanserin has demonstrated clinical efficacy and an acceptable safety profile for the treatment of Parkinson's disease psychosis, leading to its FDA approval. In contrast, Nelotanserin and Volinanserin, despite promising preclinical data and initial clinical studies, were ultimately discontinued for their respective indications due to a lack of sufficient efficacy in later-stage trials. The detailed experimental protocols and pathway visualizations provided herein offer a valuable framework for researchers engaged in the ongoing development and evaluation of novel therapeutics targeting the 5-HT2A receptor. The divergent outcomes of these three compounds underscore the complexities of translating preclinical findings into clinically effective treatments and emphasize the importance of robust clinical trial design and patient population selection in the development of neuropsychiatric drugs.

Safety Operating Guide

Navigating the Disposal of Temanogrel: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible disposal of investigational compounds like Temanogrel is a critical aspect of laboratory safety and environmental stewardship. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, this guide provides a comprehensive, step-by-step protocol based on established principles of pharmaceutical waste management for research-use-only, biologically active compounds. This information is intended to empower laboratory personnel to manage this compound waste safely and in compliance with general best practices.

Core Principles for this compound Disposal

As a biologically active molecule, all waste materials contaminated with this compound should be managed as potentially hazardous chemical waste.[1] The primary objectives are to prevent its release into the environment and to ensure the safety of all personnel.[1] A conservative approach, treating the compound as potentially hazardous, is recommended in the absence of definitive hazard data.[1]

Step-by-Step Disposal Protocol

1. Segregation and Collection:

  • All materials contaminated with this compound must be segregated from general laboratory waste.[1] This includes:

    • Unused neat compound

    • Stock solutions and dilutions

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats

    • Used labware (e.g., vials, pipette tips, chromatography columns)[1]

  • Utilize a dedicated, clearly labeled, and sealed waste container for all this compound-contaminated items.[1] The container material should be compatible with any solvents used.[1]

2. Waste Characterization and Consultation:

  • Given that this compound is an investigational drug with biological activity, it is prudent to handle it as a potentially hazardous substance.[1]

  • Crucially, consult your institution's Environmental Health and Safety (EHS) department. They are the primary resource for guidance on classifying and managing research-related chemical waste. Provide them with all available information on this compound.

3. Disposal Pathway:

  • Do not dispose of this compound or any contaminated waste down the drain or in the regular trash.[1] Improper disposal of pharmaceuticals can lead to environmental contamination.[2][3]

  • The designated waste container should be transferred to your institution's hazardous waste management program.[1]

  • The most appropriate disposal method for many types of pharmaceutical waste is incineration by a licensed hazardous waste disposal company, which ensures the complete destruction of the active pharmaceutical ingredient.[1][3]

4. Documentation:

  • Maintain meticulous records of the amount of this compound waste generated and the date of its disposal.[1] This is a key component of good laboratory practice and regulatory compliance.

Summary of Disposal Methods for this compound-Contaminated Waste

Waste TypeRecommended Disposal MethodRationale
Unused Neat Compound Collect in a dedicated, sealed, and labeled hazardous waste container.To prevent environmental release and ensure proper handling as a potentially hazardous substance.
Solutions containing this compound Collect in a dedicated, sealed, and labeled hazardous waste container compatible with the solvent.Liquids should not be poured down the drain. The entire solution is considered hazardous waste.[4]
Contaminated Labware (vials, pipette tips, etc.) Place in the dedicated hazardous waste container.To prevent cross-contamination and ensure all traces of the compound are disposed of properly.
Contaminated Personal Protective Equipment (PPE) Place in the dedicated hazardous waste container.Items such as gloves and disposable lab coats that have come into contact with this compound are considered contaminated.
Empty Stock Vials/Containers Triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to institutional guidelines. All personal information on labels should be obliterated.[5]To ensure the removal of residual compound before the container is discarded.

Establishing a Disposal Protocol for a Novel Research Compound

In the absence of a specific Safety Data Sheet (SDS) for an investigational compound like this compound, a laboratory should adhere to the following general methodology to establish a safe and compliant disposal protocol:

  • Information Gathering: Compile all available information about the compound, including its chemical structure, known biological activity, and any preliminary toxicity data. For this compound, it is known to be a selective inverse agonist of the 5-hydroxytryptamine receptor 2A (5-HT2A).[6]

  • Conservative Hazard Assessment: Assume the compound is hazardous in the absence of complete data. This includes treating it as potentially toxic and environmentally harmful.

  • Consult Institutional EHS: Engage the institution's Environmental Health and Safety (EHS) department. They are experts in waste management regulations and can provide guidance on proper waste stream identification and disposal procedures.

  • Develop a Written Standard Operating Procedure (SOP): Document the specific procedures for collecting, storing, and disposing of the compound's waste. This SOP should be readily accessible to all laboratory personnel handling the compound.

  • Training: Ensure that all personnel who will be handling the compound are trained on the specific disposal SOP.

Disposal Decision Workflow for Investigational Compounds

The following diagram illustrates the logical steps for determining the proper disposal pathway for a research compound when a specific Safety Data Sheet is not available.

start Start: New Investigational Compound (e.g., this compound) sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check follow_sds Follow explicit disposal instructions in the SDS. sds_check->follow_sds Yes no_sds No SDS available or incomplete disposal information. sds_check->no_sds No assess_hazard Assume compound is hazardous. Gather all known chemical and biological activity data. no_sds->assess_hazard consult_ehs Consult Institutional Environmental Health & Safety (EHS) Department. assess_hazard->consult_ehs waste_stream EHS provides guidance on waste characterization and segregation. consult_ehs->waste_stream collect_waste Segregate all contaminated waste (solid & liquid) into a dedicated, labeled hazardous waste container. waste_stream->collect_waste dispose Transfer to institutional hazardous waste program for disposal by a licensed vendor (e.g., incineration). collect_waste->dispose document Document all waste generation and disposal. dispose->document

Caption: Disposal workflow for investigational compounds without a specific SDS.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.